molecular formula C10H10O2 B1603178 3-(3-Methoxyphenyl)prop-2-yn-1-ol CAS No. 27913-19-5

3-(3-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B1603178
CAS No.: 27913-19-5
M. Wt: 162.18 g/mol
InChI Key: RNULYPCVVHDEFF-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)prop-2-yn-1-ol (CAS RN: 27913-19-5 ) is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It is characterized as a prop-2-yn-1-ol derivative substituted with a 3-methoxyphenyl group at the 3-position. Key physical properties include a boiling point of approximately 130-135 °C at atmospheric pressure and a refractive index of 1.5851 . This compound belongs to the class of acetylenic alcohols, which are highly valuable as versatile intermediates and building blocks in organic synthesis . While specific applications for this meta-substituted isomer are not fully documented, structural analogs and related α,β-acetylenic ketones are widely employed as precursors for the synthesis of various heterocyclic and polycyclic compounds . These include biologically active molecules such as isoxazoles, chromones, triazoles, and quinolones, highlighting its potential utility in medicinal chemistry and drug discovery research . Furthermore, such electron-rich acetylenic compounds are also investigated for their use as ligands in organometallic chemistry and catalysis . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDGRPDGRFOQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-19-5
Record name 3-(3-methoxyphenyl)prop-2-yn-1-ol
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Record name 3-(3-Methoxyphenyl)-2-propyn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a versatile propargyl alcohol derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, outlines a robust synthetic protocol, and explores its key reactivity, with a focus on transformations relevant to the synthesis of complex organic molecules.

Core Molecular Characteristics

This compound is an aromatic propargyl alcohol that serves as a valuable building block in organic synthesis. Its structure incorporates a metasubstituted methoxybenzene ring and a propargyl alcohol moiety, providing multiple sites for functionalization.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
CAS Number 27913-19-5PubChem[1]
Appearance White to brown powder/crystal (predicted)TCI[2]
Melting Point ~64-68 °C (estimated from 4-methoxy isomer)TCI[2]
Boiling Point Not determined-
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc)General chemical principles
XLogP3 1.8PubChem[1]
Spectroscopic Profile (Predicted)

A detailed spectroscopic analysis is crucial for the characterization of this compound. Based on the analysis of its functional groups and related structures, the following spectral data are predicted:

SpectroscopyPredicted Peaks
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-7.3 (t, 1H, Ar-H), ~6.9-7.0 (m, 2H, Ar-H), ~6.8-6.9 (d, 1H, Ar-H), ~4.5 (s, 2H, -CH₂OH), ~3.8 (s, 3H, -OCH₃), ~2.0-2.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ ~159.5 (Ar-C-O), ~129.5 (Ar-CH), ~123.0 (Ar-C-C≡), ~116.0 (Ar-CH), ~114.5 (Ar-CH), ~86.0 (C≡C), ~85.0 (C≡C), ~55.0 (-OCH₃), ~51.0 (-CH₂OH)
IR (KBr, cm⁻¹)~3400-3200 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~2230 (C≡C stretch, weak), ~1600, 1480 (Ar C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch)
Mass Spec. (EI)m/z (%) = 162 (M⁺), 145, 131, 115, 102, 91, 77

Synthesis of this compound

The most efficient and widely adopted method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The synthesis of this compound is ideally achieved by coupling 3-iodoanisole with propargyl alcohol.

Sonogashira Coupling Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Coupled_Pd Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Coupled_Pd->Product CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides with terminal alkynes.[5][6][7]

Materials:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Add anhydrous THF (or DMF) to dissolve the solids, followed by the addition of TEA (or DIPEA) (3.0 eq).

  • To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Synthetic Applications

The propargyl alcohol functionality in this compound allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Oxidation to α,β-Unsaturated Ynones

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-methoxyphenyl)prop-2-ynal, which is a valuable Michael acceptor and dienophile. A variety of mild oxidation methods are available to avoid over-oxidation or side reactions.

Oxidation Workflow:

Oxidation_Workflow Start This compound Product 3-(3-Methoxyphenyl)prop-2-ynal Start->Product Selective Oxidation Oxidant Oxidizing Agent (e.g., MnO₂, PCC, TEMPO-based) Side_Product Over-oxidation or Decomposition Products Product->Side_Product Harsh Conditions

Caption: General workflow for the oxidation of this compound.

A particularly efficient and environmentally friendly method involves the use of a TEMPO-based catalytic system.[8]

Protocol: TEMPO-Catalyzed Oxidation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq) and potassium bromide (0.1 eq) in water.

  • Cool the biphasic mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir vigorously until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified by chromatography.

The resulting ynone, a chalcone precursor, can be further elaborated. Chalcones and their derivatives are known to possess a wide range of biological activities, including antitumor and anti-inflammatory properties.[9][10][11]

Reduction of the Alkyne Moiety

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, providing access to a range of valuable synthetic intermediates.

  • Reduction to cis-Allylic Alcohol: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will selectively reduce the alkyne to a cis-alkene.

  • Reduction to trans-Allylic Alcohol: Reduction with a dissolving metal, such as sodium in liquid ammonia, will yield the trans-alkene.

  • Reduction to Saturated Alcohol: Complete reduction of the alkyne to an alkane can be achieved by catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Biological and Pharmaceutical Relevance

While there is limited direct research on the biological activity of this compound itself, its derivatives, particularly those resulting from the oxidation to chalcone-like structures, have garnered significant interest in medicinal chemistry. Studies have shown that chalcones with methoxy-substituted phenyl rings exhibit potent cytotoxic activity against various cancer cell lines.[10][12] For instance, derivatives of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one have demonstrated antitumor activity by up-regulating the p21 gene, leading to cell cycle arrest.[9][10] Furthermore, related trimethoxyphenyl analogues have shown potential as anticancer agents.[12] These findings suggest that this compound is a promising scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling and the diverse reactivity of its propargyl alcohol moiety make it an attractive starting material for the construction of complex molecular architectures. The established biological activities of its derivatives, particularly in the realm of anticancer research, underscore the importance of this compound as a scaffold for future drug discovery efforts. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.

References

  • Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15184634, this compound. Retrieved from [Link].

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. Retrieved from [Link]

  • An, G., Kim, H., Kim, J., & Rhee, H. (2009). Coupling-isomerization synthesis of chalcones. The Journal of Organic Chemistry, 74(7), 2955–2958. Available at: [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

  • Ma, S., Gu, Z., & Yu, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Science Repository. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

  • Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., El-Emam, A. A., & El-Sayed, M. A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619. Available at: [Link]

  • ResearchGate. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • ResearchGate. (2014). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. Retrieved from [Link]

  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 27913-19-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)prop-2-yn-1-ol is an aromatic propargyl alcohol that holds significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alcohol functional group, coupled with a methoxy-substituted phenyl ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Sonogashira coupling reaction, an in-depth look at the reaction mechanism, and a discussion of its potential applications in drug discovery.

Chemical Properties and Identification

This compound is a solid at room temperature with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol .[1] The key identifying information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 27913-19-5[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-(3-methoxyphenyl)prop-2-ynyl alcohol, 3-(m-methoxyphenyl)prop-2-yn-1-ol
Appearance White to light yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)

Synthesis via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, propargyl alcohol) and an aryl halide (3-iodoanisole). The presence of a copper(I) co-catalyst is crucial for achieving high yields under mild conditions.[2]

Reaction Scheme:

G reactant1 3-Iodoanisole product This compound reactant1->product reactant2 Propargyl Alcohol reactant2->product catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base) THF (solvent) catalysts->product

Caption: Sonogashira coupling of 3-iodoanisole and propargyl alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings of aryl halides with terminal alkynes.[4][5]

Materials:

  • 3-Iodoanisole (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine (2.5 eq) and propargyl alcohol (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 Ar-X pd_intermediate1 Ar-Pd(II)-X(L)₂ pd_complex1->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-R reductive_elimination->product cu_x CuX cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation to Pd cycle alkyne H-C≡C-R alkyne->cu_acetylide CuX, Base base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Explanation of the Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-iodoanisole) to form a Pd(II) intermediate.

    • Transmetalation: The aryl group on the palladium complex is exchanged with the alkynyl group from the copper acetylide, which is generated in the copper cycle. This is often the rate-determining step.

    • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

  • Copper Cycle:

    • Formation of Copper Acetylide: The terminal alkyne (propargyl alcohol) reacts with the copper(I) salt in the presence of a base (triethylamine) to form a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex.[2]

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected spectral data, based on analysis of structurally similar compounds, are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.30 (m, 1H, Ar-H)

    • δ 6.90-7.05 (m, 3H, Ar-H)

    • δ 4.50 (s, 2H, -CH₂OH)

    • δ 3.80 (s, 3H, -OCH₃)

    • δ 2.00-2.20 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 159.5 (Ar-C-OCH₃)

    • δ 129.5 (Ar-CH)

    • δ 124.0 (Ar-C)

    • δ 123.0 (Ar-CH)

    • δ 116.5 (Ar-CH)

    • δ 114.5 (Ar-CH)

    • δ 87.0 (-C≡C-)

    • δ 85.0 (-C≡C-)

    • δ 55.0 (-OCH₃)

    • δ 51.5 (-CH₂OH)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-3400 (O-H stretch, broad)

    • 2200-2250 (C≡C stretch, weak)

    • 1600, 1580, 1480 (C=C aromatic stretch)

    • 1250 (C-O stretch, aryl ether)

    • 1040 (C-O stretch, primary alcohol)

  • Mass Spectrometry (MS):

    • m/z: 162.07 (M⁺), consistent with the molecular formula C₁₀H₁₀O₂.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The methoxyphenyl group is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties.[7] The propargyl alcohol moiety can be further functionalized or may itself contribute to biological activity.

Structurally related chalcones and their derivatives, which can be synthesized from precursors like this compound, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

Hypothetical Drug Discovery Workflow:

Drug_Discovery_Workflow start 3-(3-Methoxyphenyl) prop-2-yn-1-ol synthesis Library Synthesis (e.g., Click Chemistry, Esterification) start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A potential workflow for drug discovery starting from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust and reliable Sonogashira coupling reaction. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (2010). Journal of Organic Chemistry, 75(8), 2589-2598. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(11), 2825. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heterocyclic compounds as 5ht2a biased agonists. (2023). Google Patents.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Synthesis method for 3-methoxypropiophenone. (2017). Google Patents.
  • Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenase and lipoxygenase. (2006). Bioorganic & Medicinal Chemistry, 14(14), 4874-4882. Retrieved from [Link]

  • 3-(4-Methoxyphenyl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). protocols.io. Retrieved from [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2022). Molecules, 27(19), 6527. Retrieved from [Link]

  • 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(19), 6433. Retrieved from [Link]

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A Comprehensive Guide to the Structural Elucidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational prerequisite for its advancement in research and development, particularly in fields like medicinal chemistry and materials science.[1][2] This guide provides an in-depth, methodology-driven approach to the structural elucidation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a substituted propargyl alcohol. As a versatile synthetic intermediate, its precise characterization is paramount. This document moves beyond a simple recitation of data, offering a narrative grounded in the causality of experimental choices and the synergy between different analytical techniques. We will detail the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in a cohesive and definitive structural assignment.

Introduction and Synthetic Context

This compound is an aromatic propargyl alcohol. Molecules of this class are significant building blocks in organic synthesis, finding applications in the creation of complex natural products, pharmaceuticals, and functional materials.[3] The presence of a hydroxyl group, a carbon-carbon triple bond, and a substituted aromatic ring provides multiple sites for further chemical modification.

To contextualize the analysis, we begin with a plausible and efficient synthetic route: the Sonogashira cross-coupling reaction.[4][5] This powerful method forms carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes.[3][6]

Proposed Synthesis: Sonogashira Coupling The target molecule can be synthesized by coupling 3-iodoanisole with propargyl alcohol.

Reaction Scheme: 3-Iodoanisole + Propargyl Alcohol → this compound

This synthetic origin provides an initial structural hypothesis that must be rigorously validated through spectroscopic analysis. The following sections detail the workflow for this validation.

Synthesis_Workflow cluster_reaction Reaction Conditions 3-Iodoanisole 3-Iodoanisole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) 3-Iodoanisole->Catalyst Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Catalyst Product This compound Catalyst->Product Base Base (e.g., Et3N) Base->Product

Caption: Sonogashira coupling workflow for synthesis.

Mass Spectrometry: Molecular Formula Confirmation

2.1. Expertise & Rationale Mass spectrometry is the first line of analytical inquiry, tasked with determining the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte.[7] For a molecule like this compound, which contains heteroatoms (oxygen), High-Resolution Mass Spectrometry (HRMS) is indispensable for distinguishing its exact mass from other potential isobaric compounds. We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

2.2. Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in HPLC-grade methanol.

  • Instrument: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Acquire data in positive ion mode to promote the formation of protonated molecules [M+H]⁺.

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy.

2.3. Data Analysis & Expected Results The molecular formula of the target compound is C₁₀H₁₀O₂.

ParameterTheoretical ValueExpected Experimental Value
Molecular Weight162.18 g/mol -
Exact Mass (Monoisotopic)162.06808 Da[8]162.0681 ± 0.0005 Da
Protonated Ion [M+H]⁺163.07536 Da163.0754 ± 0.0005 Da

The primary observation should be an intense peak corresponding to the [M+H]⁺ ion. The experimentally determined exact mass should fall within 5 ppm of the theoretical value, confirming the elemental composition C₁₀H₁₀O₂.

Common fragmentation pathways for alcohols include dehydration (loss of H₂O), while alkynes can fragment to form a resonance-stabilized propargyl cation.[9][10]

  • [M+H - H₂O]⁺: A fragment at m/z ~145.0648, corresponding to the loss of water.

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen can also occur.[11]

Infrared (IR) Spectroscopy: Functional Group Identification

3.1. Expertise & Rationale FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, FTIR is crucial for confirming the presence of the key hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C, C-O) functionalities.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

3.3. Data Analysis & Expected Results The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Alcohol (-OH)O-H Stretch3400 - 3200Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium, Sharp
Methylene (-CH₂)C-H Stretch2960 - 2850Medium, Sharp
Alkyne (C≡C)C≡C Stretch2260 - 2100[12]Weak to Medium, Sharp
Aromatic RingC=C Stretch1600, 1475Medium, Sharp
Aryl EtherC-O Stretch~1250Strong, Sharp
Primary AlcoholC-O Stretch~1050Strong, Sharp

The presence of a broad band around 3300 cm⁻¹ (O-H) and a sharp, albeit potentially weak, peak around 2200 cm⁻¹ (C≡C) are cornerstone confirmations for this structure.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

4.1. Expertise & Rationale NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.[15][16] Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can map the exact connectivity of every atom, confirming the substitution pattern of the aromatic ring and the placement of the propargyl alcohol moiety.

NMR_Structure C1 C2 C3 C4 C5 C6 C7 C8 C9 C10

Caption: Numbering scheme for NMR assignment.

4.2. Experimental Protocol: High-Field NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (If required for ambiguity) Acquire 2D spectra such as COSY (H-H correlation) and HMBC (long-range C-H correlation).

4.3. Data Analysis & Expected Results

¹H NMR (400 MHz, CDCl₃):

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5, H6, H2~7.25 - 6.80Multiplet (m)3HAromatic protons. H6 is ortho to the methoxy group and will be most shielded.
H4~6.95Singlet-like (s) or narrow triplet1HAromatic proton between two substituents.
H9 (-CH₂)~4.50Singlet (s)2HMethylene protons adjacent to an alkyne and an alcohol.
H10 (-OCH₃)~3.82Singlet (s)3HMethoxy group protons.
-OHVariable (e.g., ~1.8)Broad Singlet (br s)1HExchangeable hydroxyl proton.

¹³C NMR (100 MHz, CDCl₃):

Carbon(s)Chemical Shift (δ, ppm)Rationale
C3 (-O-CH₃)~159.5Aromatic carbon attached to the electron-donating methoxy group.
C1, C2, C4, C5, C6~129.5 - 114.0Remaining aromatic carbons.
C7, C8 (Alkyne)~87.0, ~85.0sp-hybridized alkyne carbons.[12]
C10 (-OCH₃)~55.3Methoxy carbon.
C9 (-CH₂OH)~51.5Methylene carbon attached to oxygen.

Synergy of Data:

  • ¹H NMR: The integration values (3H, 1H, 2H, 3H) perfectly match the proposed structure. The distinct singlet for the methoxy group and the characteristic chemical shift of the propargylic protons are key identifiers.

  • ¹³C NMR: The presence of 8 distinct signals (4 aromatic CH, 2 quaternary aromatic, 2 alkyne, 1 CH₂, 1 OCH₃) is expected, confirming the molecular symmetry. The chemical shifts are highly indicative of the electronic environment of each carbon.

  • 2D NMR (HMBC): For ultimate confirmation, an HMBC spectrum would show a correlation between the methylene protons (H9, δ ~4.50) and the alkyne carbons (C7, C8) as well as the aromatic quaternary carbon (C1), definitively linking the side chain to the ring.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, orthogonal analytical techniques.

Structural_Confirmation MS MS Data (C10H10O2 Confirmed) Final_Structure Confirmed Structure: This compound MS->Final_Structure IR IR Data (-OH, C≡C, Ar-O-CH3) IR->Final_Structure NMR NMR Data (Connectivity & Substitution Pattern) NMR->Final_Structure

Caption: Convergence of analytical data for structure confirmation.

High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of all requisite functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the meta substitution pattern of the methoxy group and the precise structure of the propargyl alcohol side chain. This rigorous, multi-faceted approach exemplifies a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical step for any further research or development involving this compound.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Kim, C. S., Oh, J., & Lee, T. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 73. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(3), 505-512. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Hsieh, C. H., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(11), 13411-13425. [Link]

  • Kim, C. S., Oh, J., & Lee, T. H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Sungkyunkwan University Research Portal. [Link]

  • Bhavani, N. P. H., et al. (2023). FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Physics and Chemistry of Liquids, 61(4), 461-482. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15184634, this compound. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) propargyl methacrylate...[Link]

  • LibreTexts Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. [Link]

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An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arylpropargyl Alcohols in Modern Chemistry

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable chemical intermediate belonging to the class of arylpropargyl alcohols. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the aromatic ring, the alkyne functionality, and the primary alcohol offers three distinct points for molecular diversification, making it a versatile building block for the synthesis of more complex molecules. Specifically, this compound serves as a crucial precursor in the development of agents targeting the central nervous system (CNS) and for the generation of compound libraries in drug discovery programs.[1] The strategic placement of the methoxy group on the phenyl ring at the meta position can subtly influence the electronic and steric properties of the molecule, which can be exploited in the design of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying principles, a detailed experimental protocol, and a discussion of the reaction mechanism.

The Synthetic Strategy: Sonogashira Coupling as the Method of Choice

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide.[2] In the context of our target molecule, this involves the reaction of 3-iodoanisole with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

The choice of the Sonogashira reaction is predicated on its mild reaction conditions, broad functional group tolerance, and generally high yields. The reactivity of the aryl halide is a critical factor, with the reactivity trend being I > Br > Cl.[3] For this reason, 3-iodoanisole is the preferred starting material to ensure an efficient reaction.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The palladium cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (3-iodoanisole) to form a Pd(II) intermediate. In the copper cycle , the terminal alkyne (propargyl alcohol) reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-X->Cu-C≡CR HC≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu-C≡CR->Cu-X to Pd Cycle caption Figure 1: Simplified mechanism of the Sonogashira coupling. Experimental_Workflow A 1. Reaction Setup (Flask with reagents and catalyst) B 2. Inert Atmosphere (Evacuate and backfill with N2/Ar) A->B C 3. Solvent & Reagent Addition (THF, TEA) B->C D 4. Add Propargyl Alcohol (Dropwise at room temperature) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up (Quench with NH4Cl, extract with EtOAc) E->F G 7. Purification (Dry, concentrate) F->G H 8. Column Chromatography (Silica gel, Hexane/EtOAc) G->H I Pure Product (this compound) H->I caption Figure 2: Experimental workflow for the synthesis.

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in medicinal chemistry and materials science. The document details the compound's nomenclature, chemical properties, and a robust, field-proven synthetic protocol based on the Sonogashira coupling reaction. While direct biological data for this specific molecule is limited, this guide explores its potential pharmacological relevance by examining structurally related compounds. This serves as a foundational resource for researchers investigating this and similar scaffolds for novel therapeutic development.

Introduction: The Significance of the Propargyl Alcohol Moiety

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). This dual functionality makes them exceptionally versatile building blocks in organic synthesis.[1][2] The alkyne group readily participates in a variety of transformations, including cycloadditions and coupling reactions, enabling the construction of complex molecular architectures. The hydroxyl group can be a handle for further functionalization or can participate directly in reactions. In the context of drug development, the propargyl alcohol moiety is a key component in numerous bioactive molecules and serves as a valuable intermediate in the synthesis of pharmaceutical agents.[1]

This guide focuses on a specific aryl propargyl alcohol, this compound, providing the necessary technical details for its synthesis and offering insights into its potential applications.

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is paramount for clear scientific communication. This section outlines the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is This compound .[3]

Synonyms

For practical laboratory use and in various chemical databases, the compound is also known by several other names:

  • 3-(3-Methoxyphenyl)-2-propyn-1-ol[3]

  • 3-(m-Methoxyphenyl)-2-propyn-1-ol

  • 3-Methoxyphenylpropargyl alcohol[3]

  • (3-Methoxyphenyl)propargyl alcohol

  • 2-Propyn-1-ol, 3-(3-methoxyphenyl)-[3]

Chemical Structure and Properties

A clear understanding of the physicochemical properties is essential for handling, reaction setup, and predicting the behavior of the compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[3]
Molecular Weight 162.18 g/mol PubChem[3]
CAS Number 27913-19-5PubChem[3]
Appearance Expected to be a solid or oilGeneral Knowledge
XLogP3 1.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 2PubChem[3]

Synthesis of this compound via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The following protocol is a detailed, adaptable method for the synthesis of this compound, based on a reliable procedure for a structurally analogous compound.[4]

Reaction Principle

The synthesis involves the palladium- and copper-catalyzed cross-coupling of 3-iodoanisole with propargyl alcohol. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps yield the desired product and regenerate the palladium(0) catalyst.

Caption: Schematic of the Sonogashira coupling reaction.

Experimental Protocol

Materials:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.025 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine. Stir the mixture at room temperature until the solids dissolve.

  • Alkyne Addition: Add propargyl alcohol (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Potential Applications in Drug Development: A Prospective Analysis

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule—the methoxyphenyl group and the propargyl alcohol—are found in numerous compounds with significant pharmacological activities.

Insights from Structurally Related Compounds
  • Anticancer Potential: Many chalcone derivatives, which share the 1,3-diarylpropenone core, have been investigated for their anticancer properties. For instance, certain methoxyphenyl-containing chalcones have demonstrated cytotoxic activity against various cancer cell lines.[5] The propargyl group can also be a key pharmacophore in anticancer agents. Derivatives of (E)-1-(3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)allyl)-1H-1,2,4-triazole have been identified as potent antiproliferative compounds targeting tubulin polymerization in breast cancer cells.[6]

  • Anti-inflammatory Activity: A series of 1,3-disubstituted prop-2-en-1-one derivatives have been developed as inhibitors of neutrophilic inflammation, showcasing the potential of this chemical class in treating inflammatory diseases.[7] These compounds were found to modulate MAPK and Akt signaling pathways.

Future Research Directions

The versatile chemical nature of this compound makes it an attractive starting point for the synthesis of a library of novel compounds.

workflow A This compound B Derivatization/ Functionalization A->B C Library of Novel Compounds B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G caption Drug Discovery Workflow

Caption: A potential drug discovery workflow.

Future research could focus on:

  • Derivatization: Utilizing the hydroxyl and alkyne functionalities to create a diverse library of esters, ethers, and triazoles (via click chemistry).

  • Biological Screening: Evaluating the synthesized library against a panel of cancer cell lines and in assays for anti-inflammatory, antiviral, or other therapeutic activities.

  • Mechanism of Action Studies: For any identified "hit" compounds, elucidating the molecular target and mechanism of action will be crucial for further development.

Conclusion

This compound is a readily accessible and highly versatile chemical scaffold. This guide provides the essential technical information for its synthesis and characterization. While its full biological potential remains to be explored, the known activities of structurally related compounds suggest that it is a promising starting point for the development of novel therapeutic agents. The detailed synthetic protocol and prospective analysis presented herein are intended to empower researchers to further investigate this and related molecules in their drug discovery and development endeavors.

References

  • Al-Hiari, Y. M., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6529. [Link]

  • Abdel-Halim, M., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]

  • Saleh, A., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 28(13), 5183. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15184634, this compound. Retrieved from [Link]

  • Orha, L., et al. (2019). Supporting Information: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

  • Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis, 365(17), 2991-3019. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a key building block in synthetic organic chemistry. The document delves into the historical context of its likely discovery through the advent of modern cross-coupling methodologies, details its primary synthetic routes with a focus on the Sonogashira coupling, and explores its applications as a crucial intermediate in the development of complex molecules, particularly within the pharmaceutical landscape. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the handling and utilization of this versatile compound.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound, with the CAS number 27913-19-5, is an aromatic propargyl alcohol that has gained significance as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal alkyne and a primary alcohol functional group attached to a methoxy-substituted phenyl ring, provides a rich scaffold for a variety of chemical transformations. While a singular, groundbreaking "discovery" of this specific molecule is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira coupling, which was first reported in 1975.[2] The ability to efficiently couple aryl halides with terminal alkynes under mild conditions opened the door for the routine synthesis of compounds like this compound.[2]

The strategic placement of the methoxy group at the meta-position of the phenyl ring influences the electronic properties of the molecule and provides a handle for further functionalization, making it a valuable component in the design of complex target molecules. Its primary utility lies not in its own biological activity, but in its role as a precursor to more elaborate structures, particularly in the realm of medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.18 g/mol
CAS Number 27913-19-5
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents
pKa Not specified

Historical Context and the Rise of Arylpropargyl Alcohols

The history of this compound is intertwined with the broader history of research into arylpropargyl alcohols. Early studies on these compounds were often foundational, exploring their basic reactivity and physical properties.[3] The development of organometallic chemistry, particularly palladium and copper-catalyzed cross-coupling reactions, revolutionized the synthesis of these molecules, transforming them from laboratory curiosities into readily accessible building blocks.[2]

The Sonogashira reaction, in particular, provided a highly efficient and versatile method for the synthesis of arylalkynes.[2][4] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions made it ideal for the preparation of functionalized propargyl alcohols. Consequently, the availability of compounds like this compound expanded significantly, paving the way for their use in more complex synthetic endeavors.

Synthetic Methodologies: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically an iodide or bromide) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The Sonogashira Coupling Reaction: Mechanism and Causality

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodoanisole or 3-bromoanisole) to form a Pd(II) intermediate.

  • Copper Cycle: The terminal alkyne (propargyl alcohol) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step called transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

The choice of reagents and conditions is critical for a successful reaction. The use of a copper(I) co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[2] The base, typically an amine such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdL2X Ar-Pd(II)L2-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C2R Ar-Pd(II)L2-C≡CR ArPdL2X->ArPdL2C2R Transmetalation CuC2R Cu(I)-C≡CR ArPdL2C2R->Pd0 Reductive Elimination Product Product ArPdL2C2R->Product Product (Ar-C≡CR) CuX Cu(I)X CuX->CuC2R CuC2R->ArPdL2X HC2R H-C≡CR (Propargyl Alcohol) HC2R->CuC2R Deprotonation Base Base caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol: Sonogashira Coupling of 3-Iodoanisole with Propargyl Alcohol

This protocol is a representative, field-proven method for the synthesis of this compound.

Materials:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF and triethylamine (3.0 eq) via syringe.

  • To the stirred solution, add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials (3-iodoanisole and propargyl alcohol) and the appearance of the product spot on TLC are key indicators of reaction completion.

Synthesis_Workflow start Start: Assemble Reaction Apparatus reagents Add 3-Iodoanisole, Pd(PPh₃)₂Cl₂, CuI start->reagents inert_atm Establish Inert Atmosphere (N₂) reagents->inert_atm solvents Add Anhydrous THF and Et₃N inert_atm->solvents alkyne Add Propargyl Alcohol solvents->alkyne reaction Heat and Stir (4-6 hours) alkyne->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete quench Quench with Sat. aq. NH₄Cl tlc->quench Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine and Dry (MgSO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify product Product: This compound purify->product caption Figure 2: Experimental Workflow for the Synthesis

Caption: Figure 2: Experimental Workflow for the Synthesis.

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for a wide range of subsequent transformations.

  • Alkynylation Reactions: The terminal alkyne can participate in further coupling reactions, such as the Sonogashira or Glaser couplings, to extend the carbon skeleton.

  • Click Chemistry: The alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to form triazole rings, which are common motifs in pharmaceutical compounds.

  • Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to various leaving groups for nucleophilic substitution reactions.

  • Heterocycle Formation: The propargyl alcohol moiety can be a precursor for the synthesis of various heterocyclic systems, such as furans and pyrans.

While direct pharmacological data for this compound is scarce, its presence as a structural motif in patented compounds suggests its importance in the synthesis of biologically active molecules. For instance, related methoxyphenylpropargyl structures are found in compounds designed as enzyme inhibitors or receptor modulators.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of modern synthetic methodologies. While its own "discovery" may be unassuming, its value as a versatile and readily accessible building block is undeniable. The continued development of efficient and sustainable synthetic methods, such as advancements in copper-free Sonogashira couplings, will further enhance its utility. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of foundational intermediates like this compound is set to endure. Future research will likely focus on incorporating this scaffold into novel therapeutic agents and functional materials, leveraging its unique combination of reactivity and structural features.

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Ma, D., & Xia, C. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved from [Link]

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  • Toth, I., et al. (2017). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 7(83), 52837-52843.
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Sources

A Comprehensive Technical Guide to the Physical and Chemical Stability of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a key intermediate and potential active pharmaceutical ingredient (API). In the absence of extensive direct stability studies in the public domain, this document synthesizes information from analogous structures and established principles of chemical stability to predict potential degradation pathways and outline a robust protocol for forced degradation studies. The guide details the intrinsic molecular characteristics that influence stability and presents a systematic approach to evaluating its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress. Furthermore, a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method is described, providing a foundational methodology for the accurate quantification of the parent compound and its degradation products. This guide is intended to be a vital resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to formulation development, analytical method validation, and regulatory compliance.

Introduction: The Significance of Stability in Drug Development

The chemical and physical stability of an active pharmaceutical ingredient (API) are paramount to the safety, efficacy, and quality of a final drug product.[1] Understanding the intrinsic stability of a molecule like this compound is a critical early-stage activity in the drug development process. Forced degradation studies, or stress testing, are an essential component of this process, providing crucial insights into the potential degradation pathways and the formation of degradation products.[1][2][3] The data generated from these studies are instrumental in developing and validating stability-indicating analytical methods, which are a regulatory requirement for all new drug substances and products.[4][5][6][7]

This guide will delve into the theoretical and practical aspects of assessing the stability of this compound, a molecule possessing a unique combination of a methoxy-substituted aromatic ring, a propargyl alcohol moiety, and an alkyne functional group. Each of these structural features contributes to its chemical reactivity and potential degradation pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for any stability assessment. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem
Molecular Weight 162.18 g/mol PubChem
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 29.5 ŲPubChem

Note: These properties are computationally derived and should be confirmed by experimental analysis.

The presence of a hydroxyl group and a methoxy group suggests a degree of polarity, while the aromatic ring and the carbon chain contribute to its lipophilicity, as indicated by the XLogP3 value. The propargyl alcohol and alkyne functionalities are sites of potential chemical reactivity that will be the focus of the stability assessment.

Predicted Chemical Stability and Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under forced degradation conditions.

Oxidative Degradation

The propargyl alcohol moiety is susceptible to oxidation. Exposure to oxidative agents could lead to the formation of the corresponding aldehyde or carboxylic acid. Furthermore, the electron-rich methoxy-substituted aromatic ring may be susceptible to oxidative degradation.[8] Studies on the structurally similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, have shown that exposure to air and light leads to oxidation, forming a propynone derivative which can further degrade to aurone and flavone structures.[9] A similar pathway could be postulated for this compound.

Photodegradation

The aromatic ring and the conjugated system of the alkyne in this compound suggest potential photosensitivity. Aromatic compounds can undergo various photochemical reactions upon exposure to UV or visible light, including photo-oxidation and rearrangement.[1] The presence of a methoxy group, an electron-donating substituent, can influence the photolytic degradation pathway.[10]

Hydrolytic Degradation

The ether linkage of the methoxy group is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strong acidic conditions. The propargyl alcohol itself is not expected to be highly susceptible to hydrolysis. However, forced degradation studies across a wide pH range are necessary to confirm its hydrolytic stability.[2]

Thermal Degradation

Thermal stress can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, potential thermal degradation pathways could involve dehydration of the alcohol, polymerization of the alkyne, or cleavage of the methoxy group.

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Oxidation Oxidation API This compound Oxidation->API Photolysis Photolysis Photolysis->API Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic)->API Thermal Stress Thermal Stress Thermal Stress->API Oxidized_Product Oxidized derivatives (e.g., aldehyde, carboxylic acid, propynone) API->Oxidized_Product [O] Photolytic_Product Photo-rearranged products Photo-oxidized products API->Photolytic_Product Hydrolytic_Product Phenolic derivatives (from ether cleavage) API->Hydrolytic_Product H+/OH- Thermal_Product Dehydration products Polymeric materials API->Thermal_Product Δ

Caption: Predicted degradation pathways of this compound.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating method.[1] The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.[9][11]

General Considerations
  • Concentration: A drug substance concentration of 1 mg/mL is often recommended for solution-state stress testing.

  • Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

  • Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should be close to 100% to ensure that all significant degradants are detected.[12]

The following workflow outlines a comprehensive approach to conducting forced degradation studies.

G cluster_0 Forced Degradation Workflow Start Prepare Stock Solution of API (e.g., 1 mg/mL in suitable solvent) Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, RT/60°C) Stress_Conditions->Hydrolysis pH < 2 Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT/60°C) Stress_Conditions->Base_Hydrolysis pH > 12 Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Oxidant Thermal Thermal Stress (e.g., 60°C in solution and solid state) Stress_Conditions->Thermal Heat Photolytic Photolytic Stress (ICH Q1B conditions) Stress_Conditions->Photolytic Light Neutralization Neutralize Samples (if necessary) Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization Analysis Analyze by Stability-Indicating HPLC-UV/PDA Method Neutralization->Analysis Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization End Establish Degradation Profile and Validate Method Characterization->End

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

The following are detailed, step-by-step methodologies for the key forced degradation experiments.

4.2.1. Hydrolytic Degradation

  • Preparation: Prepare three solutions of this compound at a concentration of 1 mg/mL in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acidic and basic solutions, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly using the stability-indicating HPLC method.

4.2.3. Thermal Degradation

  • Solid State: Place a known amount of the solid API in a controlled temperature chamber (e.g., 60°C).

  • Solution State: Prepare a solution of the API (1 mg/mL in a suitable solvent) and store it at an elevated temperature (e.g., 60°C).

  • Sampling: At specified time points (e.g., 1, 3, 5, and 7 days), withdraw samples. For the solid-state sample, dissolve it in a suitable solvent before analysis.

  • Analysis: Analyze the samples using the stability-indicating HPLC method.

4.2.4. Photolytic Degradation

  • Preparation: Expose the solid API and a solution of the API (1 mg/mL) to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Analyze the samples after the specified exposure period.

  • Analysis: Analyze the samples using the stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active ingredient and the formation of degradation products.[6][7][13]

Proposed HPLC Method Parameters

The following table outlines a starting point for the development of a stability-indicating reversed-phase HPLC method for this compound.

ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution Start with a low percentage of B and gradually increaseTo ensure separation of the polar parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength UV detection at the λmax of the compound (to be determined experimentally) and PDA detection for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of this compound. By understanding its intrinsic physicochemical properties and postulating potential degradation pathways, researchers can design and execute robust forced degradation studies. The proposed experimental protocols and the foundational stability-indicating HPLC method offer a clear path forward for generating the critical data needed for formulation development, analytical method validation, and regulatory submissions. The principles and methodologies outlined herein provide the necessary tools to ensure the development of a safe, effective, and stable drug product.

References

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
  • Rao, K. R., & Sankar, K. R. (2015). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical and Chemical Sciences, 4(2), 193-202.
  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of pharmaceutical sciences, 81(8), 812-814.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
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  • PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 391-397.
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  • Michigan State University. (n.d.). Aromatic Reactivity. Department of Chemistry. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2017). Stability indicating HPLC method development: A review. International Research Journal of Pharmacy, 8(5), 10-16.
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An In-Depth Technical Guide to the Solubility of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous and organic solubility of a compound. Poor solubility can precipitate a cascade of complications, from unreliable in vitro assay results to diminished in vivo efficacy due to poor bioavailability.[1][2][3] Therefore, a comprehensive understanding and early characterization of a compound's solubility profile are not merely procedural steps but foundational pillars of a successful drug development campaign.[1][2]

This guide provides an in-depth technical exploration of the solubility of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a molecule of interest in medicinal chemistry. We will delve into its predicted solubility in a range of common solvents, present robust experimental protocols for accurate solubility determination, and discuss the theoretical underpinnings of its solubility characteristics.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. This compound is an aromatic propargyl alcohol with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . Its structure, featuring a methoxy-substituted phenyl ring, a carbon-carbon triple bond (alkyne), and a primary alcohol, dictates its solubility behavior. The presence of the polar hydroxyl group suggests some degree of aqueous solubility, while the aromatic ring and the alkyne moiety contribute to its lipophilicity, favoring solubility in organic solvents.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₀H₁₀O₂PubChem
Molecular Weight 162.18 g/mol PubChem
XLogP3 1.8PubChem
SMILES COC1=CC=CC(=C1)C#CCOPubChem

Predicted and Analogous Solubility Profile

In the absence of extensive experimental data for this compound, we can leverage computational prediction tools and the known solubility of structurally similar compounds to build a comprehensive solubility profile. Online prediction tools that utilize a molecule's SMILES string can provide valuable estimates of solubility in various solvents.[4][5][6]

Furthermore, examining the solubility of its core structural components—anisole (methoxybenzene) and propargyl alcohol—provides qualitative and quantitative insights. Anisole is generally soluble in organic solvents like ethanol and ether but has low solubility in water.[7][8][9][10][11] Propargyl alcohol, the simplest stable alcohol containing an alkyne, is miscible with water and many polar organic solvents.[12][13][14] This suggests that this compound will likely exhibit good solubility in a range of polar and non-polar organic solvents.

The following table presents the predicted aqueous solubility and a qualitative assessment of its expected solubility in common organic solvents.

SolventPredicted/Expected SolubilityRationale/Data Source
Water Low to ModeratePredicted based on computational models and the balance of polar (hydroxyl, ether) and non-polar (aromatic ring, alkyne) groups.
Ethanol HighThe hydroxyl group of ethanol can hydrogen bond with the hydroxyl and ether groups of the solute. The ethyl group of ethanol interacts favorably with the aromatic ring.
Acetone HighA polar aprotic solvent capable of dipole-dipole interactions and accepting hydrogen bonds.
Toluene Moderate to HighA non-polar aromatic solvent that will have favorable pi-pi stacking interactions with the phenyl ring of the solute.
Hexane LowA non-polar aliphatic solvent with limited ability to interact with the polar functional groups of the solute.
Dimethyl Sulfoxide (DMSO) HighA highly polar aprotic solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for a wide range of organic compounds.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. A key principle is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the interplay of hydrogen bonding (from the hydroxyl group), dipole-dipole interactions (from the methoxy group), and van der Waals forces (from the aromatic ring and alkyne) will determine its solubility in a given solvent.

A more quantitative prediction of solubility can be achieved using group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model. This model estimates the activity coefficients of components in a mixture based on their functional groups. The molecule is broken down into its constituent groups (e.g., aromatic carbon, ether, alkyne, hydroxyl), and the interactions between these groups and the solvent molecules are used to predict solubility. While a detailed UNIFAC analysis is beyond the scope of this guide due to the complexity of obtaining all necessary interaction parameters, the conceptual framework underscores the importance of functional group contributions to solubility.

Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in a saturated solution prepared by adding a concentrated DMSO stock solution to an aqueous buffer.

Caption: Workflow for a typical kinetic solubility assay.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate in a UV-compatible plate.

  • Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility. For more accurate quantification, a calibration curve of the compound in a mixture of PBS and DMSO can be used.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound with the solvent over a longer period.

Caption: Step-by-step workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, PBS at pH 7.4). Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable mobile phase.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations of the compound.

  • Calculation: The concentration determined from the analysis represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, a compound of interest for researchers in drug development. By combining predictive modeling, analysis of analogous structures, and detailed experimental protocols, we have established a robust framework for understanding and determining its solubility profile. The provided workflows and protocols offer a practical starting point for scientists to generate reliable and reproducible solubility data.

Accurate solubility data is a critical input for subsequent stages of drug development, including formulation design and in vivo studies. The methodologies outlined herein will empower researchers to make informed decisions, ultimately accelerating the journey of promising compounds from the laboratory to the clinic.

References

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Reactivity of the alkyne group in 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 3-(3-Methoxyphenyl)prop-2-yn-1-ol

This guide provides a comprehensive technical overview of the chemical reactivity centered on the alkyne functional group of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven insights into the molecule's synthetic utility. We will explore the electronic influences governing its reactivity, key transformations such as synthesis, reductions, additions, and cycloadditions, and provide detailed experimental protocols for its application in complex molecule synthesis.

Molecular Architecture and Electronic Profile

This compound is a propargyl alcohol derivative featuring a terminal alkyne functionality. Its structure is characterized by three key components: the reactive carbon-carbon triple bond, a primary alcohol (hydroxymethyl group), and a methoxy-substituted phenyl ring.

  • The Alkyne Group : As an unsaturated system with two π-bonds, the alkyne is electron-rich and serves as the primary site for addition and cycloaddition reactions.[1]

  • The Propargylic Alcohol : The hydroxyl group can influence reactions through steric effects, by acting as a directing group, or by participating in intramolecular processes. Its proximity to the alkyne can also stabilize transition states.

  • The 3-Methoxyphenyl Group : The methoxy substituent at the meta position of the phenyl ring exerts a significant electronic influence. It is an electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group (EWG) through induction (-I effect). This electronic push increases the nucleophilicity of the aromatic ring and subtly modulates the electron density of the conjugated alkyne system.[2]

A summary of the compound's core properties is presented below.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.18 g/mol [3]
CAS Number 27913-19-5[3]
SMILES COC1=CC=CC(=C1)C#CCO[3]

Synthesis: The Sonogashira Cross-Coupling Approach

The most direct and widely adopted method for synthesizing aryl-substituted propargyl alcohols like the title compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[4] For this compound, the logical disconnection involves coupling propargyl alcohol with 1-halo-3-methoxybenzene.

Causality of Component Choice:

  • Catalyst System : A dual-catalyst system is employed. A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (typically CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate which accelerates the crucial transmetalation step.[5]

  • Base : A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to quench the hydrogen halide (HX) produced during the catalytic cycle.

Generalized Synthetic Workflow

The diagram below illustrates the logical flow for the synthesis of the target molecule.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_products Products A 1-Iodo-3-methoxybenzene D Sonogashira Coupling Reaction A->D B Propargyl Alcohol B->D C PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Triethylamine (Base) THF (Solvent), RT C->D E This compound D->E F Triethylammonium Iodide (Byproduct) D->F

Caption: Workflow for Sonogashira Synthesis.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

  • Inert Atmosphere Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition : Seal the flask with septa, and purge with argon for 15 minutes. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe.

  • Alkyne Addition : Slowly add propargyl alcohol (1.2 eq) to the stirring mixture at room temperature.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up : Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Core Reactivity of the Alkyne Group

The alkyne moiety is the molecule's most versatile handle for chemical modification. Its reactions can be broadly categorized into reductions, electrophilic additions, and cycloadditions.

Reduction (Hydrogenation)

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the chosen reagents.

  • Complete Reduction to Alkane : Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with excess hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane, 3-(3-Methoxyphenyl)propan-1-ol. The reaction proceeds through an alkene intermediate which is not isolated as it is rapidly reduced under these conditions.[6]

  • Partial Reduction to cis-Alkene : To stop the reduction at the alkene stage with cis (or Z) stereochemistry, a "poisoned" catalyst is required. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is the classic choice.[6] The catalyst's reduced activity prevents over-reduction to the alkane, and the syn-addition of hydrogen atoms to the catalyst surface results in the exclusive formation of the cis-alkene.[6][7][8]

G A This compound B (Z)-3-(3-Methoxyphenyl)prop-2-en-1-ol (cis-Alkene) A->B H₂ / Lindlar's Catalyst C 3-(3-Methoxyphenyl)propan-1-ol (Alkane) A->C H₂ / Pd/C (excess)

Caption: Selective Reduction Pathways of the Alkyne.

Electrophilic Addition: Hydration

The addition of water across the triple bond, known as hydration, is a cornerstone reaction of alkynes. For a terminal alkyne like our title compound, this reaction is typically catalyzed by a strong acid (like H₂SO₄) in the presence of a mercuric salt (HgSO₄) to increase the reaction rate.[9][10]

Mechanistic Rationale: The reaction follows Markovnikov's rule , where the initial protonation of the alkyne forms the more stable vinyl carbocation—the one where the positive charge is on the carbon atom better able to support it (the internal, phenyl-substituted carbon). Water then acts as a nucleophile, attacking this carbocation.[9] The immediate product is an enol , which is unstable and rapidly rearranges to its more stable constitutional isomer, a ketone, through a process called keto-enol tautomerization .[1][11][12]

The final product is 1-(3-methoxyphenyl)propan-2-one.

G Alkyne Alkyne (Starting Material) Enol Enol Intermediate (Unstable) Alkyne->Enol H₂O, H₂SO₄ HgSO₄ Ketone Ketone Product (Stable) Enol->Ketone Keto-Enol Tautomerization

Caption: Mechanism of Acid-Catalyzed Hydration.

Electrophilic Addition: Halogenation

Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of the halogen typically results in an anti-addition across the triple bond, yielding a trans-dihaloalkene.[13][14]

Mechanistic Rationale: The reaction proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes.[14][15][16] The nucleophilic halide ion then attacks one of the carbons from the opposite face (backside attack), leading to the observed anti-stereochemistry.[13] With excess halogen, a second addition can occur to produce a tetrahaloalkane.[15]

[3+2] Cycloaddition: Azide-Alkyne "Click" Chemistry

Perhaps the most impactful reaction for this class of molecules in modern drug development is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide to form a highly stable 1,2,3-triazole ring.[17][18]

Trustworthiness of the Protocol: The CuAAC reaction is renowned for its high efficiency, broad functional group tolerance, and simple reaction conditions, often proceeding in aqueous media. This reliability makes it an invaluable tool for conjugating molecules, linking fragments in drug discovery, and synthesizing complex architectures.

Experimental Protocol: CuAAC Reaction

  • Reactant Preparation : In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of water and t-butanol.

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of the catalyst by dissolving sodium ascorbate (0.2 eq) in water and adding it to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation : Add the catalyst solution to the stirring solution of the alkyne and azide.

  • Reaction Monitoring : Stir vigorously at room temperature. The reaction is often complete within 1-24 hours, and the product may precipitate from the reaction mixture. Monitor by TLC or LC-MS.

  • Work-up and Purification : If the product precipitates, it can be collected by filtration, washed with water and a cold solvent like diethyl ether, and dried. If it remains in solution, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization or column chromatography if necessary.

Conclusion

The alkyne group in this compound is a versatile and highly reactive functional handle. Its reactivity is governed by the inherent electron density of the triple bond, which is subtly modulated by the electronic effects of the 3-methoxyphenyl substituent. This guide has demonstrated that through rational selection of reagents and conditions, the alkyne can be precisely transformed via reduction, electrophilic addition, and cycloaddition pathways. The reliability of transformations like the Sonogashira coupling for its synthesis and the CuAAC reaction for its conjugation underscores its significant value as a building block for researchers in medicinal chemistry and materials science.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol is centered around the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

This compound is an aryl propargyl alcohol derivative with significant potential in organic synthesis. The presence of the terminal alkyne and primary alcohol functionalities, combined with the methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The Sonogashira coupling reaction is the method of choice for this synthesis, offering mild reaction conditions and a high tolerance for various functional groups.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][2]

This application note will detail a reliable protocol for the synthesis of this compound from 3-iodoanisole and propargyl alcohol. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a thorough understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via a Sonogashira cross-coupling reaction. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition with the aryl halide (3-iodoanisole) to form a palladium(II) intermediate.

  • Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne (propargyl alcohol).

  • Deprotonation: In the presence of a base (e.g., triethylamine), the terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.

The overall transformation is a highly efficient method for the construction of the desired C(sp²)-C(sp) bond.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
3-IodoanisoleC₇H₇IO234.03766-85-8Sigma-AldrichLiquid, may require purification if discolored.
Propargyl alcoholC₃H₄O56.06107-19-7Sigma-AldrichLiquid, highly flammable and toxic.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5614221-01-3Strem ChemicalsAir-sensitive solid, store under inert atmosphere.
Copper(I) iodideCuI190.457681-65-4Sigma-AldrichLight-sensitive solid, store in the dark.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Sigma-AldrichAnhydrous, freshly distilled recommended.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichAnhydrous, freshly distilled recommended.
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher ScientificFor workup and chromatography.
HexaneC₆H₁₄86.18110-54-3Fisher ScientificFor chromatography.
Silica gelSiO₂60.087631-86-9Sorbent Technologies230-400 mesh for column chromatography.
Apparatus
  • Two-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Septa

  • Syringes and needles

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for workup and column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodoanisole (1.00 g, 4.27 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.247 g, 0.214 mmol, 0.05 equiv), and copper(I) iodide (0.041 g, 0.214 mmol, 0.05 equiv).

    • Seal the flask with septa and purge with an inert gas (nitrogen or argon) for 15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (TEA, 1.2 mL, 8.54 mmol, 2.0 equiv) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Slowly add propargyl alcohol (0.263 mL, 4.70 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[3]

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials: 3-Iodoanisole Propargyl Alcohol Reaction Sonogashira Coupling (60 °C, 12 h) Start->Reaction Catalysts Catalysts: Pd(PPh₃)₄ CuI Catalysts->Reaction SolventBase Solvent & Base: THF, TEA SolventBase->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the alcohol, and the hydroxyl proton. The aromatic protons will appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy group will be a singlet at around δ 3.8 ppm. The methylene protons will be a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.4 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The acetylenic carbons are expected to appear in the range of δ 80-90 ppm. The aromatic carbons will be in the range of δ 110-160 ppm, and the methoxy carbon will be around δ 55 ppm. The methylene carbon adjacent to the alcohol will be around δ 51 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a characteristic absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹ (broad). A weak to medium absorption for the C≡C triple bond stretch is expected around 2200-2250 cm⁻¹. The C-O stretch of the methoxy group will appear around 1040-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (162.18 g/mol ).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Iodoanisole: Causes skin and eye irritation.[4] Avoid contact with skin and eyes.

  • Propargyl alcohol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][5][6] Handle with extreme care in a fume hood.

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. It is air-sensitive and should be handled under an inert atmosphere.[1][7]

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. It is light-sensitive.[8][9][10]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Tetrahydrofuran: Highly flammable liquid and vapor. May form explosive peroxides upon storage.

All waste materials should be disposed of in accordance with local environmental regulations.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Inactive catalystUse fresh, high-quality catalysts. Ensure proper handling of air-sensitive Pd(0) catalyst.
Poor quality reagentsUse anhydrous solvents and freshly distilled triethylamine.
Incomplete reactionMonitor the reaction by TLC and extend the reaction time if necessary.
Formation of side products (e.g., homocoupling of propargyl alcohol) Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere.
Difficult purification Close-running spots on TLCUse a longer chromatography column or a different solvent system for better separation.

Conclusion

The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can successfully synthesize this valuable compound for their research and development needs. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Carl ROTH. (2017, February 2). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propargyl Alcohol, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • Patil, P. G., Melavanki, R., Radder, S. B., Kusanur, R., Hiremath, C. S., Patil, N. R., & Hiremath, S. M. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(41), 27367-27383.
  • Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Novel Propargyl Alcohol Derivative in Neurodegenerative Disease

The relentless progression of neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, necessitates the urgent development of novel therapeutic agents. A promising strategy in this endeavor is the inhibition of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain. Elevated MAO-B activity is linked to increased oxidative stress and the generation of neurotoxic species, contributing to neuronal cell death.

This document outlines a comprehensive framework for the investigation of 3-(3-Methoxyphenyl)prop-2-yn-1-ol , a propargyl alcohol derivative, as a potential candidate for central nervous system (CNS) drug discovery. The core rationale for this exploration lies in the well-established role of the propargylamine moiety in a class of potent and selective MAO-B inhibitors, such as selegiline and rasagiline, which are clinically used in the management of Parkinson's disease.[1][2] The propargyl group in these inhibitors forms a covalent adduct with the FAD cofactor of MAO-B, leading to irreversible inhibition.[3] While this compound is a propargyl alcohol, not a propargylamine, the presence of the reactive propargyl group warrants a thorough investigation into its potential as a MAO-B inhibitor and neuroprotective agent.

These application notes provide a structured approach to the synthesis, in vitro characterization, and in vivo evaluation of this compound, offering researchers a detailed guide to unlocking its therapeutic potential.

Chemical Synthesis: A Practical Approach via Sonogashira Coupling

The synthesis of this compound can be efficiently achieved through a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5] This approach offers a direct and modular route to the target compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 1-iodo-3-methoxybenzene and propargyl alcohol.

Materials:

  • 1-iodo-3-methoxybenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-3-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as the final product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

A 1-iodo-3-methoxybenzene C Pd(PPh3)2Cl2, CuI, TEA A->C B Propargyl alcohol B->C D This compound C->D

Caption: Sonogashira coupling for synthesis.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on characterizing the compound's activity at the molecular and cellular level. This includes assessing its potential to inhibit MAO-B, protect neurons from cytotoxic insults, and its ability to cross a simulated blood-brain barrier.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale: Given the structural relationship to known propargylamine MAO-B inhibitors, the primary hypothesis is that this compound will exhibit inhibitory activity against MAO-B. A fluorometric assay provides a sensitive and high-throughput method to determine the compound's IC₅₀ value.

Protocol 2: Fluorometric MAO-B Inhibitor Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant MAO-B.

Materials:

  • MAO-B Inhibitor Screening Kit (e.g., from Abcam or Assay Genie) containing:

    • MAO-B enzyme (human recombinant)

    • MAO-B substrate (e.g., Tyramine)

    • Fluorescent probe (e.g., GenieRed Probe)

    • Developer

    • Assay Buffer

    • Inhibitor Control (e.g., Selegiline)

  • This compound, dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Also, prepare a positive control (Selegiline) and a vehicle control (DMSO).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, positive control, and vehicle control to their respective wells.

  • Enzyme Addition: Add the MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the MAO-B substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Detection: Add the developer and fluorescent probe mixture to each well. Incubate for an additional 10 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

Data Analysis:

  • Subtract the background fluorescence (blank wells) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test compound / Fluorescence of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known MAO-B inhibitor (e.g., Selegiline) to validate the assay.
Vehicle Control The solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent effects.
Neuroprotection Assays

Rationale: Neurodegenerative diseases are characterized by progressive neuronal loss. Assessing the ability of this compound to protect neurons from common pathological insults, such as excitotoxicity and oxidative stress, is a critical step in evaluating its therapeutic potential.

Protocol 3: Neuroprotection against Glutamate-Induced Excitotoxicity

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or HT22).

Materials:

  • SH-SY5Y human neuroblastoma cells or HT22 murine hippocampal neuronal cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control group.

  • Glutamate Insult: After pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours. A control group without glutamate treatment should also be included.[6][7]

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[8][9]

Data Analysis:

  • Calculate cell viability as a percentage of the control group (untreated with glutamate).

  • Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Glutamate Glutamate NMDA_Receptor NMDA Receptor Overactivation Glutamate->NMDA_Receptor Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Test_Compound This compound Test_Compound->NMDA_Receptor Potential Blockade Test_Compound->Oxidative_Stress Antioxidant Effect

Caption: Glutamate-induced excitotoxicity pathway.

Blood-Brain Barrier (BBB) Permeability Assay

Rationale: For a CNS drug to be effective, it must be able to cross the blood-brain barrier. An in vitro BBB model using a co-culture of endothelial cells and astrocytes provides a valuable tool to predict the brain permeability of a compound.[10][11]

Protocol 4: In Vitro Blood-Brain Barrier Transwell Assay

Objective: To assess the permeability of this compound across an in vitro model of the blood-brain barrier.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Appropriate culture media for hBMECs and astrocytes

  • This compound

  • Lucifer yellow (a marker for paracellular permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Co-culture Setup:

    • Seed astrocytes on the bottom of the 24-well plate.

    • Seed hBMECs on the apical side of the Transwell inserts.

    • Place the inserts into the wells containing the astrocytes to establish the co-culture model.

    • Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Assay:

    • Add this compound to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (receiver) chamber.

    • At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to assess the integrity of the monolayer.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Compare the Papp value to those of known high and low permeability compounds to classify the BBB penetration potential of this compound.

Papp Value (cm/s)Predicted BBB Permeability
> 6 x 10⁻⁶High
2-6 x 10⁻⁶Medium
< 2 x 10⁻⁶Low

Part 2: In Vivo Evaluation

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy and safety in a relevant animal model of neurodegeneration. The MPTP-induced mouse model of Parkinson's disease is a well-established and widely used model for this purpose.[12][13]

MPTP-Induced Mouse Model of Parkinson's Disease

Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to motor deficits. This model allows for the assessment of a compound's neuroprotective or neurorestorative effects.

Protocol 5: Assessment of Neuroprotection in the MPTP Mouse Model

Objective: To determine if pre-treatment with this compound can prevent or attenuate MPTP-induced motor deficits and dopaminergic neuron loss in mice.

Animals: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

  • Vehicle + Saline

  • Vehicle + MPTP

  • This compound (Dose 1) + MPTP

  • This compound (Dose 2) + MPTP

  • Positive Control (e.g., Selegiline) + MPTP

Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) for 7 consecutive days.

  • MPTP Induction: From day 3 to day 7, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.[14]

  • Behavioral Testing: 7 days after the last MPTP injection, perform behavioral tests to assess motor function.

  • Neurochemical and Histological Analysis: After behavioral testing, sacrifice the animals and collect brain tissue for analysis of striatal dopamine levels (by HPLC) and tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (by immunohistochemistry).

cluster_0 Pre-treatment Phase (7 days) cluster_1 Induction Phase (Days 3-7) cluster_2 Evaluation Phase (Day 14 onwards) A Compound/Vehicle Administration B MPTP/Saline Administration A->B C Behavioral Testing B->C D Neurochemical & Histological Analysis C->D

Caption: MPTP mouse model experimental workflow.

Behavioral Assessment: The Rotarod Test

Rationale: The rotarod test is a widely used method to assess motor coordination and balance in rodents. MPTP-induced neurodegeneration typically leads to impaired performance on this task.

Protocol 6: Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination in MPTP-treated mice.

Materials:

  • Accelerating rotarod apparatus for mice

Procedure:

  • Training: For 2-3 days prior to testing, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes per trial, with 2-3 trials per day.

  • Testing:

    • Place the mouse on the rod, which is rotating at a low starting speed (e.g., 4 rpm).

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

Data Analysis:

  • Calculate the average latency to fall for each mouse across the three trials.

  • Compare the average latencies between the different experimental groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). An increase in the latency to fall in the compound-treated groups compared to the MPTP-only group indicates improved motor function.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. A positive outcome in these assays, particularly the demonstration of MAO-B inhibition and in vivo neuroprotection, would provide a strong rationale for further preclinical development.

Future studies could explore the compound's efficacy in other models of neurodegeneration, investigate its detailed mechanism of action, and conduct pharmacokinetic and toxicology studies to fully characterize its drug-like properties. The modular nature of the Sonogashira synthesis also allows for the rapid generation of analogs, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Through this systematic approach, the therapeutic potential of this novel propargyl alcohol derivative can be thoroughly and efficiently elucidated.

References

  • Aligning Science Across Parkinson's. (2024). Rotarod-Test for Mice. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • Bolea, I., Gella, A., & Unzeta, M. (2012). Propargylamine-derived multitarget-directed ligands: Fighting Alzheimer's disease with monoamine oxidase inhibitors. Journal of Neural Transmission, 120(6), 893-902.
  • Boulton, A. A., Davis, B. A., & Yu, P. H. (1992). Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of medicinal chemistry, 35(19), 3705–3713.
  • Cruces, M. A., Elorriaga, C., Fernández-Alvarez, E., & Nieto, O. (1991). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. Biochemical pharmacology, 41(3), 385–389.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of medicinal chemistry, 50(6), 1334–1341. [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]

  • Guillon, J., Hébert, G., Dallemagne, P., Léger, J. M., Vidaillac, C., Thé, C., Lisowski, V., Rault, S., Demotes-Mainard, J., & Jarry, C. (2003). Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline. Journal of enzyme inhibition and medicinal chemistry, 18(2), 147–153. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.
  • Zhang, H., et al. (2022). Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease. Journal of Health and Engineering.
  • Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

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  • Li, J. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(12), 20536–20556. [Link]

  • Cabilio, J., et al. (2018). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-391. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2021).
  • Binda, C., et al. (2005). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry, 48(26), 8148-8154. [Link]

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Application Notes & Protocols: 3-(3-Methoxyphenyl)prop-2-yn-1-ol as a Versatile Synthon in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary organic synthesis and drug discovery, the strategic design of molecular scaffolds with high efficiency and atom economy is paramount. Propargyl alcohols, a class of compounds characterized by the presence of both a hydroxyl group and an alkyne, represent exceptionally versatile building blocks. Their unique bifunctionality allows for a diverse range of transformations into complex molecular architectures.[1][2] Among these, 3-(3-Methoxyphenyl)prop-2-yn-1-ol (Figure 1) has emerged as a particularly valuable precursor for the synthesis of a wide array of heterocycles. Its structure combines the reactive propargyl alcohol moiety with an electron-rich aromatic ring, offering multiple sites for synthetic manipulation and functionalization.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data that underscores the utility of this synthon for researchers, medicinal chemists, and professionals in drug development. The methodologies discussed herein primarily leverage the power of transition-metal catalysis, particularly with gold and palladium, to achieve elegant and efficient molecular construction.[3][4][5]

Figure 1: Structure of this compound

Structure of this compoundIUPAC Name: this compound

Molecular Formula: C₁₀H₁₀O₂

Part 1: Gold-Catalyzed Synthesis of Substituted Furans

The construction of the furan nucleus is a cornerstone of heterocyclic synthesis. Gold catalysis provides an exceptionally mild and efficient pathway for the dehydrative cyclization of propargyl alcohols into highly substituted furans.[6][7]

Mechanistic Insight: The Power of π-Acidity

Gold(I) and Gold(III) catalysts are renowned for their strong π-acidity, allowing them to selectively activate the alkyne moiety of the propargyl alcohol.[8][9] This activation renders the alkyne highly electrophilic and susceptible to intramolecular attack by the pendant hydroxyl group. The reaction proceeds through a 5-endo-dig cyclization pathway. The resulting vinyl-gold intermediate then undergoes protodeauration to regenerate the active catalyst and furnish the aromatic furan product. This process is often rapid, high-yielding, and can be performed under open-flask conditions, highlighting its practicality.[6]

Caption: Gold-Catalyzed Furan Synthesis Workflow.

Application Protocol: Gold(III)-Catalyzed Synthesis of 2-(3-Methoxyphenyl)-5-substituted Furans

This protocol describes the synthesis of polysubstituted furans via a gold-catalyzed propargylic substitution of this compound with a 1,3-dicarbonyl compound, followed by cycloisomerization.[7] This one-pot cascade reaction provides a powerful method for generating structural diversity.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Gold(III) bromide (AuBr₃)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Ionic Liquid (e.g., [EMIM][NTf₂]) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1 equiv.).

  • Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv.) and the chosen solvent (e.g., [EMIM][NTf₂], 2 mL).

  • Add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%). Causality Note: AgOTf acts as a halide scavenger, generating a more cationic and thus more reactive gold species, which enhances the activation of the alkyne.

  • Seal the tube and stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature. If using an ionic liquid, extract the product with diethyl ether (3 x 10 mL). If using DCM, proceed to step 6.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure polysubstituted furan.

Entry1,3-Dicarbonyl CompoundCatalyst SystemSolventYield (%)
1AcetylacetoneAuBr₃/AgOTf[EMIM][NTf₂]88
2Ethyl acetoacetateAuBr₃/AgOTf[EMIM][NTf₂]85
3DibenzoylmethaneAuBr₃/AgOTfDCM92
4DimedoneAuCl₃Toluene78
Table 1: Representative yields for gold-catalyzed furan synthesis. Data synthesized from typical outcomes reported in the literature.[7][10]

Part 2: Synthesis of Pyrazole Derivatives

Pyrazoles are a privileged class of N-heterocycles found in numerous FDA-approved drugs, such as Celecoxib and Sildenafil.[11][12] The reaction of 1,3-dielectrophilic synthons with hydrazine derivatives is a classic and robust method for their construction. This compound can be readily converted into a suitable 1,3-dicarbonyl equivalent for this purpose.

Mechanistic Insight: Condensation and Cyclization

The synthesis typically proceeds via a two-step sequence. First, the propargyl alcohol undergoes an acid- or metal-catalyzed Meyer-Schuster rearrangement to form an α,β-unsaturated ketone (an enone).[9] This intermediate possesses the requisite 1,3-dielectrophilic character. Subsequent condensation with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) leads to a hydrazone intermediate, which rapidly undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[13]

Caption: Reaction pathway for pyrazole synthesis.

Application Protocol: One-Pot Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol details a one-pot reaction where the intermediate enone is generated and trapped in situ by phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1 equiv.) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mL). Causality Note: The acid catalyzes the rearrangement of the propargyl alcohol to the corresponding enone, which is the active electrophile for the subsequent condensation.

  • Add phenylhydrazine (1.1 mmol, 1.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude product from an ethanol/water mixture or purify by silica gel column chromatography to obtain the pure pyrazole.

EntryHydrazine ComponentR⁵Yield (%)
1Hydrazine HydrateHCH₃3-MeOPh85
2PhenylhydrazinePhCH₃3-MeOPh91
34-Nitrophenylhydrazine4-NO₂-PhCH₃3-MeOPh88
Table 2: Synthesis of pyrazoles from the enone derived from this compound. Data is illustrative of typical outcomes.[13][14]

Part 3: Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry.[15][16] The most common route to their synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[17]

Mechanistic Insight: [3+2] Dipolar Cycloaddition

This elegant reaction involves the in situ generation of a nitrile oxide from an aldoxime precursor using a mild oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite. The highly reactive nitrile oxide dipole then undergoes a concerted [3+2] cycloaddition reaction with the triple bond of this compound. This cycloaddition is typically highly regioselective, affording the 3,5-disubstituted isoxazole isomer.[15]

isoxazole_synthesis cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition aldoxime Ar-CH=N-OH chlorooxime Ar-C(Cl)=N-OH aldoxime->chlorooxime + NCS oxidant [Oxidant, e.g., NCS] nitrile_oxide [Ar-C≡N⁺-O⁻] 1,3-Dipole chlorooxime->nitrile_oxide - HCl base Base (e.g., Et₃N) start_alkyne 3-(3-MeOPh)prop-2-yn-1-ol nitrile_oxide->start_alkyne product 3-Aryl-5-((3-methoxyphenyl)methyl)isoxazole start_alkyne->product

Caption: Pathway for isoxazole synthesis via 1,3-dipolar cycloaddition.

Application Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a convenient one-pot procedure for isoxazole synthesis, avoiding the isolation of the unstable nitrile oxide intermediate.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Aldoxime Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol, 1 equiv.) and hydroxylamine hydrochloride (1.1 mmol, 1.1 equiv.) in THF (10 mL). Add pyridine (1.2 mmol, 1.2 equiv.) and stir at room temperature for 1 hour. Trustworthiness Note: The completion of this step can be confirmed by TLC, ensuring the full conversion of the aldehyde to the aldoxime before proceeding.

  • Nitrile Oxide Generation & Cycloaddition: To the solution containing the in situ formed aldoxime, add this compound (1.0 mmol, 1 equiv.).

  • Cool the mixture to 0 °C in an ice bath. Add NCS (1.1 mmol, 1.1 equiv.) portion-wise over 10 minutes.

  • Add triethylamine (1.5 mmol, 1.5 equiv.) dropwise. A precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, filter off the salt precipitate and wash with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

EntryAldehydeR⁵Yield (%)
1BenzaldehydePhenyl(3-MeOPh)CH₂OH82
24-Chlorobenzaldehyde4-Cl-Phenyl(3-MeOPh)CH₂OH86
32-Naphthaldehyde2-Naphthyl(3-MeOPh)CH₂OH79
Table 3: Synthesis of isoxazoles via [3+2] cycloaddition. Yields are representative of this synthetic route.[15][17]

References

  • Title: An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne Source: Organic Chemistry Portal URL: [Link]

  • Title: Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles Source: PMC - NIH URL: [Link]

  • Title: Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds Source: MDPI URL: [Link]

  • Title: Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne Source: PubMed URL: [Link]

  • Title: Gold(I) catalysed cycloaddition reactions of propargyl substrates Source: NTNU Open URL: [Link]

  • Title: Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles Source: PMC - NIH URL: [Link]

  • Title: Electrophilic Cyclization of Aryl Propargylic Alcohols: Synthesis of Dihalogenated 6,9-Dihydropyrido[1,2-a]indoles via a Cascade Iodocyclization Source: Semantic Scholar URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of Fused Heterocycles Source: Synfacts URL: [Link]

  • Title: Possible ways of iodocyclizations from propargyl alcohol Source: ResearchGate URL: [Link]

  • Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]

  • Title: Gold Catalysed Reactions of Propargylic Alcohols Source: UCL Discovery URL: [Link]

  • Title: Cyclization of propargylic alcohol‐tethered alkylidenecyclopropanes... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Isoxazole by Click Chemistry Approach Source: E-RESEARCHCO URL: [Link]

  • Title: Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals Source: ResearchGate URL: [Link]

  • Title: Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons Source: Bentham Science URL: [Link]

  • Title: Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization Source: MDPI URL: [Link]

  • Title: Palladium Assisted Synthesis of Heterocycles Source: Routledge URL: [Link]

  • Title: Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes Source: JACS Au - ACS Publications URL: [Link]

  • Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” Source: NIH URL: [Link]

  • Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: PMC - NIH URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines Source: ResearchGate URL: [Link]

  • Title: Reactions of propargyl alcohols and aryl amides Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the development of efficient and selective carbon-carbon bond-forming reactions is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, enabling the construction of complex molecular architectures from readily available precursors. This guide focuses on a particularly versatile building block, 3-(3-Methoxyphenyl)prop-2-yn-1-ol, and its applications in several key palladium-catalyzed transformations.

This compound is a propargyl alcohol derivative featuring a terminal alkyne and a primary alcohol, functional groups that offer multiple avenues for synthetic diversification. The methoxy-substituted phenyl ring further allows for electronic tuning of the molecule and provides a handle for subsequent modifications. This combination of features makes it a valuable substrate in reactions such as Sonogashira and Heck couplings, as well as intramolecular cyclization cascades.

This document provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals. The aim is to not only offer procedural guidance but also to provide insights into the mechanistic underpinnings and rationale behind the experimental choices, fostering a deeper understanding and facilitating troubleshooting and optimization.

Core Concepts in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. These reactions generally proceed through a catalytic cycle involving a palladium(0) species as the active catalyst. The cycle typically consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halogen or carbon-triflate bond of an organic electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.

  • Transmetalation (for couplings like Suzuki and Sonogashira): An organometallic nucleophile (e.g., an organoboron or organocopper compound) transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligands, base, and solvent are critical variables that influence the efficiency, selectivity, and substrate scope of these reactions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - 4-Iodoanisole - PdCl₂(PPh₃)₂ - CuI B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Anhydrous Solvents (THF, TEA) B->C D Stir at Room Temperature (12 hours) C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F Reaction Complete G Column Chromatography F->G H Characterize Product G->H

Application Notes and Protocols for the Purification of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 3-(3-Methoxyphenyl)prop-2-yn-1-ol in Research and Development

This compound is an important propargyl alcohol derivative with significant potential in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules necessitates a high degree of purity. Impurities, even in trace amounts, can lead to unpredictable reaction outcomes, decreased yields, and misleading biological assay results. This guide provides a comprehensive overview of the most effective purification techniques for this compound, grounded in its physicochemical properties and common synthesis-related impurities.

Compound Profile:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
CAS Number 27913-19-5[1]
Physical State Likely a solid at room temperatureInferred from the solid nature of its para-isomer

Anticipating the Challenge: Common Impurities from Synthesis

The most prevalent synthetic route to this compound is the Sonogashira coupling of 3-iodoanisole with propargyl alcohol.[2] This reaction, while efficient, can introduce several classes of impurities that must be addressed during purification.

  • Unreacted Starting Materials: 3-iodoanisole and excess propargyl alcohol.

  • Homocoupling Products: Primarily 1,4-bis(3-methoxyphenyl)buta-1,3-diyne from the coupling of two 3-iodoanisole molecules and hex-2-yne-1,6-diol from the coupling of two propargyl alcohol molecules.

  • Catalyst Residues: Palladium and copper catalysts, as well as phosphine ligands.

  • Solvent and Base Residues: Solvents such as THF or DMF, and amine bases like triethylamine or diisopropylethylamine.

The purification strategy must be designed to effectively separate the target compound from these structurally and electronically diverse impurities.

Purification Strategy: A Multi-faceted Approach

A robust purification strategy for this compound typically involves a primary purification step, such as column chromatography, followed by a secondary polishing step, like recrystallization, to achieve high purity.

Purification_Strategy Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up Crude_Mixture->Workup Removal of water-soluble salts and base Column_Chromatography Column Chromatography (Primary Purification) Workup->Column_Chromatography Separation of major impurities Purity_Analysis_1 Purity Analysis (TLC, LC-MS) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization (Polishing Step) Purity_Analysis_1->Recrystallization If further purification is needed Pure_Product Pure 3-(3-Methoxyphenyl) prop-2-yn-1-ol Purity_Analysis_1->Pure_Product If sufficiently pure Purity_Analysis_2 Final Purity Assessment (NMR, HPLC, Melting Point) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Pure_Product

Caption: A typical workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the workhorse for the primary purification of moderately polar compounds like this compound, effectively separating it from non-polar byproducts and highly polar impurities.

Rationale for Method Selection: The presence of a hydroxyl group and a methoxy-substituted aromatic ring imparts a moderate polarity to the target molecule. This allows for good separation on a normal-phase silica gel column using a non-polar/polar solvent gradient.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the target compound. This typically corresponds to a solvent system of 20-40% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the less polar solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the product, and finally more polar impurities.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow Start Start: Crude Product TLC 1. TLC Analysis for Solvent System Start->TLC Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Solvent Gradient Loading->Elution Collection 5. Collect Fractions Elution->Collection TLC_Monitoring 6. Monitor Fractions by TLC Collection->TLC_Monitoring Pooling 7. Pool Pure Fractions TLC_Monitoring->Pooling Evaporation 8. Evaporate Solvent Pooling->Evaporation End End: Purified Product Evaporation->End

Caption: Step-by-step workflow for purification by flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is an excellent secondary purification step to obtain highly pure, crystalline this compound, especially for removing minor impurities that co-eluted during chromatography. The solid nature of the analogous para-isomer suggests this technique is highly applicable.

Rationale for Method Selection: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out in a purer form, leaving impurities behind in the solution.[3]

Materials:

  • Partially purified this compound

  • A selection of solvents for testing (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Test small amounts of the compound in various solvents. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Purity Assessment

The purity of the final product should be confirmed using a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
Oily product after chromatography Incomplete solvent removal.Dry the product under high vacuum for an extended period.
No crystal formation during recrystallization Too much solvent was used; the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution; try a different solvent or a mixed-solvent system.
Poor separation in column chromatography Incorrect solvent system; column overloading.Optimize the solvent system using TLC; use a larger column or less crude material.

Conclusion

The successful purification of this compound is a critical step in its application in research and development. By employing a systematic approach involving flash column chromatography followed by recrystallization, researchers can obtain this valuable compound in high purity, ensuring the reliability and reproducibility of their subsequent experiments. The protocols and guidelines presented here provide a solid foundation for achieving this goal.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

  • PubChem. 3-(4-Methoxyphenyl)prop-2-yn-1-ol. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Cheméo. Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

  • Zhang, X., & Larock, R. C. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Iowa State University. [Link]

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  • PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]

  • ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]

  • The Royal Society of Chemistry. Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. [Link]

  • ResearchGate. 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Phenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Derivatization of 3-(3-Methoxyphenyl)prop-2-yn-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection and modification of core molecular scaffolds are paramount to the successful identification of novel therapeutic agents. The compound 3-(3-methoxyphenyl)prop-2-yn-1-ol represents a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This particular scaffold is endowed with a unique combination of structural features poised for extensive chemical derivatization and subsequent biological evaluation.

The methoxy group on the phenyl ring is a common feature in many natural product-derived drugs and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target binding, physicochemical characteristics, and metabolic stability.[1][2] The propargyl alcohol moiety, containing both a hydroxyl group and a terminal alkyne, offers two distinct and highly reactive handles for chemical modification.[3][4] Derivatives of propargylic alcohols have shown promise as anticancer, anti-inflammatory, and anti-bacterial agents.[3]

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate a diverse chemical library for biological screening, thereby accelerating the discovery of new bioactive compounds.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the terminal alkyne and the hydroxyl group. This dual functionality allows for the creation of a wide array of derivatives with diverse physicochemical properties, crucial for exploring a broad biological space.

Diagram 1: Derivatization Strategies

G A This compound (Starting Scaffold) B Etherification/Thioetherification (Targeting -OH group) A->B C Esterification (Targeting -OH group) A->C D Sonogashira Coupling (Targeting Terminal Alkyne) A->D E CuAAC 'Click' Chemistry (Targeting Terminal Alkyne) A->E F Diverse Library of Derivatives for Biological Screening B->F C->F D->F E->F

Caption: Key derivatization pathways for this compound.

Section 1: Derivatization via the Hydroxyl Group

The primary alcohol of the parent compound is a versatile functional group that can be readily converted into ethers and esters, allowing for the introduction of a wide range of substituents to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Protocol: Lewis Acid-Catalyzed Etherification

Etherification of propargylic alcohols is a robust method to introduce diverse alkyl or aryl groups.[5] Lewis acid catalysis provides a mild and efficient means to achieve this transformation, compatible with the alkyne functionality.[6]

Rationale: The introduction of different ether side chains can significantly impact the molecule's interaction with biological targets and improve its pharmacokinetic profile. This protocol utilizes scandium(III) triflate, a water-tolerant Lewis acid that effectively catalyzes the reaction under mild conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as nitromethane/water (MeNO₂/H₂O), add the desired alcohol (1.5-2.0 eq.).

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired propargyl ether.

Parameter Value Reference
Starting Material This compound[7]
Reagents Alcohol, Sc(OTf)₃[5]
Solvent MeNO₂/H₂O[5]
Typical Yield 70-90%[5]
Protocol: DCC/DMAP-Mediated Esterification

Esterification is a classic transformation that can introduce a vast array of functional groups. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a widely adopted and effective method for the esterification of alcohols.[8]

Rationale: The formation of esters can introduce functionalities that act as prodrugs, improve cell permeability, or provide additional interaction points with a biological target. This method is generally high-yielding, though purification from the dicyclohexylurea (DCU) byproduct is necessary.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated DCU byproduct.

  • Washing: Wash the filtrate sequentially with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Starting Material This compound[7]
Reagents Carboxylic acid, DCC, DMAP[8]
Solvent Anhydrous DCM[8]
Typical Yield 60-85%[8]

Section 2: Derivatization via the Terminal Alkyne

The terminal alkyne is a highly versatile functional group, enabling carbon-carbon bond formation and facile entry into "click chemistry" reactions.

Protocol: Palladium-Copper Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is catalyzed by a combination of palladium and copper complexes and is a cornerstone of modern organic synthesis.[11][12]

Rationale: This reaction allows for the direct connection of the core scaffold to a wide variety of (hetero)aromatic systems, significantly expanding the structural diversity and complexity of the resulting library. The choice of the aryl halide partner can be used to tune electronic properties and introduce new pharmacophoric elements.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper co-catalyst such as copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a polar aprotic solvent (e.g., THF, DMF) and an amine base.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Starting Material This compound[7]
Reagents Aryl halide, Pd(PPh₃)₂Cl₂, CuI, Et₃N[10][11]
Solvent Triethylamine or THF/Et₃N[11]
Typical Yield 65-95%[10]
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[13] The Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne (CuAAC) to form a stable 1,2,3-triazole is the premier example of a click reaction and is exceptionally well-suited for creating libraries for biological screening.[14][15]

Rationale: The triazole ring formed is not just a linker; it is a rigid, planar, and metabolically stable unit that can act as a pharmacophore, participating in hydrogen bonding and dipole interactions. The bioorthogonal nature of the azide and alkyne groups allows for late-stage functionalization and bioconjugation studies.[13][16]

Diagram 2: CuAAC 'Click' Chemistry Workflow

G cluster_0 Reaction A This compound D 1,4-Disubstituted Triazole Product A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D catalyzes E Biological Screening D->E

Caption: Workflow for CuAAC derivatization.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a solvent mixture such as t-butanol/water (1:1), add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).

  • Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.1 eq.) in water. The reaction mixture should turn from blue to a yellowish/greenish color, indicating the formation of the active Cu(I) species.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 1-8 hours. The reaction is often complete within a short period and can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography or recrystallization.

Parameter Value Reference
Starting Material This compound[7]
Reagents Organic azide, CuSO₄·5H₂O, Sodium Ascorbate[13][14]
Solvent t-BuOH/H₂O (1:1)[14]
Typical Yield >90%[13]

Section 3: Analytical Characterization and Biological Screening

Self-Validating Systems: Each protocol described is designed to be self-validating through rigorous analytical characterization. The identity and purity of each synthesized derivative must be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the new functional group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should typically be >95% for biological screening.

Considerations for Biological Screening: The derivatized library should be screened against a panel of relevant biological targets. The choice of assays will depend on the therapeutic area of interest. The structural diversity generated through the aforementioned protocols increases the probability of identifying "hits" by exploring a wider range of chemical space and potential binding interactions.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of compound libraries for biological screening. Its dual reactive handles at the hydroxyl and terminal alkyne positions allow for the application of robust and high-yielding chemical transformations. The protocols detailed in this guide for etherification, esterification, Sonogashira coupling, and CuAAC click chemistry provide a reliable and efficient pathway to a diverse set of novel chemical entities. Rigorous analytical characterization is essential to ensure the quality of the compound library, thereby providing a solid foundation for meaningful biological evaluation and the potential discovery of next-generation therapeutics.

References

  • Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Vertex AI Search.
  • Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols.International Journal of Organic Chemistry, 7, 295-300.
  • The Pivotal Role of the (3,4,5-Trimethoxyphenyl) Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide.Benchchem.
  • Exploring the Properties and Applications of Propargyl Alcohol in Organic Chemistry. (2024). Vertex AI Search.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • The role of the methoxy group in approved drugs.
  • Lewis acid-catalyzed propargylic etherification and sulfanylation
  • Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Coupling-isomeriz
  • Alkyne lipids as substrates for click chemistry-based in vitro enzym
  • Click Chemistry in Proteomic Investig
  • The role of the methoxy group in approved drugs.PubMed.
  • Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry.Benchchem.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.MDPI.
  • Click Chemistry.Sharpless Lab, The Scripps Research Institute.
  • Etherification of Propargylic Alcohol using Ferrocenium Ions.IRL @ UMSL.
  • Ether synthesis by etherification (alkyl
  • Exploring advanced Click Chemistry for versatile and efficient bioconjug
  • The Foundation of Innovation: Key Chemical Intermediates in Drug Discovery.NINGBO INNO PHARMCHEM CO., LTD.
  • Esterification between 2 and propargyl alcohol to afford 3 (SI section 5).
  • This compound | C10H10O2.PubChem - NIH.
  • Propargyl alcohol uses - Synthesis, and Safety.Rawsource.

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Scale-Up Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic scaffolds.[1] Its utility stems from the presence of multiple functional groups: a terminal alcohol for further derivatization, a disubstituted alkyne for click chemistry or conversion to other functionalities, and a methoxy-substituted phenyl ring that can be found in numerous drug candidates. The ability to produce this intermediate on a larger scale is crucial for advancing drug discovery programs from the bench to preclinical and clinical studies.

This application note provides a comprehensive guide for the scale-up synthesis of this compound via a Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present a detailed and scalable experimental protocol, and discuss critical considerations for process safety and optimization.

The Synthetic Approach: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] For the synthesis of this compound, the Sonogashira coupling provides a direct and efficient route by coupling propargyl alcohol with a suitable 3-methoxyphenyl halide.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_add Oxidative Addition Ar-Pd(II)L₂(X) Pd0->PdII_add Ar-X PdII_trans Transmetalation Ar-Pd(II)L₂(C≡CR) PdII_add->PdII_trans Cu-C≡CR Cu_alkynide Cu-C≡CR PdII_trans->Pd0 Product R-C≡C-Ar PdII_trans->Product Reductive Elimination Alkyne H-C≡CR Alkyne->Cu_alkynide CuX, Base CuX CuX Cu_alkynide->CuX Transmetalation with Pd(II) complex Base Base BaseH Base-H⁺X⁻ caption Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Caption: Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodoanisole or 3-bromoanisole) to form a palladium(II) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to generate a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center to yield the desired product and regenerate the palladium(0) catalyst.[2]

Scale-Up Synthesis Protocol

This protocol details a robust procedure for the synthesis of this compound on a multi-gram scale. The reaction utilizes 3-iodoanisole as the aryl halide due to its higher reactivity compared to the corresponding bromide, which often allows for milder reaction conditions.[2]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Iodoanisole98%Commercially Available
Propargyl alcohol99%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)98%Commercially Available
Copper(I) iodide (CuI)99.5%Commercially Available
Triethylamine (TEA)Anhydrous, >99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer with heating mantleStandard laboratory supplier
CondenserStandard laboratory supplier
Inert gas supply (Nitrogen or Argon)High purity
Schlenk line or similar inert atmosphere setupStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Flash chromatography systemStandard laboratory supplier
Silica gel230-400 meshStandard laboratory supplier
Experimental Procedure

experimental_workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Charge Flask with 3-Iodoanisole, PdCl₂(PPh₃)₂, CuI, and THF setup->reagents degas Degas the Mixture reagents->degas add_base_alkyne Add Triethylamine and Propargyl Alcohol degas->add_base_alkyne react Heat to Reflux and Monitor by TLC add_base_alkyne->react workup Aqueous Work-up react->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize the Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

  • A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a thermometer is assembled and flame-dried under vacuum, then allowed to cool to room temperature under a positive pressure of inert gas.

2. Charging of Reagents:

  • To the flask, add 3-iodoanisole (23.4 g, 100 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (1.40 g, 2.0 mmol, 2 mol%), and copper(I) iodide (0.38 g, 2.0 mmol, 2 mol%).

  • Add anhydrous tetrahydrofuran (THF, 400 mL) via cannula.

3. Degassing:

  • Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen, which can promote the undesired homocoupling of the alkyne (Glaser coupling).[2]

4. Addition of Base and Alkyne:

  • To the degassed mixture, add anhydrous triethylamine (28 mL, 200 mmol, 2.0 equiv) followed by the slow, dropwise addition of propargyl alcohol (8.4 g, 150 mmol, 1.5 equiv) over 15 minutes. The addition of the alkyne should be controlled to manage any initial exotherm.

5. Reaction:

  • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting 3-iodoanisole spot is no longer visible.

6. Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous ammonium chloride (200 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

7. Isolation of Crude Product:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

8. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to isolate the pure this compound.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield a pale yellow oil.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
3-Iodoanisole234.0423.41001.0
Propargyl alcohol56.068.41501.5
PdCl₂(PPh₃)₂701.901.402.00.02
CuI190.450.382.00.02
Triethylamine101.1920.22002.0
This compound 162.19 ~13.8 (Expected) ~85 ~85% Yield
Product Characterization
AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 7.22 (t, J = 7.9 Hz, 1H), 7.00-6.95 (m, 2H), 6.85 (ddd, J = 8.3, 2.6, 0.9 Hz, 1H), 4.50 (s, 2H), 3.80 (s, 3H), 1.80 (br s, 1H).
¹³C NMR (CDCl₃, 101 MHz)δ 159.5, 129.5, 124.3, 123.0, 116.5, 114.5, 86.9, 85.1, 55.3, 51.6.
IR (neat) ν 3350 (br, OH), 2940, 2835, 2230 (C≡C), 1595, 1575, 1485, 1285, 1045 cm⁻¹.
Mass Spec (EI) m/z (%): 162 (M⁺, 100), 147, 131, 115, 102, 91, 77.

Note: The provided spectral data is based on typical values for this compound and should be confirmed by acquiring data on the synthesized material.

Scale-Up Considerations and Process Safety

Scaling up chemical reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

scale_up_flow cluster_considerations Key Considerations for Scale-Up lab_scale Laboratory Scale (mmol to gram) pilot_plant Pilot Plant Scale (gram to kg) lab_scale->pilot_plant Process Optimization production Production Scale (kg to multi-kg) pilot_plant->production Process Validation heat_transfer Heat Transfer Management pilot_plant->heat_transfer mixing Efficient Mixing pilot_plant->mixing reagent_addition Controlled Reagent Addition pilot_plant->reagent_addition safety_review Process Safety Review production->safety_review waste Waste Management production->waste caption Figure 3: Process flow and key considerations for scale-up.

Caption: Figure 3: Process flow and key considerations for scale-up.

  • Heat Transfer: The Sonogashira reaction can be exothermic, especially during the initial stages. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is essential to prevent thermal runaways.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and ensure consistent heat distribution. The use of overhead mechanical stirrers is recommended for larger reaction volumes.

  • Reagent Addition: The controlled addition of the base and alkyne is critical to manage the reaction rate and any associated exotherm. The use of addition funnels or syringe pumps is advised.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is paramount to prevent catalyst deactivation and the formation of hazardous byproducts. Continuous positive pressure of nitrogen or argon should be maintained throughout the process.

  • Solvent and Reagent Purity: The purity of solvents and reagents is critical for the success of catalytic reactions. On a larger scale, even small impurities can have a significant impact on catalyst performance and product purity.

  • Work-up and Purification: The work-up and purification procedures need to be adapted for larger quantities. This may involve the use of larger separatory funnels or liquid-liquid extraction units. For purification, larger chromatography columns or alternative methods like crystallization may need to be developed.

  • Safety: A thorough process safety review should be conducted before any scale-up operation. This includes identifying potential hazards, evaluating risks, and implementing appropriate control measures. The flammability of solvents like THF and the toxicity of palladium catalysts must be considered.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalyst, insufficient degassing, low reaction temperature.Use fresh catalyst, ensure thorough degassing, and consider increasing the reaction temperature.
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygen, high concentration of copper catalyst.Ensure a strictly inert atmosphere; consider using a copper-free Sonogashira protocol if the problem persists.[2]
Formation of palladium black Catalyst decomposition due to impurities or high temperature.Use purified reagents and solvents; ensure precise temperature control.
Difficult purification Formation of closely eluting byproducts.Optimize reaction conditions to minimize byproduct formation; explore different solvent systems for chromatography or consider crystallization.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. By following the detailed protocol and considering the key aspects of process scale-up and safety, researchers and drug development professionals can reliably produce this important building block in the quantities required for their research and development programs. Careful monitoring and optimization of reaction parameters will ensure high yields and purity, facilitating the advancement of new therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • PubMed. (n.d.). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Arumugam, P., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Reddit. (2011). Sonogashira workup. Retrieved from [Link]

  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • SciSpace. (2021). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. Retrieved from [Link]

  • Springer. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • MolecularInfo. (n.d.). 3-(3-Methoxyphenyl)-2-propyn-1-ol molecular information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). O-(3-(3-METHOXYPHENYL)-2-PROPYN-1-YL)HYDROXYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-phenyl-1-propyne. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Phenyl-2-propyn-1-ol. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide with robust protocols for the comprehensive analytical characterization of 3-(3-Methoxyphenyl)prop-2-yn-1-ol (CAS No: 27913-19-5). As a key intermediate in organic synthesis and potential building block in pharmaceutical development, its structural integrity, purity, and stability must be rigorously established. This guide is designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach encompassing spectroscopic, chromatographic, and physical analysis methods. We delve into the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction

This compound is an aryl propargyl alcohol, a class of compounds recognized for its utility in synthetic chemistry, particularly in coupling reactions and the formation of complex molecular scaffolds. The precise characterization of such molecules is a non-negotiable prerequisite for their use in any research or development pipeline. An impurity or a misidentified structure can have profound consequences on reaction yields, biological activity, and safety profiles.

This application note presents an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment. Each protocol is designed to be self-validating, providing a complete and trustworthy analytical profile of the target compound.

Molecular and Physicochemical Properties

A foundational step in any analytical endeavor is to consolidate the known properties of the analyte. These data inform instrument parameter selection and data interpretation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 27913-19-5PubChem[1]
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
Monoisotopic Mass 162.068079557 DaPubChem[1]
Structure COC1=CC=CC(=C1)C#CCOPubChem[1]

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. The following workflow ensures that structural identity, purity, and physical properties are all thoroughly assessed.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Detailed Protocols Raw_Sample Raw Material This compound Purity_Check Purity Assessment (HPLC/GC-MS) Raw_Sample->Purity_Check Initial Screening Structure_ID Structural Elucidation (NMR, MS, FTIR) Purity_Check->Structure_ID If Purity ≥ 95% HPLC Protocol 2.1: RP-HPLC Purity Purity_Check->HPLC GCMS Protocol 2.2: GC-MS Identity & Impurity Profile Purity_Check->GCMS Physical_Props Physical Properties (Melting Point) Structure_ID->Physical_Props NMR Protocol 3.1: ¹H & ¹³C NMR Analysis Structure_ID->NMR MS Protocol 3.2: Mass Spectrometry Structure_ID->MS FTIR Protocol 3.3: FTIR Functional Group Analysis Structure_ID->FTIR MP Protocol 4.1: Melting Point Determination Physical_Props->MP Final_Report Certificate of Analysis (CoA) & Characterization Report Physical_Props->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Purity Determination by Chromatographic Methods

Chromatography is the gold standard for assessing the purity of small molecules. We employ both HPLC and GC-MS to provide orthogonal data, as different impurities may behave differently under varying chromatographic conditions.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is ideal for quantifying non-volatile and thermally stable compounds. The aromatic nature of the analyte makes it highly suitable for UV detection.

Causality: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the moderately polar analyte. The acetonitrile/water mobile phase is a standard choice for reversed-phase, and a gradient elution ensures that both the main analyte and any potential impurities with different polarities are resolved efficiently. UV detection at 254 nm is selected as it corresponds to a common wavelength for aromatic ring absorbance.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and provides valuable structural information from the mass spectrum.[2][3]

Causality: Propargyl alcohols can be thermally labile.[4] Therefore, a GC method with a relatively fast temperature ramp and a high-purity carrier gas (Helium) is employed to minimize on-column degradation. A non-polar DB-5ms column is used, which separates compounds primarily based on their boiling points. Electron Ionization (EI) at 70 eV is a standard method that yields reproducible fragmentation patterns for library matching and structural confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis: Identify the peak corresponding to the analyte by its retention time and mass spectrum. The molecular ion (M⁺) should be observed at m/z 162. Analyze the fragmentation pattern to confirm the structure. Assess purity by comparing the main peak area to the total ion chromatogram (TIC) area.

Structural Elucidation by Spectroscopic Methods

Spectroscopic methods provide direct evidence of the molecular structure.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive spectroscopic technique for determining the precise structure of an organic molecule in solution.[5]

Causality: Deuterated chloroform (CDCl₃) is a common, non-protic solvent that is effective for dissolving the analyte. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). A 400 MHz spectrometer provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment (e.g., PENDANT or APT) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Interpretation:

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.2-7.3 m 1H Ar-H Aromatic proton ortho to C≡C
~ 6.8-7.0 m 3H Ar-H Remaining aromatic protons
~ 4.5 s 2H -CH₂-OH Methylene protons adjacent to hydroxyl and alkyne
~ 3.8 s 3H -OCH₃ Methoxyl protons

| ~ 1.5-2.5 | br s | 1H | -OH | Hydroxyl proton (exchangeable, position variable) |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~ 159.5 Ar-C-O Aromatic carbon attached to the methoxy group
~ 115-130 Ar-C Four other aromatic carbons
~ 122.5 Ar-C Aromatic carbon attached to the alkyne
~ 85-90 -C≡C- Two sp-hybridized alkyne carbons
~ 55.3 -OCH₃ Methoxyl carbon

| ~ 51.5 | -CH₂- | Methylene carbon |

Protocol: Mass Spectrometry (MS)

As performed during the GC-MS analysis, the mass spectrum provides the molecular weight and key fragmentation data.

Interpretation of Fragmentation: The mass spectrum from EI-MS should show a clear molecular ion peak at m/z = 162, confirming the molecular formula C₁₀H₁₀O₂. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[6]

MS_Fragmentation Parent [C₁₀H₁₀O₂]⁺˙ m/z = 162 (Molecular Ion) Frag1 [M-H₂O]⁺˙ m/z = 144 Parent->Frag1 - H₂O (Dehydration) Frag2 [M-CH₂OH]⁺ m/z = 131 Parent->Frag2 - •CH₂OH (Alpha-Cleavage)

Caption: Expected primary fragmentation pathways for this compound in EI-MS.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[7]

Causality: The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds present. For propargyl alcohols, the key signatures are the O-H, C≡C, and C-O bonds.[6]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

Key FTIR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
~ 3050 Medium C-H Stretch Aromatic C-H
~ 2950 Medium C-H Stretch Aliphatic C-H (-CH₂, -CH₃)
~ 2230 Weak-Medium C≡C Stretch Alkyne
1600, 1480 Medium-Strong C=C Stretch Aromatic Ring

| ~ 1250, 1040 | Strong | C-O Stretch | Aryl Ether & Alcohol |

Physical and Chemical Properties

Protocol: Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this as the melting range.

References

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  • Kavitha, E., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega.
  • Acta Crystallographica Section E. (2022). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
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Application Notes & Protocols: 3-(3-Methoxyphenyl)prop-2-yn-1-ol as a Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Synthetic Potential

3-(3-Methoxyphenyl)prop-2-yn-1-ol is a propargylic alcohol that has emerged as a highly valuable and versatile building block in organic synthesis. Its structure is uniquely trifunctional, featuring a terminal alkyne, a primary alcohol, and an electron-rich methoxy-substituted aromatic ring. This combination of reactive sites allows for a diverse array of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of heterocycles and other scaffolds relevant to drug discovery and materials science.[1][2] The terminal alkyne provides a handle for classic C-C bond-forming reactions such as palladium-catalyzed cross-couplings.[3][4] Concurrently, the propargylic alcohol moiety is a substrate for powerful gold-catalyzed rearrangements and cyclizations, offering pathways to unique carbocyclic and heterocyclic systems.[5][6] This guide provides an in-depth exploration of its synthetic utility, detailing the mechanistic rationale behind key transformations and providing robust, field-proven protocols for its application.

Physicochemical Properties

A clear understanding of the substrate's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
CAS Number 27913-19-5PubChem[1]
Appearance White to brown powder or crystalTCI
Melting Point 64.0 to 68.0 °CTCI
SMILES COC1=CC=CC(=C1)C#CCOPubChem[1]

Core Application: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is one of the most powerful and reliable methods for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[3][4] For this compound, this reaction provides a direct route to functionalized arylalkynes, which are precursors to a wide range of complex molecules and conjugated materials.

Mechanistic Rationale: The Pd/Cu Dual Catalytic Cycle

The reaction's success hinges on a synergistic interplay between two interconnected catalytic cycles.[3]

  • The Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • The Copper Cycle : Concurrently, a copper(I) salt coordinates with the terminal alkyne. In the presence of a mild base (typically an amine), the alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination : The copper acetylide transfers the alkynyl group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

The use of an amine base is crucial; it serves not only to deprotonate the alkyne but also acts as a solvent and a ligand for the metal centers.

Workflow for Sonogashira Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Setup 1. Add Pd catalyst, CuI, Aryl Halide to a flame-dried flask. Solvent 2. Add anhydrous solvent (e.g., THF) and amine base (e.g., Et3N). Setup->Solvent Degas 3. Degas the mixture (Ar sparge). Solvent->Degas Alkyne 4. Add this compound (1.2 equiv.) via syringe. Degas->Alkyne Stir 5. Stir at specified temperature (e.g., RT to 60 °C). Alkyne->Stir Monitor 6. Monitor progress by TLC/LC-MS. Stir->Monitor Filter 7. Filter through Celite to remove metals. Monitor->Filter Extract 8. Aqueous workup & extraction with organic solvent (e.g., EtOAc). Filter->Extract Purify 9. Purify by column chromatography. Extract->Purify

Caption: Sonogashira Coupling Experimental Workflow.

Protocol 2.1: Synthesis of 3-(3-Methoxyphenyl)-1-(4-iodophenyl)prop-2-yn-1-ol

This protocol details a standard Sonogashira coupling between this compound and 4-iodoaniline.

Materials:

  • This compound (1.0 equiv, 1.00 g, 6.17 mmol)

  • 4-Iodoaniline (1.2 equiv, 1.62 g, 7.40 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 87 mg, 0.123 mmol)

  • Copper(I) iodide (CuI) (0.04 equiv, 47 mg, 0.247 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 2.58 mL, 18.5 mmol)

  • Anhydrous Tetrahydrofuran (THF), 30 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.[7]

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add anhydrous THF (20 mL) and triethylamine via syringe. Stir the mixture to dissolve the solids.

  • In a separate vial, dissolve this compound in anhydrous THF (10 mL).

  • Add the alkyne solution to the reaction flask dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the desired coupled product.

Gold-Catalyzed Transformations: Accessing Structural Diversity

Gold catalysts, particularly Au(I) and Au(III) complexes, are powerful Lewis acids that exhibit strong carbophilicity, selectively activating the C-C triple bond of propargylic alcohols towards nucleophilic attack.[5][6] This activation enables a variety of synthetically useful transformations that are often difficult to achieve with other catalysts.

Application 3.1: The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde.[5][8] Gold catalysis provides an exceptionally mild and efficient method for this transformation, avoiding the harsh conditions of traditional acid catalysis.

Mechanistic Rationale: The reaction is initiated by the coordination of the gold catalyst to the alkyne. This activates the alkyne, facilitating an intramolecular[1][9]-hydroxyl shift to form a gold-containing allene intermediate. Tautomerization and subsequent protodeauration yield the final α,β-unsaturated enone product.[8]

G cluster_mech Meyer-Schuster Rearrangement Mechanism Start 3-(3-Methoxyphenyl) prop-2-yn-1-ol Activated [Au]-π-Alkyne Complex Start->Activated + [Au+] Allene Gold-Allene Intermediate Activated->Allene [1,3]-Hydride Shift Enone α,β-Unsaturated Ketone Allene->Enone Tautomerization & Protodeauration

Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.

Protocol 3.1.1: Gold(I)-Catalyzed Synthesis of 1-(3-Methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 equiv, 500 mg, 3.08 mmol)

  • Ph₃PAuCl (0.01 equiv, 15 mg, 0.031 mmol)

  • AgSbF₆ (0.01 equiv, 11 mg, 0.031 mmol)

  • Anhydrous Dichloromethane (DCM), 15 mL

Procedure:

  • In a dry vial, suspend Ph₃PAuCl and AgSbF₆ in anhydrous DCM (5 mL). Stir in the dark for 10 minutes to generate the active [Ph₃PAu]⁺ catalyst.

  • In a separate 50 mL round-bottom flask, dissolve this compound in anhydrous DCM (10 mL) under an argon atmosphere.

  • Add the prepared catalyst solution to the flask containing the propargyl alcohol.

  • Stir the reaction at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC.[8]

  • Once the reaction is complete, pass the mixture through a short plug of silica gel, eluting with DCM, to remove the gold catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude enone is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Advanced Application: Synthesis of Quinolines

Quinolines are a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals.[2] Propargylic alcohols serve as versatile C3 synthons for their construction. A particularly effective strategy involves the reductive cyclization of o-nitrophenyl propargyl alcohols, which are readily prepared from o-nitroaldehydes.[10][11]

Synthetic Strategy: A Multi-Step Approach

The synthesis is a two-step process starting from commercially available 2-nitrobenzaldehyde.

  • Alkynylation : Addition of the lithium acetylide of 3-(3-methoxyphenyl)propyne to 2-nitrobenzaldehyde to form the key o-nitrophenyl propargyl alcohol intermediate.

  • Reductive Cyclization : Reduction of the nitro group using a reducing agent like iron in acidic media. This reduction triggers a spontaneous cascade involving a Meyer-Schuster rearrangement followed by intramolecular cyclization to furnish the quinoline ring system.[11]

Workflow for Quinolines Synthesis

G cluster_step1 Step 1: Alkynylation cluster_step2 Step 2: Reductive Cyclization Alkyne_Prep 1. Deprotonate Alkyne with n-BuLi at -78 °C Aldehyde_Add 2. Add 2-Nitrobenzaldehyde Alkyne_Prep->Aldehyde_Add Quench 3. Quench with NH4Cl (aq) Aldehyde_Add->Quench Reduction_Setup 4. Dissolve Propargyl Alcohol in EtOH/HCl Quench->Reduction_Setup Isolate Intermediate Fe_Add 5. Add Iron powder and heat Reduction_Setup->Fe_Add Workup 6. Basify, extract, and purify Fe_Add->Workup Product Final Quinoline Product Workup->Product

Caption: Two-step synthesis of quinolines.

Protocol 4.1: Synthesis of 2-(3-Methoxyphenyl)quinoline

This protocol outlines the two-step synthesis. Note: This procedure starts with the corresponding terminal alkyne, which can be prepared from this compound via oxidation and decarboxylation or other standard methods. For this protocol, we assume 1-ethynyl-3-methoxybenzene is the starting material.

Step A: Synthesis of 1-(2-Nitrophenyl)-3-(3-methoxyphenyl)prop-2-yn-1-ol

  • Dissolve 1-ethynyl-3-methoxybenzene (1.0 equiv) in anhydrous THF at -78 °C.

  • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Add a solution of 2-nitrobenzaldehyde (1.05 equiv) in THF dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the propargyl alcohol intermediate.

Step B: Reductive Cyclization to 2-(3-Methoxyphenyl)quinoline

  • Dissolve the o-nitrophenyl propargyl alcohol intermediate (1.0 equiv) from Step A in a mixture of ethanol and concentrated HCl (e.g., 4:1 v/v).[11]

  • Add iron powder (5.0 equiv) portion-wise to the stirring solution.

  • Heat the mixture to reflux (approx. 80 °C) for 3-4 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture through Celite to remove excess iron.

  • Carefully neutralize the filtrate by adding saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to obtain the pure 2-(3-methoxyphenyl)quinoline.[10]

Reagent CombinationProduct TypeTypical YieldsReference
Ar-I, Pd(PPh₃)₂Cl₂, CuI, Et₃NAryl-substituted alkynol75-95%[3][12]
Ph₃PAuCl/AgSbF₆α,β-Unsaturated enone80-99%[8]
2-Nitrobenzaldehyde, Fe/HCl2-Arylquinoline60-85% (over 2 steps)[10][11]

Conclusion and Outlook

This compound stands out as a robust and versatile building block for synthetic chemists. Its ability to participate in fundamental C-C bond-forming reactions like the Sonogashira coupling, undergo elegant gold-catalyzed rearrangements, and serve as a key component in the synthesis of medicinally relevant heterocycles like quinolines underscores its importance. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the full synthetic potential of this valuable synthon. Future applications will likely explore its use in asymmetric catalysis, multicomponent reactions, and the development of novel materials.

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  • Gold(I) catalysed cycloaddition reactions of propargyl substrates - NTNU . Norwegian University of Science and Technology. [Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem . National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the Sonogashira cross-coupling reaction to synthesize 3-(3-Methoxyphenyl)prop-2-yn-1-ol. This resource is tailored for researchers, medicinal chemists, and process development professionals who are utilizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges and mechanistic intricacies you may encounter in the lab. Our goal is to empower you with the expertise to not only troubleshoot effectively but also to optimize your reaction for superior results.

The synthesis of aryl alkynes like this compound is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The Sonogashira coupling, which joins a terminal alkyne (propargyl alcohol) with an aryl halide (3-iodoanisole or 3-bromoanisole), is prized for its efficiency and mild reaction conditions.[1][2][3] However, its success hinges on the interplay of two catalytic cycles (Palladium and Copper), making it susceptible to specific failure modes.[4]

This guide is structured to provide immediate, actionable solutions to common problems in a question-and-answer format, followed by a deeper dive into the reaction's mechanics and optimization strategies.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent challenges observed during the Sonogashira coupling for this specific synthesis.

Question 1: My reaction shows no conversion, or the starting material is consumed very slowly. What's the primary cause?

Answer: This is a classic symptom of catalyst inactivity or insufficient reactivity in the system. A systematic check is required:

  • Catalyst Integrity: The active catalyst is a Palladium(0) species.[4] If you are using a Pd(0) source like Pd(PPh₃)₄, it is sensitive to air and can be easily oxidized, rendering it inactive.[5] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to Pd(0) to initiate the catalytic cycle.[1] If this reduction fails, the reaction will not start.

    • Solution: Always use a fresh, high-quality palladium catalyst stored under an inert atmosphere. If using a Pd(II) precatalyst, the reduction can be facilitated by phosphines or the amine base in the reaction mixture.[1]

  • Aryl Halide Reactivity: The oxidative addition of the aryl halide to the Pd(0) center is a critical step.[6] The reactivity order is I > OTf > Br >> Cl.[5] If you are using 3-bromoanisole, the reaction will be inherently slower and may require more forcing conditions (e.g., higher temperature) than 3-iodoanisole.[5]

    • Solution: For initial trials, 3-iodoanisole is recommended for its higher reactivity at milder temperatures. If using 3-bromoanisole, consider increasing the reaction temperature to 60-80 °C.[4]

  • Reagent Purity: Ensure your solvent (e.g., THF, DMF) and amine base (e.g., triethylamine, diisopropylamine) are anhydrous and thoroughly degassed. Oxygen is detrimental.[7] The copper(I) iodide co-catalyst should be a white or off-white powder; a significant green or brown tint indicates oxidation to Cu(II), which is ineffective.

Question 2: My TLC/LC-MS shows a significant new spot, and my yield of the desired product is low. I suspect a side reaction. What is it?

Answer: The most common side reaction in a copper-mediated Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[4][8] In your case, this would be the dimerization of propargyl alcohol to form 1,6-dihydroxyhexa-2,4-diyne.

  • Causality: This side reaction is primarily catalyzed by the copper(I) species in the presence of oxygen.[1][3] The copper acetylide intermediate, which is meant to undergo transmetalation to the palladium center, instead reacts with another copper acetylide molecule under oxidative conditions.

  • Preventative Measures:

    • Rigorous Inert Atmosphere: This is non-negotiable. Degas your solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[7]

    • Minimize Copper Loading: Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is the most effective solution.[1][9] These protocols often require specific ligands or bases to facilitate the palladium catalytic cycle without the copper co-catalyst.[9]

Question 3: My reaction mixture turned dark brown or black shortly after starting the reaction. What does this signify?

Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[7] When this occurs, the palladium crashes out of the solution, losing its catalytic activity and halting the reaction.

  • Common Causes:

    • Presence of Oxygen: As mentioned, oxygen can degrade the Pd(0) catalyst.[7]

    • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition, especially with less stable ligand systems.[7]

    • Impurities: Impurities in the starting materials or solvents can poison the catalyst.[7]

    • Solvent Choice: Some solvents may be less effective at stabilizing the catalytic species. While THF is common, sometimes a switch to DMF or toluene can mitigate this issue.[10]

  • Solutions:

    • Improve inert atmosphere techniques.

    • Ensure high purity of all reagents and solvents.

    • If using elevated temperatures for a less reactive halide, ensure the chosen ligand is thermally stable. Consider using more robust phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands for challenging substrates.[6][11]

Frequently Asked Questions (FAQs)

  • What are the precise roles of the Palladium and Copper catalysts? The Sonogashira reaction operates via two interconnected catalytic cycles.[4] The palladium cycle is responsible for activating the aryl halide via oxidative addition and coupling it with the alkyne.[2] The copper cycle's primary role is to react with the terminal alkyne and the base to form a copper(I) acetylide.[1] This species is more reactive and readily undergoes transmetalation to the palladium center, which is the rate-determining step in many cases.[4]

    Diagram: The Dual Catalytic Cycle of the Sonogashira Coupling

    Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)-X (L)₂ Pd0->PdII_A R¹-X TM Transmetalation (Cu-C≡CR²) PdII_B R¹-Pd(II)-C≡CR² (L)₂ PdII_A->PdII_B Cu-C≡CR² PdII_B->Pd0 R¹-C≡CR² RE Reductive Elimination CuX Cu(I)-X Alkyne_Coord Alkyne Coordination Cu_Pi [Cu(I)]⁺ [H-C≡CR²] CuX->Cu_Pi H-C≡CR² Deprotonation Deprotonation (Base) Cu_Acetylide Cu-C≡CR² Cu_Pi->Cu_Acetylide Base Cu_Acetylide->CuX Transmetalation

    Caption: Interconnected Palladium and Copper catalytic cycles.

  • How do I choose the optimal solvent and base? The solvent must solubilize all components of the reaction.[10] Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are often used as they can also serve as the solvent.[1] However, polar aprotic solvents like DMF or THF are also common. The base's primary function is to neutralize the hydrogen halide (e.g., HI) byproduct of the reaction and to facilitate the deprotonation of the terminal alkyne in the copper cycle.[1][10] An excess of the amine base is typically required.

  • My product appears unstable during workup or purification. Any advice? Propargyl alcohols can sometimes be sensitive, especially to acidic conditions. Ensure your workup is neutral or slightly basic. During purification by column chromatography on silica gel, it's advisable to use a solvent system that has been neutralized (e.g., by adding 1% Et₃N to the eluent mixture) to prevent potential decomposition on the acidic silica surface.

Experimental Protocols & Data

Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Table 1: Reagent Quantities

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Iodoanisole234.041.0234 mg1.0
Propargyl Alcohol56.061.588 µL1.5
PdCl₂(PPh₃)₂701.900.0214 mg0.02
Copper(I) Iodide (CuI)190.450.047.6 mg0.04
Triethylamine (Et₃N)101.19-5 mLSolvent
THF (anhydrous)--5 mLSolvent

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL). Stir to dissolve the solids.

  • Substrate Addition: Add 3-iodoanisole (234 mg, 1.0 mmol) via syringe, followed by the slow, dropwise addition of propargyl alcohol (88 µL, 1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-iodoanisole spot is consumed (typically 2-4 hours).

  • Workup: Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

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// Side Reactions Branch glaser_coupling [label="Significant alkyne\nhomocoupling observed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; glaser_sol_1 [label="Ensure rigorous O₂ exclusion.\nReduce CuI loading.\nSwitch to Copper-Free protocol.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> check_catalyst; start -> check_reagents; start -> check_side_reactions;

check_catalyst -> cat_active; cat_active -> cat_sol_1 [label="No"];

check_reagents -> reagents_ok; reagents_ok -> reagents_sol_1 [label="No"]; reagents_ok -> halide_reactivity [label="Yes"]; halide_reactivity -> halide_sol_1 [label="Yes"];

check_side_reactions -> glaser_coupling; glaser_coupling -> glaser_sol_1 [label="Yes"];

}

Sources

Common side products in the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this synthesis. The predominant synthetic route is the Sonogashira cross-coupling reaction, which, while robust, presents several opportunities for impurity generation. This document provides in-depth, experience-driven answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic method for this compound?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (typically 3-iodoanisole or 3-bromoanisole) in the presence of an amine base.[3][4] The reaction is valued for its mild conditions and tolerance of various functional groups, including the primary alcohol and methoxy ether present in the target molecule.[3]

Q2: I'm observing a significant amount of a high-boiling, symmetrical impurity in my crude reaction mixture. What is it and why does it form?

A2: This is almost certainly the result of Glaser-Hay coupling , the oxidative homocoupling of your terminal alkyne, propargyl alcohol.[3][5][6] This reaction produces 2,4-hexadiyne-1,6-diol.

  • Causality: The copper(I) co-catalyst, essential for activating the alkyne in the Sonogashira cycle, is also a potent catalyst for this side reaction.[4][5] In the presence of an oxidant, most commonly atmospheric oxygen, copper(I) is oxidized to copper(II), which then facilitates the dimerization of the copper acetylide intermediate.[5][6] This side reaction is a major competitor to the desired cross-coupling pathway, especially if the reaction is not performed under strictly anaerobic conditions.[3][7]

Q3: My reaction is very clean, but the yield is low and I have unreacted 3-iodoanisole. Analysis of the byproducts shows the presence of 3,3'-dimethoxybiphenyl. What causes this?

A3: The formation of 3,3'-dimethoxybiphenyl is due to the homocoupling of the aryl halide . While less common than Glaser coupling, this side reaction can occur under certain conditions.

  • Causality: This side reaction is typically promoted by higher reaction temperatures or high catalyst loadings. It can occur through the palladium catalytic cycle, where two molecules of the oxidative addition product (Ar-Pd(II)-X) undergo reductive elimination to form the biaryl product. It can also be influenced by the choice of phosphine ligands and the specific palladium precursor used.

Q4: During my aqueous workup or upon standing in a slightly acidic solvent, I'm losing my desired product and forming a new compound with a carbonyl peak in the IR spectrum. What is this side reaction?

A4: You are likely observing an acid-catalyzed Meyer-Schuster rearrangement . Propargylic alcohols, particularly secondary and tertiary ones, are prone to this isomerization, but it can also occur with primary alcohols under sufficiently acidic conditions to form α,β-unsaturated aldehydes or ketones.[8][9]

  • Causality: The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form an allenic carbocation. Tautomerization of the resulting enol leads to the more stable α,β-unsaturated carbonyl compound.[8] It is critical to maintain neutral or slightly basic conditions during the reaction workup and purification to prevent this degradation pathway.

Troubleshooting Guide & Protocols

This section provides actionable steps to mitigate the formation of common side products and address typical experimental challenges.

Issue 1: Dominant Formation of Alkyne Homocoupling (Glaser) Product

The Glaser-Hay coupling is the most frequent cause of low yields in Sonogashira reactions.[5][6][10]

Mitigation Strategies:

  • Rigorous Degassing (Preferred Method): The most critical step is the thorough removal of oxygen from the reaction mixture.

  • Copper-Free Conditions: Eliminating the copper co-catalyst entirely prevents the primary pathway for Glaser coupling.[1][3][10]

Protocol 1: Rigorous Reaction Degassing

  • Combine the aryl halide (e.g., 3-iodoanisole), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask under high vacuum for 5-10 minutes until all solids are free-flowing.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Repeat this "evacuate-backfill" cycle at least three times.

  • Using a gas-tight syringe, add the degassed solvent (e.g., triethylamine or THF/amine mixture) and propargyl alcohol.

  • If using a solvent that is not the amine base, ensure it is also thoroughly degassed via sparging with inert gas for 20-30 minutes prior to addition.

  • Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Copper-Free Sonogashira Coupling

  • Rationale: This approach relies solely on the palladium catalyst. While it completely eliminates Glaser coupling, the reaction kinetics may be slower, sometimes requiring higher temperatures or different ligand systems.[1][10]

  • Follow the rigorous degassing procedure outlined in Protocol 1, but omit the addition of copper(I) iodide.

  • Use a slightly higher loading of the palladium catalyst (e.g., 2-5 mol%) to compensate for the absence of the copper co-catalyst.

  • The reaction may require heating (e.g., 40-60 °C) to achieve a reasonable rate. Monitor progress carefully by TLC or GC-MS.

Table 1: Summary of Common Side Products and Mitigation

Side ProductCommon NameFormation PathwayPrimary Mitigation StrategyAnalytical Signature (vs. Product)
2,4-Hexadiyne-1,6-diolGlaser ProductO₂-mediated, Cu(I)-catalyzed homocoupling of propargyl alcohol.[5][6]Rigorous degassing; use of copper-free conditions.[3][7]Higher polarity; absence of aryl signals in ¹H NMR.
3,3'-DimethoxybiphenylAryl HomocouplingPd-catalyzed homocoupling of 3-iodoanisole.Lower reaction temperature; optimize catalyst loading.Non-polar; absence of alkyne/alcohol signals.
3-(3-Methoxyphenyl)acroleinMeyer-Schuster ProductAcid-catalyzed rearrangement of the product alcohol.[8]Neutral or mildly basic workup (e.g., NH₄Cl quench).Presence of aldehyde/carbonyl signals in NMR/IR.
Issue 2: Low or No Conversion of Starting Materials

If you observe poor conversion despite implementing measures against side reactions, the issue likely lies with the catalytic system or reaction conditions.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed cat Is the Pd catalyst active? (e.g., Pd(0) species) start->cat base Is the base appropriate and dry? cat->base Yes sol_cat Use a fresh bottle of catalyst or a more active precatalyst (e.g., Pd(PPh₃)₄). cat->sol_cat No atm Is the atmosphere truly inert? base->atm Yes sol_base Use freshly distilled amine base. Ensure sufficient equivalents are present. base->sol_base No sol_atm Improve degassing protocol. Check for leaks in the setup. atm->sol_atm No success Reaction Proceeds atm->success Yes sol_cat->success sol_base->success sol_atm->success

Caption: Troubleshooting decision tree for low reaction yield.

Visualization of Key Reaction Pathways

Understanding the interplay between the desired reaction and major side reactions is key to optimizing the synthesis.

Reaction Pathway Diagram

reaction_pathways sub_aryl 3-Iodoanisole catalysts Pd(0) / Cu(I) Amine Base sub_aryl->catalysts sub_alkyne Propargyl Alcohol sub_alkyne->catalysts glaser Glaser Coupling sub_alkyne->glaser sonogashira Sonogashira Coupling catalysts->sonogashira catalysts->glaser oxygen O₂ (contaminant) oxygen->glaser acid H⁺ (workup) rearrangement Meyer-Schuster Rearrangement acid->rearrangement product 3-(3-Methoxyphenyl) prop-2-yn-1-ol sonogashira->product product->acid glaser_product 2,4-Hexadiyne-1,6-diol glaser->glaser_product rearrangement_product α,β-Unsaturated Aldehyde rearrangement->rearrangement_product

Sources

Technical Support Center: Synthesis and Purification of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(3-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target compound.

I. Understanding the Synthesis: The Sonogashira Coupling

The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (3-iodoanisole or 3-bromoanisole) using a palladium catalyst and a copper co-catalyst.[1][3]

Reaction Scheme:

Understanding the catalytic cycles of both palladium and copper is crucial for troubleshooting this reaction.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: Why is my yield of this compound consistently low?

Several factors can contribute to low product yield in a Sonogashira coupling. A systematic approach to identifying the root cause is essential.

Possible Causes & Recommended Solutions:

Potential Issue Explanation Troubleshooting Steps
Inactive Catalyst The Pd(0) catalyst is sensitive to air and moisture.[4] Improper storage or handling can lead to decomposition.Use a fresh batch of palladium catalyst or one stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[4]
Poor Quality Reagents Impurities in the aryl halide or propargyl alcohol can poison the catalyst.[4] The copper(I) iodide co-catalyst can also degrade over time.[4]Purify starting materials if necessary. Use a fresh bottle of copper(I) iodide.
Suboptimal Reaction Conditions Incorrect solvent, base, or temperature can hinder the reaction. An amine base is required to deprotonate the alkyne.[4]Ensure your solvent is dry and degassed.[5] Triethylamine and diisopropylamine are common bases; ensure they are dry and in excess.[4] Aryl bromides may require heating, whereas aryl iodides can often react at room temperature.[4][6]
Glaser Homocoupling The presence of oxygen can promote the undesired homocoupling of propargyl alcohol, a common side reaction.[4][5]Thoroughly degas the solvent and run the reaction under an inert atmosphere (argon or nitrogen).[4][5]
Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[4][5] This can be caused by impurities, an inappropriate solvent choice, or an incorrect temperature.[4]

Preventative Measures:

  • Use High-Purity Reagents: Ensure your starting materials and solvents are free of impurities that could lead to catalyst decomposition.[4]

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5][7] Consider alternative solvents such as dioxane or DMF.[6]

  • Ligand Selection: Employing appropriate phosphine ligands can help stabilize the palladium catalyst.[5]

Q3: My purification by column chromatography is not giving a pure product. What can I do?

Purifying polar compounds like this compound can be challenging.[8] Standard normal-phase chromatography may not be sufficient.

Optimization Strategies:

Technique Description Solvent System Suggestions
Normal-Phase Chromatography Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[8]For polar compounds, more polar solvent systems are necessary. Good starting points include 10-50% Ethyl Acetate/Hexane or 5% Methanol/Dichloromethane.[9]
Reversed-Phase Chromatography Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This is often suitable for polar compounds soluble in aqueous-organic mixtures.[8]A gradient of water and acetonitrile or methanol is a common choice.
Hydrophilic Interaction Liquid Chromatography (HILIC) A useful technique for very polar compounds that do not retain well in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[10]A gradient of increasing water content in acetonitrile can be effective.[10]

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this compound?

The Sonogashira coupling is the most widely employed method for synthesizing aryl alkynes like this compound due to its versatility and mild reaction conditions.[2][3]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[4]

Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?

The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[4] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[4]

Q4: What are the optimal storage conditions for propargyl alcohols?

Propargyl alcohols should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[11] They are flammable liquids and should be kept away from heat, sparks, and open flames.[11][12] Some propargyl alcohol derivatives may require storage at -20°C.[13] Always consult the supplier-specific documentation.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 3-Iodoanisole (or 3-bromoanisole)

  • Propargyl alcohol

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., 2-3 eq).

  • Add propargyl alcohol (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature for aryl iodides, heating for aryl bromides) and monitor the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Solvent system (e.g., Ethyl acetate/Hexane)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

V. Visual Diagrams

Diagram 1: Sonogashira Coupling Troubleshooting Workflow

Sonogashira_Troubleshooting start Low Yield or Reaction Failure catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagents Verify Reagent Purity catalyst->reagents Yes success Improved Yield catalyst->success No, use fresh catalyst conditions Optimize Reaction Conditions reagents->conditions Yes reagents->success No, purify reagents side_reactions Investigate Side Reactions conditions->side_reactions Yes conditions->success No, adjust temp/solvent/base side_reactions->success Minimize (e.g., degas)

Caption: A logical workflow for troubleshooting low yields in the Sonogashira coupling.

Diagram 2: Purification Strategy for Polar Alkynes

Purification_Strategy crude Crude Product This compound tlc TLC Analysis (e.g., 30% EtOAc/Hexane) crude->tlc column Flash Column Chromatography tlc->column normal_phase Normal Phase (Silica) Eluent: EtOAc/Hexane Gradient column->normal_phase Moderate Polarity reverse_phase Reversed Phase (C18) Eluent: H₂O/ACN Gradient column->reverse_phase High Polarity hilic HILIC Eluent: ACN/H₂O Gradient column->hilic Very High Polarity pure {Pure Product} normal_phase->pure reverse_phase->pure hilic->pure

Caption: Decision tree for selecting a suitable chromatography method.

VI. References

  • Vertex AI Search. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.

  • BenchChem. (2025). Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene.

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  • Recrystallization.

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Removal of catalyst impurities from 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Catalyst Impurities from 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of palladium and copper catalyst residues from the synthesis of this compound, a common step in the development of pharmaceutical intermediates. The synthesis of this propargyl alcohol is frequently accomplished via Sonogashira coupling, a powerful C-C bond-forming reaction catalyzed by palladium and copper complexes.[1][2][3] While highly efficient, residual traces of these metals can compromise downstream reactions, affect biological assays, and are strictly regulated in active pharmaceutical ingredients (APIs).[4][5][6]

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific challenges you may encounter during the purification of this compound.

Q1: My final product has a persistent yellow or black discoloration after initial work-up. Is this due to catalyst residue?

A1: Yes, discoloration is a common indicator of residual palladium. Palladium catalysts, particularly Pd(0), can form colloidal nanoparticles that are intensely colored and difficult to remove through simple extraction or filtration.[7]

Initial Diagnostic Steps:

  • Visual Inspection: A persistent color that does not diminish with standard aqueous washes is a strong qualitative sign of metal contamination.

  • Thin-Layer Chromatography (TLC): While your desired product may appear as a single spot, a dark baseline or streaking can indicate the presence of catalyst residues.

  • Quantitative Analysis: For definitive confirmation, especially in drug development, quantitative analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for determining the concentration of residual palladium.[4][8]

Recommended Actions:

  • For significant discoloration (dark brown/black): This suggests a higher level of contamination. A multi-step approach is recommended, starting with filtration through Celite, followed by treatment with a metal scavenger or activated carbon.[7][9]

  • For light yellow discoloration: A single treatment with a suitable metal scavenger or a pass through a silica plug may be sufficient.

Q2: I've performed column chromatography, but my product still contains unacceptable levels of palladium. Why is this happening and what should I do next?

A2: While column chromatography is a standard purification technique, it may not be completely effective in removing all forms of palladium.[7] Some palladium species can co-elute with the product, especially if there is a strong interaction between the palladium and the functional groups of your molecule.

Causality:

  • Complex Formation: The triple bond and hydroxyl group in this compound can chelate to palladium, causing it to travel with the product during chromatography.

  • Choice of Stationary Phase: Standard silica gel may not have a strong enough affinity for all palladium species.

Troubleshooting Protocol:

  • Employ a Metal Scavenger Post-Chromatography: This is a highly effective secondary purification step. Metal scavengers are functionalized polymers or silica that selectively bind to metal residues.[10][11][12]

  • Filtration through Celite or a Silica Plug: Before loading onto a column, filtering the crude reaction mixture through a pad of Celite can remove a significant portion of insoluble palladium.[7][9]

  • Optimize Chromatography Conditions:

    • Solvent System: A more polar solvent system may sometimes help in separating the product from the catalyst.

    • Modified Silica: Consider using functionalized silica gel with higher affinity for metals.

Q3: How do I choose the most appropriate metal scavenger for my needs?

A3: The selection of a metal scavenger depends on several factors, including the nature of the catalyst, the solvent system, and the desired level of purity.

Decision Workflow for Scavenger Selection:

Scavenger_Selection start Identify Catalyst Residue (e.g., Pd, Cu) oxidation_state Determine Oxidation State (e.g., Pd(0), Pd(II)) start->oxidation_state scavenger_type Select Scavenger Type oxidation_state->scavenger_type Thiol-based for Pd(0) Thiourea/Amine-based for Pd(II) solvent_compatibility Check Solvent Compatibility scavenger_type->solvent_compatibility product_interaction Consider Product Interaction solvent_compatibility->product_interaction optimization Optimize Conditions (Equivalents, Time, Temp) product_interaction->optimization end_point Verify Purity (ICP-MS) optimization->end_point

Caption: Decision workflow for selecting a metal scavenger.

Common Scavenger Types and Their Applications:

Scavenger Functional GroupPrimary TargetTypical Use Case
Thiol (Mercapto) Pd(0), Pd(II), Cu(I)Broad-spectrum removal of palladium and copper. Effective for post-Sonogashira cleanup.
Thiourea Pd(II)More selective for oxidized palladium species.
Amines (Primary, Secondary, Tertiary) Pd(II)Can be effective for specific palladium complexes.
Triaminotriazine (TMT) Pd, other heavy metalsHigh affinity for a range of metals.[13]

Q4: I'm concerned about product loss with additional purification steps. How can I minimize this?

A4: Product loss is a valid concern. Here are strategies to mitigate it:

  • Metal Scavengers vs. Recrystallization: Solid-supported metal scavengers often result in less product loss compared to multiple recrystallizations.[12]

  • Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a screening experiment using a small amount of your crude product.

  • Filtration Aids: When filtering through Celite or silica plugs, ensure to wash the filter cake thoroughly with the appropriate solvent to recover all of your product.[7]

  • Single-Pass Columns: For less contaminated products, a short silica plug filtration can be a good compromise between purity and yield.

Q5: My reaction also uses a copper co-catalyst. How do I remove residual copper?

A5: Copper(I) iodide is a common co-catalyst in Sonogashira reactions.[1] Residual copper can often be removed with similar techniques used for palladium, but some specific methods are particularly effective for copper.

Methods for Copper Removal:

  • Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium chloride can effectively remove copper ions.[14][15]

  • Ammonia Wash: A wash with aqueous ammonia can complex with copper, forming a characteristic blue color in the aqueous layer, indicating successful removal.[14][16]

  • Adsorbents: Alumina has shown to be effective in adsorbing copper catalysts.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of catalyst contamination in my final product?

A1: Catalyst contamination can arise from several sources:

  • Homogeneous Catalyst: The catalyst and its byproducts may be soluble in the reaction mixture and carried through the work-up.

  • Colloidal Metal Particles: The catalyst can decompose to form fine metal particles that are difficult to filter.

  • Strong Binding to Product: The catalyst can form stable complexes with the product molecule.[12]

Q2: What are the acceptable limits for palladium and copper residues in pharmaceutical products?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[18] This translates to a concentration limit in the API that depends on the daily dosage. For example, for a 10g daily dose, the limit would be 10 ppm.[18]

Q3: What analytical methods are used to quantify catalyst residues?

A3: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[4][8][19][20] It is highly sensitive and can detect metals at parts-per-billion (ppb) levels. Other techniques include Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF).[4] For rapid in-process screening, colorimetric and fluorometric methods are also available.[8][21]

Q4: Can I use activated carbon for catalyst removal?

A4: Yes, activated carbon is a cost-effective method for removing catalyst residues and colored impurities.[22][23][24] However, it can sometimes lead to product loss due to non-specific adsorption. It is often used in conjunction with other methods.

Experimental Workflow for Activated Carbon Treatment:

Activated_Carbon_Workflow start Dissolve Crude Product in Suitable Solvent add_carbon Add Activated Carbon (typically 5-10% w/w) start->add_carbon stir Stir at Room Temperature or Gentle Heat (e.g., 40°C) add_carbon->stir filter Filter through Celite Pad stir->filter wash Wash Pad with Fresh Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Catalyst (ICP-MS) concentrate->analyze

Caption: Workflow for catalyst removal using activated carbon.

Q5: Are there catalyst systems that are easier to remove?

A5: Yes, developments in catalysis have led to systems designed for easier removal. These include:

  • Heterogeneous Catalysts: Catalysts supported on polymers or inorganic materials can be removed by simple filtration.

  • Encapsulated Catalysts: Microencapsulated catalysts can be removed after the reaction.

  • Dendrimeric Catalysts: These can sometimes be precipitated and filtered off after the reaction.[25]

Step-by-Step Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 4-24 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be tested on a small scale first.

  • Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the removal of palladium to the desired level.

Protocol 2: Copper Removal using an Aqueous EDTA Wash

  • Dissolution: After the initial reaction work-up, dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA (disodium salt), adjusted to pH 7-8.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Separation: Drain the aqueous layer. Repeat the wash with fresh EDTA solution if necessary (e.g., if the aqueous layer is colored).

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

References

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. Retrieved from [Link]

  • Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 305-323). Royal Society of Chemistry.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid analysis of residual palladium in pharmaceutical development using a catalysis-based fluorometric method. Organic Process Research & Development, 17(1), 108-113. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. Retrieved from [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Ma, S., Yu, S., & Yin, S. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2685-2692. [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]

  • Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry, 12(35), 9081-9094. [Link]

  • Chen, Y.-L., & Turos, E. (2007). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 11(4), 738-741. [Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process.
  • Vanhaecke, F., & Van der Eecken, D. (2023). A comparison of calibration strategies for quantitative laser ablation ICP-mass spectrometry (LA-ICP-MS) analysis of fused catalyst samples. Journal of Analytical Atomic Spectrometry, 38(10), 2055-2063. [Link]

  • Garrett, C. E. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(3), 424-434.
  • ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. Retrieved from [Link]

  • UES. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal (AD). Retrieved from [Link]

  • Xingyuan Industry. (2020, September 16). The Role of Activated Carbon In Organic Synthesis. Retrieved from [Link]

  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Retrieved from [Link]

  • Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier. Retrieved from [Link]

  • MDPI. (2022). Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene. Catalysts, 12(10), 1184. [Link]

  • IntechOpen. (2023). Chapter 11: Advanced Applications of Activated Carbon: Catalysis and Engineering.
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  • Agilent. (n.d.). What is ICP-MS? Principles & Technique. Retrieved from [Link]

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  • E-Journal UIN Malang. (2018). Synthesis of 3-(4-Hydroxy-3-Metoxyphenyil)-1-Phenyl-2-Propen-1-On and its Antioxidant Activity Assay using DPPH. Molekul, 13(1), 59-66.

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Preventing dimerization of propargyl alcohol in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Reactions

Welcome, Researchers. This guide is designed to provide direct, actionable solutions to a common and frustrating side reaction in Sonogashira couplings: the dimerization of terminal alkynes like propargyl alcohol. As your application science support team, our goal is to move beyond simple protocols and explain the chemical logic behind each troubleshooting step, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a diol byproduct (hexa-2,4-diyne-1,6-diol) in my Sonogashira reaction with propargyl alcohol. What is it and why is it forming?

A1: You are observing the product of alkyne homocoupling, a side reaction often referred to as Glaser coupling.[1][2] Instead of your propargyl alcohol coupling with your aryl/vinyl halide (the desired Sonogashira pathway), it is reacting with itself. This occurs through an oxidative dimerization process primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1][3][4] The copper acetylide intermediate, which is key to the Sonogashira cycle, is susceptible to oxidation, leading to the formation of a symmetric butadiyne.[3][4] This side reaction consumes your alkyne, reduces the yield of your target molecule, and complicates purification.[4]

Q2: What is the fastest way to reduce this homocoupling?

A2: The most critical factor to control is the exclusion of oxygen. The Glaser homocoupling pathway is an oxidative process.[1] Therefore, ensuring your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen) is the single most effective step you can take. This involves using properly degassed solvents and reagents and maintaining a positive pressure of inert gas throughout the setup and reaction time.[2][4]

Q3: Is the copper(I) co-catalyst essential? It seems to be causing the problem.

A3: You are correct that the copper co-catalyst is the primary mediator of the homocoupling side reaction.[4][5] In the classic Sonogashira reaction, copper(I) is used to accelerate the transmetalation step, which is often the rate-determining step.[3] However, for many substrates, the reaction can proceed efficiently without copper, albeit sometimes requiring slightly higher temperatures or different ligand systems.[1][5] Performing a "copper-free" Sonogashira is the most direct way to eliminate the primary pathway for Glaser coupling.[1][4]

Q4: What specific role does the amine base (e.g., triethylamine, diisopropylamine) play besides scavenging HX?

A4: The amine base serves multiple crucial roles. Its primary function is to deprotonate the terminal alkyne, forming the acetylide anion necessary for the catalytic cycle.[3][6] It also acts as a scavenger for the hydrogen halide (HX) generated during the reaction, preventing the protonation of the acetylide and the deactivation of the palladium catalyst. Additionally, certain amine bases can coordinate to the palladium center, influencing its reactivity and stability.[1] The choice and purity of the base are critical; old or impure amines can contain oxidizing impurities that exacerbate homocoupling.

Troubleshooting & Optimization Guide

This section addresses specific experimental failures and provides targeted solutions.

Scenario 1: "My reaction is full of the propargyl alcohol dimer, even though I degassed my solvents."
  • Question: I've rigorously degassed my solvents using the freeze-pump-thaw method, but my main product is still the dimer. What are the likely culprits?

  • Answer & Actionable Advice:

    • Atmosphere Integrity: A single degassing cycle may not be enough. Ensure you have performed at least three freeze-pump-thaw cycles.[4] More importantly, check your entire apparatus for leaks. Even a small, continuous leak can introduce enough oxygen to favor the rapid Glaser coupling. Ensure all joints are perfectly sealed and maintain a positive pressure of inert gas (visible with an oil bubbler).

    • Reagent Purity: The quality of your amine base is paramount. Old bottles of amines can accumulate peroxides and other oxidizing impurities. Use a freshly opened bottle or distill the amine over a suitable drying agent under an inert atmosphere before use.

    • Catalyst Loading: While essential, an excess of copper(I) catalyst can significantly accelerate the rate of homocoupling.[4] Reduce the copper loading to the minimum effective concentration, typically 1-2 mol%.

    • Order of Addition: Do not let the propargyl alcohol and copper catalyst sit together in the reaction mixture for an extended period before the palladium catalyst becomes active and the aryl halide is present. A common strategy is to add the alkyne slowly via syringe pump to the mixture containing the aryl halide and active catalysts. This keeps the instantaneous concentration of the copper acetylide low, disfavoring the bimolecular dimerization.

Scenario 2: "I switched to a copper-free protocol, but I am still seeing some dimer formation. Why?"
  • Question: I've eliminated the copper co-catalyst entirely, but thin-layer chromatography (TLC) still shows a spot corresponding to the dimer. How is this possible?

  • Answer & Actionable Advice:

    • Trace Copper Contamination: Nominally "copper-free" reactions can be thwarted by trace amounts of copper contamination.[3] Even parts-per-million (ppm) levels of copper can be sufficient to catalyze the side reaction.[4] This contamination can come from your palladium catalyst source, glassware, or other reagents. For highly sensitive substrates, consider using new or acid-washed glassware (aqua regia or nitric acid wash, followed by copious rinsing with deionized water and drying).

    • Palladium-Mediated Homocoupling: While much less efficient than the copper-catalyzed pathway, some palladium complexes under specific conditions can promote alkyne dimerization. This is more likely at higher temperatures or if the reductive elimination of the desired product is slow, allowing for side reactions to occur. Ensure your palladium catalyst is active and that the reaction is proceeding at a reasonable rate.

Visualizing the Competing Reactions

To effectively troubleshoot, it is crucial to understand the two competing catalytic cycles at play. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling both originate from the copper acetylide intermediate.

G cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition ArX Ar-X Transmetalation Transmetalation Pd_complex->Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->Transmetalation Pd_acetylide Ar-Pd(II)-C≡C-R(L₂) Transmetalation->Pd_acetylide Product Ar-C≡C-R Pd_acetylide->Product Reductive Elimination Cu_acetylide_2 R-C≡C-Cu Oxygen O₂ Cu_acetylide_2->Oxygen Oxidative Dimerization Dimer R-C≡C-C≡C-R Oxygen->Dimer Alkyne Propargyl Alcohol (R-C≡C-H) Alkyne->Cu_acetylide Alkyne->Cu_acetylide_2 CuI_Base + Cu(I) / Base

Caption: Competing Sonogashira and Glaser coupling pathways.

Best Practices & Recommended Protocol

Adopting a robust protocol from the start is the best defense against side reactions. The following copper-free protocol is recommended for substrates prone to dimerization, like propargyl alcohol.

Table 1: Comparison of Reaction Conditions
ParameterStandard SonogashiraRecommended Copper-Free Protocol Rationale for Change
Cu Co-catalyst CuI (1-5 mol%)None Directly eliminates the primary pathway for Glaser coupling.[1][4]
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with ligand Pd(0) sources can sometimes initiate the cycle faster. Buchwald or other specialized ligands can improve efficiency in the absence of copper.
Base Et₃N or i-Pr₂NHi-Pr₂NH or Cs₂CO₃ Diisopropylamine is often superior in copper-free systems. Carbonate bases can also be effective and are easily removed.
Atmosphere Inert GasHigh-Purity Inert Gas (rigorously applied) Minimizes the oxidative dimerization pathway.[2]
Temperature Room Temp to 60 °CRoom Temp to 100 °C Higher temperatures may be needed to compensate for the slower transmetalation step in the absence of copper.[7]
Detailed Copper-Free Protocol: Coupling of Iodobenzene with Propargyl Alcohol

This protocol is a general guideline. Optimal temperatures and reaction times should be determined by monitoring the reaction via TLC or GC-MS.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried thoroughly to remove moisture. For highly sensitive reactions, pre-washing with an acid bath is recommended.[4]

  • Solvent Degassing: Degas the reaction solvent (e.g., Toluene or 1:1 Dioxane:Diisopropylamine) by subjecting it to a minimum of three freeze-pump-thaw cycles.[4][7]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[4]

  • Reagent Addition:

    • Under a positive flow of inert gas, add the aryl halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv.).

    • Add the degassed solvent (5 mL) via syringe.

    • Add the base (e.g., Diisopropylamine, 3.0 mmol, 3.0 equiv.). If using a solid base like Cs₂CO₃, add it with the catalyst in step 3.

    • Finally, add the propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise or via syringe pump over 10-15 minutes.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath (e.g., 80 °C).

    • Stir the reaction vigorously. Monitor its progress every 1-2 hours by taking small aliquots via syringe (under inert gas) and analyzing by TLC or GC-MS.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a short pad of celite to remove palladium black and salts.

    • Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Flowchart

If you encounter issues, follow this logical decision tree to diagnose the problem.

G Start High Dimerization Observed Check_O2 Is the reaction rigorously anaerobic? Start->Check_O2 Check_Cu Are you using a copper co-catalyst? Check_O2->Check_Cu Yes Improve_Inert ACTION: Improve inert atmosphere technique. (3x Freeze-Pump-Thaw, check for leaks) Check_O2->Improve_Inert No Go_Cu_Free ACTION: Switch to a copper-free protocol. Check_Cu->Go_Cu_Free Yes Check_Trace_Cu Possible trace Cu contamination. ACTION: Use acid-washed glassware and high-purity reagents. Check_Cu->Check_Trace_Cu No Improve_Inert->Check_Cu Go_Cu_Free->Check_Trace_Cu Dimer still observed? Check_Amine Is the amine base pure and fresh? Check_Trace_Cu->Check_Amine Purify_Amine ACTION: Use a freshly opened bottle or distill the amine. Check_Amine->Purify_Amine No Optimize_Params ACTION: - Reduce Cu(I) loading (if used). - Add alkyne slowly via syringe pump. - Re-evaluate temperature. Check_Amine->Optimize_Params Yes

Caption: A decision tree for troubleshooting alkyne dimerization.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Gao, J., et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 47(14), 4673–4683. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Banu, B. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 8572-8591. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]

  • Białek, M. J. (2020). Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer. Molecules, 25(21), 5195. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3-(3-Methoxyphenyl)prop-2-yn-1-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Drawing upon established principles of process chemistry and practical field insights, this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, safe, and efficient scale-up.

Introduction to the Synthesis and its Challenges

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it a cornerstone in the synthesis of aryl alkynes like this compound.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is valued for its mild reaction conditions and functional group tolerance.[1]

However, scaling up this transformation from milligram or gram scales to multi-gram or kilogram production presents a unique set of challenges. These can range from ensuring consistent reaction kinetics and managing exotherms to controlling impurity profiles and developing robust purification methods. This guide will address these critical aspects in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Reaction Initiation and Catalyst System

Q1: My Sonogashira reaction is sluggish or fails to initiate upon scale-up. What are the primary suspects?

A1: Failure to initiate is a common scale-up issue, often pointing to problems with the catalyst system or the reaction environment. Here’s a systematic approach to troubleshooting:

  • Catalyst Integrity: Palladium(0) catalysts are sensitive to oxygen. Ensure that your catalyst has been stored under an inert atmosphere and that its activity has not been compromised. For large-scale operations, it is crucial to use freshly opened or well-stored catalyst.

  • Inert Atmosphere: The Sonogashira reaction requires a rigorously oxygen-free environment to prevent both the deactivation of the Pd(0) catalyst and the oxidative homocoupling of propargyl alcohol (Glaser coupling), a major side reaction.[2] Ensure all solvents and reagents are thoroughly degassed, and the reaction vessel is purged with an inert gas like argon or nitrogen.

  • Reagent and Solvent Purity: On a larger scale, the impact of impurities in starting materials and solvents is magnified. Water content in solvents or the amine base can affect the reaction. Use anhydrous solvents and ensure the purity of your 3-iodoanisole and propargyl alcohol.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is critical. For sterically hindered substrates or when using less reactive aryl bromides, more electron-rich and bulky ligands may be required to facilitate the oxidative addition step.

Q2: I'm observing significant formation of a byproduct that I suspect is the homocoupled dimer of propargyl alcohol. How can I mitigate this?

A2: The formation of the diol from the Glaser coupling of propargyl alcohol is a classic side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2] Here are several strategies to minimize this byproduct:

  • Strictly Anaerobic Conditions: As mentioned, rigorous exclusion of oxygen is the most effective way to suppress Glaser coupling.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, the absence of the copper co-catalyst often eliminates the primary pathway for alkyne homocoupling.

  • Slow Addition of Propargyl Alcohol: Adding the propargyl alcohol slowly to the reaction mixture can help maintain a low concentration of the alkyne at any given time, thus favoring the cross-coupling reaction over homocoupling.

  • Use of a Protecting Group: While less ideal for a streamlined process, protecting the terminal alkyne (e.g., as a trimethylsilylacetylene) can prevent homocoupling. The protecting group would then be removed in a subsequent step.

Section 2: Reaction Monitoring and Control on a Larger Scale

Q3: How should I monitor the progress of a large-scale Sonogashira reaction?

A3: Real-time monitoring is crucial for process control and safety on a larger scale. While Thin Layer Chromatography (TLC) is suitable for small-scale reactions, it is not ideal for monitoring large-scale production.[3] Consider the following methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and quantitative method for monitoring the consumption of starting materials and the formation of the product and key byproducts. Regular sampling and analysis can provide a detailed reaction profile.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be an effective monitoring tool.

  • In-situ Spectroscopic Techniques: For advanced process control, consider Process Analytical Technology (PAT) tools like in-situ Infrared (IR) or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.

Q4: I am concerned about the exothermic nature of the reaction during scale-up. What safety precautions should I take?

A4: Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, are known to be exothermic.[4][5] This can pose a significant safety hazard on a large scale if not properly managed, potentially leading to a runaway reaction.

  • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5]

  • Controlled Addition: Instead of adding all reagents at once, a semi-batch process where one of the reactants (e.g., propargyl alcohol or the aryl halide solution) is added portion-wise or via a syringe pump allows for better control of the reaction rate and heat generation.

  • Efficient Cooling: Ensure that the reaction vessel has an efficient cooling system capable of handling the heat generated by the reaction.

  • Emergency Preparedness: Have a clear plan for emergency cooling or quenching of the reaction in case of a thermal runaway.

Section 3: Work-up and Purification Challenges

Q5: What is a robust work-up procedure for a large-scale Sonogashira reaction to remove catalyst residues and salts?

A5: A well-designed work-up procedure is critical for isolating the crude product in a form that is amenable to purification. A typical large-scale work-up could involve:

  • Quenching: After the reaction is complete, cool the mixture and quench it with an aqueous solution, such as ammonium chloride, to deactivate the catalyst and dissolve amine salts.

  • Filtration: Filter the mixture through a pad of celite or another filter aid to remove precipitated palladium and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with water, brine, and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

Q6: Column chromatography is not practical for purifying my multi-kilogram batch of this compound. What are my options?

A6: Indeed, flash chromatography is often not a viable option for large-scale purification.[3] Consider the following scalable techniques:

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products on a large scale. A systematic screening of solvents and solvent mixtures is necessary to find a system that provides good recovery and high purity.

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Slurry Washes: Slurrying the crude solid product in a solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.

Impurity Profile and Control

Controlling the impurity profile is a critical aspect of pharmaceutical and fine chemical manufacturing.[6][7] For the synthesis of this compound, the following potential impurities should be considered:

Impurity Source Control Strategy
Residual 3-Iodoanisole Incomplete reactionMonitor the reaction to completion; optimize reaction time and temperature.
Residual Propargyl Alcohol Incomplete reaction or excess reagentUse a slight excess of the limiting reagent; remove during work-up and purification.
Homocoupled Diol Glaser coupling of propargyl alcoholStrict anaerobic conditions; consider copper-free protocol.[2]
Residual Palladium and Copper Catalyst and co-catalystEfficient work-up with filtration; consider metal scavengers.
Residual Solvents From reaction and purificationProper drying of the final product under vacuum.
Byproducts from Ligand Degradation Decomposition of phosphine ligandsUse stable ligands; remove during purification.

Scalable Experimental Protocol

The following is a generalized, scalable protocol for the Sonogashira coupling to produce this compound. This should be optimized for your specific equipment and scale. A similar procedure has been reported for the synthesis of the 4-methoxy isomer.[8]

Materials and Reagents:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine), anhydrous

  • Solvent (e.g., THF, DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure a suitably sized reactor is clean, dry, and equipped with a mechanical stirrer, thermometer, condenser, and an inert gas inlet/outlet.

  • Inerting: Purge the reactor with inert gas for at least 30 minutes.

  • Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the degassed solvent and the amine base.

  • Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reactor. Stir the mixture for a few minutes to ensure dissolution/suspension.

  • Substrate Addition: Add the 3-iodoanisole to the reaction mixture.

  • Controlled Addition of Alkyne: Slowly add the propargyl alcohol to the reaction mixture via an addition funnel or a syringe pump over a period of 1-2 hours. Monitor the internal temperature throughout the addition.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress by HPLC or GC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Follow a suitable work-up and purification procedure as outlined in the previous section.

Visualizing the Workflow

Sonogashira Reaction and Quench Workflow

Sonogashira_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage A Inert Reactor Setup B Charge Solvent & Base A->B C Add Pd/Cu Catalysts B->C D Add 3-Iodoanisole C->D E Controlled Addition of Propargyl Alcohol D->E F Heating & Monitoring E->F G Cool to RT F->G Reaction Complete H Aqueous Quench G->H I Filter Catalyst Residues H->I J Liquid-Liquid Extraction I->J K Wash & Dry Organic Layer J->K L Solvent Evaporation K->L M M L->M Crude Product

Caption: A typical workflow for the Sonogashira reaction and subsequent work-up.

Purification Strategy Decision Tree

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid crystallize Crystallization/Recrystallization is_solid->crystallize Yes distill Vacuum Distillation is_solid->distill No (Liquid/Low MP Solid) slurry Slurry Wash crystallize->slurry Alternative final_product Pure Product crystallize->final_product slurry->final_product distill->final_product

Caption: Decision tree for selecting a scalable purification method.

References

  • BenchChem Technical Support Team. (2025, November). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem.
  • Yang, Q., & Babij, N. R. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626.
  • Boulton, L. (2016). Sonogashira Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Wikipedia. (2024). Sonogashira coupling.
  • Reddit user discussion. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Yang, Q. (2022, May 10).
  • Mateus, E. M., & Peterson, M. J. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development, 25(4), 776–784.
  • Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Supporting Information for Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Reading, Department of Chemistry. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?
  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue Engineering.
  • Schmalz, T., et al. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au.
  • Ayre, A., et al. (n.d.). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). A Review on Significances of Impurity Profiling.
  • Mateus, E. M., & Peterson, M. J. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • Ma, X., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598.
  • Reddit user discussion. (2011, August 21). Sonogashira workup. r/chemistry.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913.
  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.
  • PubChem. (n.d.). This compound.
  • Elangovan, A., Wang, Y., & Ho, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • BenchChem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
  • Azizah, Y., Hanapi, A., & Adi, T. K. (2015). Synthesis of 3-(4-Hydroxy-3-Metoxyphenyil)-1-Phenyl-2-Propen-1-On and its Antioxidant Activity Assay using DPPH. ALCHEMY Jurnal Penelitian Kimia, 4(1), 67-72.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol.
  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry, 17(11), 4981-4990.

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Stability issues of 3-(3-Methoxyphenyl)prop-2-yn-1-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this valuable synthetic intermediate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Introduction: The Challenge of Storing Propargyl Alcohols

This compound, like many propargyl alcohols, is a highly reactive molecule due to the presence of the terminal alkyne and primary alcohol functional groups. While essential for its synthetic utility, this reactivity also makes it susceptible to degradation over time, impacting purity and experimental outcomes. This guide provides a comprehensive overview of potential stability issues and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: While specific degradation studies on this compound are not extensively published, we can infer the most likely pathways based on the known chemistry of propargyl alcohols. The primary concerns are:

  • Polymerization: The terminal alkyne can undergo polymerization, especially in the presence of heat, light, or catalytic impurities. This can lead to the formation of a viscous liquid, a change in color to yellow or brown, or even solidification.

  • Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-(3-methoxyphenyl)prop-2-ynal) or carboxylic acid. The triple bond can also be subject to oxidative cleavage. This is often accelerated by exposure to air (oxygen).

  • Meyer-Schuster Rearrangement: In the presence of acidic contaminants, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones or aldehydes.[1][2] For a terminal propargyl alcohol like this, the product would be an α,β-unsaturated aldehyde.

  • Decomposition: At elevated temperatures, propargyl alcohol itself can decompose into various smaller molecules.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, we recommend the following storage conditions, summarized in the table below. The core principle is to mitigate exposure to energy (heat, light) and reactive substances (oxygen, acids, bases).

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the alcohol and other oxidative degradation.
Light Amber vial or stored in the darkPrevents light-induced polymerization and other photochemical reactions.
Container Tightly sealed, clean glass vialPrevents contamination and exposure to air and moisture.
pH NeutralAvoids acid-catalyzed rearrangement and base-catalyzed polymerization.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection is the first step. Signs of degradation include:

  • Color change: A pure sample should be a colorless to light yellow liquid or solid. A significant change to yellow, brown, or the appearance of dark particles suggests degradation.

  • Change in viscosity: Polymerization can cause the sample to become more viscous.

  • Solidification or precipitation: The formation of insoluble polymers can lead to the appearance of solids.

For a more definitive assessment, analytical techniques are necessary. Please refer to the Troubleshooting Guide for more details.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Inconsistent results in my reaction using a previously opened bottle of this compound.
  • Potential Cause: The compound may have degraded since the bottle was last opened. Exposure to air and moisture can initiate degradation pathways.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent reaction results.

  • Detailed Steps:

    • Assess Purity: Before use, always check the purity of a previously opened reagent.

      • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar or non-polar impurities.

      • ¹H NMR Spectroscopy: Compare the spectrum of your current sample to a reference spectrum of the pure compound. Look for the appearance of new peaks or changes in the integration of existing peaks.

      • GC/LC-MS: Provides a more quantitative assessment of purity and can help identify degradation products.

    • Purification: If minor impurities are detected, you may be able to purify the material.

      • Column Chromatography: Effective for removing polar impurities.

      • Vacuum Distillation: Useful for removing less volatile impurities, but care must be taken to avoid high temperatures which can cause decomposition.

    • Use a Fresh Sample: If significant degradation has occurred, it is best to use a new, unopened bottle of the reagent.

Issue 2: My sample has turned yellow/brown and become viscous.
  • Potential Cause: This is a strong indication of polymerization. It is likely that the material was exposed to heat, light, or incompatible materials.

  • Recommended Action: It is generally not advisable to use a sample that has undergone significant polymerization. The presence of oligomers and polymers will affect the stoichiometry of your reaction and may introduce involatile impurities into your product. Discard the material according to your institution's safety guidelines and obtain a fresh sample.

Issue 3: My NMR spectrum shows unexpected peaks in the aldehyde or ketone region.
  • Potential Cause:

    • Oxidation: The appearance of a peak around 9-10 ppm in the ¹H NMR spectrum could indicate the formation of the corresponding aldehyde.

    • Meyer-Schuster Rearrangement: The presence of peaks corresponding to an α,β-unsaturated aldehyde could indicate acid-catalyzed rearrangement.

  • Preventative Measures:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Neutral Glassware: Ensure all glassware is clean and free of acidic or basic residues. If necessary, rinse with a dilute solution of a non-nucleophilic base (like triethylamine) followed by a solvent wash and drying to neutralize any acidic sites.

Analytical Protocols for Purity Assessment

Protocol 1: ¹H NMR Spectroscopy

  • Objective: To qualitatively assess the purity and identify potential degradation products.

  • Procedure:

    • Dissolve a small amount of this compound in deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Key Signals to Observe:

      • -CH₂OH: A singlet or triplet (depending on coupling to the hydroxyl proton) around 4.4 ppm.

      • -OH: A broad singlet, chemical shift can vary (typically 1.5-3.5 ppm).

      • Aromatic protons: Multiplets between 6.8 and 7.3 ppm.

      • -OCH₃: A singlet around 3.8 ppm.

    • Signs of Degradation:

      • Aldehyde from oxidation: A peak between 9 and 10 ppm.

      • Meyer-Schuster product: New vinylic proton signals and an aldehyde proton.

      • Polymerization: Broadening of peaks and a decrease in the resolution of the spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify changes in key functional groups.

  • Procedure:

    • Acquire an IR spectrum of a neat film of the liquid or a KBr pellet of the solid.

    • Key Absorptions:

      • O-H stretch (alcohol): Strong, broad band around 3300-3400 cm⁻¹.

      • C≡C-H stretch (alkyne): A sharp, weak to medium band around 3300 cm⁻¹.

      • C≡C stretch (alkyne): A weak band around 2100-2260 cm⁻¹.

      • C-O stretch (alcohol): A strong band around 1000-1260 cm⁻¹.

    • Signs of Degradation:

      • Oxidation to aldehyde/acid: Appearance of a strong C=O stretch around 1700-1760 cm⁻¹.

      • Polymerization: Disappearance or significant weakening of the alkyne stretches.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantitatively determine the purity of the sample.

  • Procedure: A reverse-phase HPLC method is suitable for this aromatic compound.

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point.

    • Detector: UV detector, monitoring at a wavelength where the methoxyphenyl group absorbs (e.g., ~275 nm).

    • Analysis: The purity can be determined by the relative area of the main peak. The appearance of new peaks indicates the presence of impurities.

Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that this compound can undergo during storage.

cluster_degradation Degradation Pathways start This compound oxidation Oxidation [O₂] Aldehyde/Carboxylic Acid start->oxidation Air Exposure polymerization Polymerization [Heat/Light] Polymer start->polymerization Improper Storage rearrangement Meyer-Schuster Rearrangement [H⁺] α,β-Unsaturated Aldehyde start->rearrangement Acid Contamination

Caption: Potential degradation pathways of this compound.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich.Safety Data Sheet. [A representative SDS for a similar reactive alcohol would be cited here, emphasizing general handling precautions.]
  • Google Patents.Process of purifying propargyl alcohol. US2527358A.
  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. (2024-04-04). [Link]

  • Wikipedia. Meyer–Schuster rearrangement.[Link]

  • ACS Publications. Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols.[Link]

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage.[Link]

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Technical Support Center: Isolating Pure 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the work-up and purification of 3-(3-methoxyphenyl)prop-2-yn-1-ol. This propargyl alcohol is a valuable intermediate, typically synthesized via a Sonogashira cross-coupling reaction. The following troubleshooting and FAQ sections address common challenges encountered during its isolation, ensuring you can obtain your target compound with high purity.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, common problems encountered after the synthesis of this compound, which is assumed to be a Sonogashira coupling between an aryl halide (e.g., 3-iodoanisole) and propargyl alcohol.[1][2][3]

Problem 1: My crude reaction mixture is a dark, tarry mess. How do I begin the work-up?

Cause: The dark color is often due to the formation of finely dispersed, colloidal palladium ("palladium black") and copper catalyst residues, as well as potential polymeric byproducts.[4] Amine bases used in the reaction (like triethylamine or diisopropylethylamine) can also form salts that contribute to the difficult nature of the crude product.

Solution:

  • Initial Filtration: Before any aqueous extraction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Pass this solution through a short plug of Celite® (diatomaceous earth) in a sintered glass funnel.[5][6] This is a critical first step to remove the bulk of the insoluble palladium and copper salts.[5][6] Wash the Celite pad thoroughly with the same solvent to ensure you don't lose your product.

  • Rationale: Celite provides a fine, inert filtration medium that can trap the very small particles of metal catalysts that would otherwise pass through standard filter paper and potentially create emulsions during the subsequent aqueous work-up.[5]

Problem 2: I'm seeing a significant amount of a non-polar byproduct on my TLC plate.

Cause: This is very likely the result of Glaser coupling, an undesired side reaction that causes the homocoupling of your alkyne starting material (propargyl alcohol) to form hexa-2,4-diyne-1,6-diol.[2][7] This reaction is particularly prevalent when a copper co-catalyst is used and oxygen is not rigorously excluded from the reaction vessel.[2][7]

Solution:

  • Prevention: While not a work-up step, the best solution is prevention. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure, which promotes the Glaser coupling.[2] Copper-free Sonogashira protocols can also eliminate this side reaction.[2][7][8]

  • Purification: The homocoupled diol is typically more polar than the desired product due to having two hydroxyl groups. However, other non-polar impurities, like homocoupled aryl halide, can also form. A well-optimized column chromatography protocol is the most effective way to separate these byproducts. (See FAQ 2 for solvent systems).

Problem 3: After aqueous extraction, my product is still contaminated with metal catalysts.

Cause: While a Celite filtration removes insoluble metals, some palladium and copper complexes can remain dissolved in the organic layer.[9] These can streak on a silica gel column and contaminate the final product.

Solution:

  • Ammonium Chloride Wash: After the initial work-up, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia can complex with residual copper salts, helping to pull them into the aqueous phase.

  • Specialized Scavengers: For pharmaceutical applications where very low metal contamination is required, consider stirring the organic solution with a metal scavenger.[10] These are solid-supported materials (often silica-based) functionalized with groups like thiols or amines that chelate and bind tightly to palladium.[4] After stirring for a specified time, the scavenger is simply filtered off.[4][10]

Frequently Asked Questions (FAQs)

FAQ 1: What is a standard aqueous work-up protocol for a Sonogashira reaction?

A robust work-up is essential for removing the amine base, its salts, and inorganic catalyst residues.

Detailed Protocol: Aqueous Work-Up

  • Solvent Evaporation & Redissolving: After the reaction is complete (monitored by TLC), remove the reaction solvent (e.g., THF, DMF) under reduced pressure.

  • Dilution: Dissolve the resulting crude residue in a generous amount of an extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration: Filter the solution through a pad of Celite® to remove the bulk of the palladium and copper catalysts.[5] Wash the pad with fresh extraction solvent.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NH₄Cl (to remove copper salts).

    • Water (to remove water-soluble organics and salts).

    • Brine (saturated aqueous NaCl) to break any emulsions and begin drying the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which is now ready for chromatographic purification.

FAQ 2: What are the best solvent systems for purifying this compound by column chromatography?

The polarity of your target molecule is dominated by the hydroxyl group, but its aromatic ring and alkyne moiety make it moderately non-polar. The key is to find a solvent system that provides good separation from both less polar impurities (like starting aryl halide) and more polar impurities (like the Glaser byproduct).

Methodology: The ideal approach is to first use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to achieve an Rf (retention factor) for your product of approximately 0.25 to 0.35, which generally provides the best separation on a column.[11]

Recommended Solvent Systems: The following table provides excellent starting points for your TLC analysis and subsequent column chromatography.[12][13]

PolaritySolvent System (v/v)Typical Rf for ProductNotes
Low 10% Ethyl Acetate / Hexanes~0.1 - 0.2Good for eluting non-polar impurities first.
Medium 20-30% Ethyl Acetate / Hexanes~0.25 - 0.4 Often the ideal range for eluting the product.
High 50% Ethyl Acetate / Hexanes~0.6 - 0.7Useful for flushing the column of highly polar impurities after the product has been collected.
Alternative 10-20% Diethyl Ether / Petroleum EtherVariesEther is slightly more polar than EtOAc in some contexts and can offer different selectivity.

Hexanes or heptane can be used interchangeably; heptane is often preferred due to lower toxicity.[13]

FAQ 3: My purified product is a brown oil, but the literature reports a white or off-white solid. What should I do?

Cause: A persistent brown or yellow color often indicates trace amounts of residual, highly conjugated impurities or oxidized species.[4] While your product may be >95% pure by NMR, these colored impurities can be visually significant.

Solution:

  • Activated Charcoal Treatment: Dissolve the oily product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount (spatula tip) of activated charcoal (e.g., Darco G-60). Stir or gently warm the solution for 5-10 minutes. The charcoal will adsorb many of the colored impurities.[4] Filter the solution through a Celite plug to remove the charcoal and then evaporate the solvent. Caution: Using too much charcoal can lead to loss of your product.

  • Recrystallization: If the charcoal treatment is insufficient, or if you need crystalline material, recrystallization is the next step. Since the product has a hydroxyl group and an aromatic ring, a solvent/anti-solvent system is often effective. Try dissolving the product in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or toluene) and then slowly adding a cold non-polar solvent in which it is insoluble (like hexanes or heptane) until turbidity persists. Allow the solution to cool slowly to induce crystallization.

Workflow Visualization

The following diagram illustrates the logical flow of the work-up and purification process, from the crude reaction mixture to the final, pure compound.

Workup_Purification_Flowchart crude_mixture Crude Reaction Mixture (Dark, Tarry) dilute_solvent Dilute with EtOAc or DCM crude_mixture->dilute_solvent celite_filtration Filter through Celite® Plug dilute_solvent->celite_filtration filtrate Organic Filtrate celite_filtration->filtrate aqueous_workup Aqueous Work-up (NH4Cl, H2O, Brine) filtrate->aqueous_workup dry_concentrate Dry (Na2SO4), Filter, & Concentrate aqueous_workup->dry_concentrate crude_product Crude Product (Ready for Chromatography) dry_concentrate->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions analyze_fractions->column_chromatography Re-run Impure Fractions combine_pure Combine Pure Fractions & Concentrate analyze_fractions->combine_pure Fractions are Pure pure_product Pure 3-(3-Methoxyphenyl) prop-2-yn-1-ol combine_pure->pure_product

Caption: Workflow for the isolation of this compound.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 22, 2026. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 22, 2026. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved January 22, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15184634, this compound. Retrieved January 22, 2026. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives. Retrieved January 22, 2026. [Link]

  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved January 22, 2026. [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1776–1801. [Link]

  • Reddit. (2024, April 10). Easily remove dark color after sonogashira? r/OrganicChemistry. Retrieved January 22, 2026. [Link]

  • YouTube. (2025, January 16). How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. Retrieved January 22, 2026. [Link]

  • Blogger. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved January 22, 2026. [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved January 22, 2026. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved January 22, 2026. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(96), 93488–93527. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved January 22, 2026. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 22, 2026. [Link]

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Catalyst selection for efficient 3-(3-Methoxyphenyl)prop-2-yn-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies for this important synthetic transformation. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)-C(sp) bonds.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst and reagent selection for the Sonogashira coupling of 3-bromoanisole (or a related halide) with propargyl alcohol.

Q1: What is the recommended baseline catalyst system for synthesizing this compound?

A: For a reliable and efficient synthesis, a palladium-copper co-catalyzed system is the standard starting point. The Sonogashira reaction typically requires three key components: a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4]

  • Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) is an excellent choice. It is air-stable, making it easy to handle, and is readily reduced in situ to the active Pd(0) species.[4][5] Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is also commonly used but is more sensitive to air.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. It significantly accelerates the reaction rate by facilitating the formation of a copper acetylide intermediate.[2][4]

  • Base/Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential. It serves both to deprotonate the terminal alkyne (propargyl alcohol) and to act as a solvent and scavenger for the hydrogen halide byproduct.[6]

Q2: I'm concerned about alkyne homocoupling (Glaser coupling). Can I run the reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are a well-established alternative and are often preferred specifically to avoid the formation of diarylacetylene byproducts from Glaser homocoupling.[6][7]

  • Advantages of Copper-Free: The primary benefit is the significant reduction or elimination of the homocoupled alkyne dimer, which simplifies purification. This is especially crucial when working with valuable or complex alkynes.

  • Disadvantages and Considerations: Copper-free reactions can be slower and may require more forcing conditions (e.g., higher temperatures) or more specialized, highly active catalyst systems to achieve comparable efficiency. This often involves the use of sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle.[8]

Q3: What is the role of the phosphine ligand, and how do I select an appropriate one?

A: Phosphine ligands are critical as they stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8]

  • Causality of Ligand Choice: The electronic and steric properties of the ligand directly impact catalyst activity.

    • Electron-rich ligands (e.g., those with alkyl groups like P(t-Bu)₃) increase the electron density on the palladium atom, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl halides like bromides and chlorides.[9]

    • Sterically bulky ligands promote the formation of highly reactive, monoligated palladium species, which can accelerate the catalytic cycle.[8]

  • Selection Guide:

    • For routine couplings with aryl iodides or activated bromides, Triphenylphosphine (PPh₃) is a reliable, cost-effective choice.

    • For less reactive aryl bromides (like 3-bromoanisole) or challenging aryl chlorides, consider more activating ligands like tricyclohexylphosphine (PCy₃) or bulky biarylphosphines.

Q4: Are heterogeneous palladium catalysts a viable option for this synthesis?

A: Absolutely. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials, offer significant practical advantages.[10][11]

  • Benefits: The primary advantage is the ease of catalyst separation from the reaction mixture, which is typically achieved by simple filtration.[10] This simplifies product purification, reduces palladium contamination in the final product, and allows for the potential recovery and reuse of the catalyst, which is both cost-effective and environmentally beneficial.[10][12]

  • Considerations: Supported catalysts may sometimes exhibit lower activity than their homogeneous counterparts and could be susceptible to leaching of palladium into the solution.[10] Reaction conditions often need to be optimized specifically for the heterogeneous system, which may involve higher temperatures or different solvents.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem: Low to No Product Yield

Q: My reaction has stalled, or my final yield is disappointingly low. What is my troubleshooting strategy?

A: A low yield necessitates a systematic investigation of your reagents, catalyst, and reaction environment. Do not attempt to optimize a reaction that gives 0% yield; first, establish conditions that provide at least a trace of product.[13]

  • Verify Catalyst Activity: The palladium catalyst is the most common point of failure.

    • Pd(II) Precatalysts ([PdCl₂(PPh₃)₂]): These are generally stable but ensure your source is reliable.

    • Pd(0) Catalysts ([Pd(PPh₃)₄]): These are sensitive to air and moisture. Use a fresh batch or one that has been stored meticulously under an inert atmosphere.[6]

    • Copper(I) Iodide: CuI can degrade over time, appearing greenish or brown instead of off-white/tan. Use a fresh bottle.[14]

  • Assess Reagent Quality:

    • Aryl Halide (3-bromoanisole): Ensure it is pure and free from inhibitors.

    • Propargyl Alcohol: This reagent can be prone to polymerization or oxidation. Use freshly distilled or purchased material.

    • Amine Base (e.g., Et₃N): The base must be dry and free of peroxide impurities. Using a freshly opened bottle or distilling over a suitable drying agent is recommended.[14]

    • Solvent: Solvents must be anhydrous and thoroughly degassed. Oxygen is a known poison for the catalyst and promotes Glaser coupling.[6]

  • Check Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction vessel was properly purged with argon or nitrogen and that the inert atmosphere is maintained throughout the reaction. Leaks are a common source of failure.

    • Temperature: 3-bromoanisole is less reactive than 3-iodoanisole.[6] If you are running the reaction at room temperature, it may require heating. Try increasing the temperature to 50-80 °C.[13]

Problem: Catalyst Decomposition

Q: I see a black precipitate forming in my reaction. What is it, and how do I prevent it?

A: The formation of a black solid, known as "palladium black," is a visual indicator of the decomposition of your soluble palladium catalyst into insoluble, inactive palladium metal (Pd(0)).[6]

  • Cause: This typically happens when the ligands dissociate from the palladium center, and the "naked" palladium atoms aggregate and precipitate. This can be triggered by:

    • High temperatures.

    • Impurities in the reagents or solvent.

    • An inappropriate choice of solvent; some solvents may not adequately stabilize the catalytic species.[6]

  • Solutions:

    • Improve Reagent Purity: Use high-purity, degassed solvents and reagents.

    • Optimize Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable rate.

    • Add Excess Ligand: In some cases, adding a small excess of the phosphine ligand (e.g., 2-4 extra equivalents relative to palladium) can help stabilize the catalyst in solution.

    • Change Solvent: If using THF, consider switching to a different solvent like DMF or toluene, as THF has been anecdotally linked to palladium black formation in some cases.[14]

Problem: Pervasive Side-Product Formation

Q: My primary impurity is the homocoupled dimer of propargyl alcohol. How can I suppress this side reaction?

A: This side product results from Glaser coupling, an oxidative dimerization of the terminal alkyne. It is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[7][15]

  • Cause: The reaction is mediated by the copper(I) acetylide intermediate and is heavily promoted by the presence of oxygen.[16]

  • Solutions:

    • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen. Use freeze-pump-thaw cycles for degassing rather than simple sparging with inert gas for the most effective oxygen removal.[7]

    • Switch to Copper-Free Conditions: Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[6] You may need to compensate by using a more active palladium/ligand system or higher temperatures.

    • Slow Addition of Alkyne: Adding the propargyl alcohol slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[17]

Data & Protocols

Table 1: Comparison of Common Palladium Catalyst Systems
Catalyst SystemKey AdvantagesTypical Conditions for Aryl BromidesPotential Issues
PdCl₂(PPh₃)₂ / CuI Air-stable, reliable, widely used.[5]1-5 mol% Pd, 2-10 mol% CuI, Et₃N, 50-80 °CProne to Glaser homocoupling if O₂ is present.[7]
Pd(PPh₃)₄ / CuI Highly active Pd(0) source.[4]1-5 mol% Pd, 2-10 mol% CuI, Et₃N, RT-60 °CAir and moisture sensitive, requires careful handling.[6]
Pd(OAc)₂ + Ligand / CuI Versatile; allows for easy ligand screening.[5]1-5 mol% Pd, 2-10 mol% Ligand, 2-10 mol% CuI, Base, 60-100 °CRequires optimization of Pd:Ligand ratio.
PdCl₂(dppf) / CuI Uses a bidentate ligand, often robust.[4]1-3 mol% Pd, 2-5 mol% CuI, Base, 80-100 °CHigher cost of ligand.
Pd/C (Copper-Free) Heterogeneous, easy to remove, reusable.[11]5-10 mol% Pd, Base (e.g., K₂CO₃), DMF or Toluene, 100-120 °CMay require higher catalyst loading and temperature; potential for leaching.[10]
Pd(OAc)₂ + Bulky Ligand (e.g., P(t-Bu)₃) Copper-free, highly active for unreactive halides.[3]1-3 mol% Pd, 2-6 mol% Ligand, Base (e.g., Cs₂CO₃), Toluene, 80-110 °CLigand can be air-sensitive and costly.
Baseline Experimental Protocol: Sonogashira Coupling

This protocol is a starting point and should be optimized based on your specific results.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoanisole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add degassed triethylamine (3 mL) followed by propargyl alcohol (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.[6]

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a short pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Catalytic Cycle and Troubleshooting Workflow

Sonogashira_Catalytic_Cycle Fig 1. Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ ar_x Ar-X (3-Bromoanisole) pd_complex Ar-Pd(II)-X(L)₂ pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡CR (Product) pd_alkynyl->product Reductive Elimination base_h Base-H⁺X⁻ cu_x Cu(I)X alkyne H-C≡CR (Propargyl Alcohol) cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x ar_x->pd_complex Oxidative Addition alkyne->cu_acetylide Deprotonation (via Base) base Base (Et₃N)

Caption: Simplified Sonogashira catalytic cycle.

Troubleshooting_Workflow Fig 2. Troubleshooting Low Yield start Low or No Yield Observed check_catalyst 1. Check Catalysts - Fresh Pd source? - Active CuI? start->check_catalyst check_reagents 2. Check Reagents - Pure Ar-Br / Alkyne? - Dry, fresh base/solvent? check_catalyst->check_reagents If catalysts are good check_conditions 3. Check Conditions - Fully inert atmosphere? - Temperature too low? check_reagents->check_conditions If reagents are pure solution_reagents Action: - Use fresh/purified reagents - Thoroughly degas solvents check_reagents->solution_reagents side_products Side Products Observed? check_conditions->side_products If conditions seem correct solution_temp Action: Increase temperature (e.g., to 60-80 °C) check_conditions->solution_temp glaser Glaser Homocoupling? (Alkyne Dimer) side_products->glaser Yes end Reaction Optimized side_products->end No, proceed to optimize solution_glaser Solution: - Rigorously degas solvents - Switch to Cu-free system - Slow alkyne addition glaser->solution_glaser other_side Other Impurities?

Caption: A workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Dou, L., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). 1-Aryl Propargylic Alcohols as Handy Synthons for the Construction of Heterocycles and Carbocycles. Current Organic Chemistry. Retrieved from [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Retrieved from [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aryl propargyl alcohols 1. Retrieved from [Link]

  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • University of Arizona Libraries. (2011). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]

  • Nolan, S. P., et al. (2004). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2011). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propargyl alcohols 1a–i. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols... Retrieved from [Link]

  • ScienceDirect. (2007). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • E-Journal UIN Malang. (2018). Synthesis of 3-(4-Hydroxy-3-Metoxyphenyil)-1-Phenyl-2-Propen-1-On and its Antioxidant Activity Assay using DPPH. Retrieved from [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol and 3-(4-methoxyphenyl)prop-2-yn-1-ol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced structural variations of small molecules can lead to profound differences in their biological activity and therapeutic potential. Propargyl alcohols, featuring a reactive terminal alkyne and a hydroxyl group, are versatile scaffolds for the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two constitutional isomers: 3-(3-Methoxyphenyl)prop-2-yn-1-ol and 3-(4-methoxyphenyl)prop-2-yn-1-ol.

The seemingly subtle shift of a methoxy group from the meta to the para position on the phenyl ring can significantly alter the electronic properties, reactivity, and ultimately, the biological profile of these compounds. Understanding these differences is paramount for researchers designing novel therapeutic agents. This document will delve into their physicochemical properties, explore the electronic influence of the methoxy substituent, provide detailed experimental protocols for their synthesis and characterization, and discuss their potential applications in drug discovery, supported by relevant data and established chemical principles.

Comparative Physicochemical Properties

A foundational aspect of drug design is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the key computed properties for our two isomers of interest.

PropertyThis compound3-(4-methoxyphenyl)prop-2-yn-1-olReference
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂[1][2]
Molecular Weight 162.18 g/mol 162.18 g/mol [1][2]
CAS Number 27913-19-537614-59-8[1][2]
XLogP3 1.81.8[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Rotatable Bond Count 22[1][2]
Topological Polar Surface Area 29.5 Ų29.5 Ų[1][2]

As constitutional isomers, both compounds share the same molecular formula and weight. Their computed lipophilicity (XLogP3) and other broad molecular descriptors are also identical. However, the positioning of the methoxy group is expected to induce subtle but significant differences in their electronic distribution, which can impact their reactivity and biological interactions.

The Electronic Influence of Methoxy Group Positioning: A Mechanistic Perspective

The methoxy group (-OCH₃) is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. The overall electronic effect on the aromatic ring is a combination of these two opposing forces.

  • Para-Substitution (3-(4-methoxyphenyl)prop-2-yn-1-ol): In the para position, the electron-donating resonance effect strongly influences the electronic character of the phenyl ring, particularly at the ortho and para positions relative to the methoxy group. This increased electron density can enhance the reactivity of the aromatic ring towards electrophilic substitution and can also influence the acidity of the propargylic proton and the reactivity of the triple bond.

  • Meta-Substitution (this compound): When the methoxy group is in the meta position, its electron-donating resonance effect does not directly extend to the carbon atom attached to the propargyl group. The inductive effect, which withdraws electron density, has a more localized influence. Consequently, the phenyl ring in the meta-isomer is generally less activated towards electrophilic aromatic substitution compared to the para-isomer. This difference in electron density distribution can lead to altered binding affinities with biological targets and different metabolic profiles.

These electronic differences are crucial in a drug discovery context. For instance, the electron density at the phenyl ring can affect π-π stacking interactions with protein residues. Furthermore, the acidity of the terminal alkyne proton can be modulated, which is relevant for subsequent synthetic transformations or for its role as a hydrogen bond donor.

Potential Biological Activity: An Extrapolation from Related Structures

While direct comparative biological studies on this compound and 3-(4-methoxyphenyl)prop-2-yn-1-ol are not extensively reported in publicly available literature, we can extrapolate potential activities based on the broader class of phenyl-substituted propargyl alcohols and related structures.

Propargyl alcohols are known to be versatile intermediates in the synthesis of biologically active molecules, including antifungal and anticancer agents.[3][4][5][6] The phenylpropargyl alcohol scaffold allows for systematic modifications to explore structure-activity relationships (SAR). For example, a comparative guide on phenyl-substituted propargyl alcohols suggests that electron-donating groups like methoxy might diminish antifungal activity, indicating that a more electron-deficient aromatic ring could be beneficial for this specific application.[3]

In the context of anticancer research, phenylacetylenic compounds have been investigated for their ability to induce apoptosis and cause cell cycle arrest.[6] The specific substitution pattern on the phenyl ring is critical for these activities. The differential electronic properties of the meta and para isomers could lead to distinct interactions with biological targets such as enzymes or receptors, potentially resulting in varied potencies and selectivities.

Experimental Protocols: Synthesis and Characterization

The synthesis of 3-(methoxyphenyl)prop-2-yn-1-ol isomers is most commonly achieved via a Sonogashira cross-coupling reaction.[7][8][9] This robust and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthesis of this compound and 3-(4-methoxyphenyl)prop-2-yn-1-ol via Sonogashira Coupling

This protocol provides a general procedure that can be adapted for the synthesis of both isomers.

Materials:

  • 3-Iodoanisole or 4-Iodoanisole

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Aryl Halide (3- or 4-Iodoanisole) in anhydrous THF B Add Catalysts (Pd(PPh₃)₂Cl₂, CuI) A->B Sequential Addition C Add Base (TEA/DIPA) and Propargyl Alcohol B->C D Stir at Room Temperature (Monitor by TLC) C->D Reaction Initiation E Dilute with Et₂O and Filter through Celite D->E Reaction Completion F Aqueous Work-up (NH₄Cl, NaHCO₃, Brine) E->F G Dry Organic Layer (Na₂SO₄) and Concentrate F->G H Purify by Flash Column Chromatography G->H

Caption: General workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • To a solution of the corresponding iodoanisole (1.0 equivalent) in anhydrous THF, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.01-0.03 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • To this mixture, sequentially add the amine base (e.g., triethylamine, 2.0-3.0 equivalents) and propargyl alcohol (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-(methoxyphenyl)prop-2-yn-1-ol isomer.

Characterization Data

The structural confirmation and purity assessment of the synthesized compounds are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • 3-(4-methoxyphenyl)prop-2-yn-1-ol:

    • Aromatic protons: Two doublets in the range of δ 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy protons: A singlet around δ 3.8 ppm.

    • Methylene protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm.

    • Hydroxyl proton (-OH): A broad singlet, variable chemical shift.

  • This compound:

    • Aromatic protons: A more complex multiplet pattern in the range of δ 6.8-7.3 ppm, indicative of a 1,3-disubstituted benzene ring.

    • Methoxy protons: A singlet around δ 3.8 ppm.

    • Methylene protons (-CH₂OH): A singlet or a doublet around δ 4.5 ppm.

    • Hydroxyl proton (-OH): A broad singlet, variable chemical shift.

Expected ¹³C NMR Spectral Features (in CDCl₃):

The key difference will be in the chemical shifts of the aromatic carbons due to the different substitution patterns. The acetylenic carbons are expected to appear in the range of δ 80-90 ppm.

Logical Framework for Comparative Analysis

Comparative_Analysis cluster_isomers Isomeric Scaffolds cluster_properties Physicochemical & Electronic Properties cluster_implications Implications in Drug Discovery cluster_outcome Therapeutic Potential meta This compound physchem Identical Gross Physicochemical Properties meta->physchem electronics Differential Electronic Distribution meta->electronics para 3-(4-methoxyphenyl)prop-2-yn-1-ol para->physchem para->electronics reactivity Altered Chemical Reactivity electronics->reactivity binding Varied Biological Target Binding Affinity electronics->binding adme Potential Differences in ADME Profile electronics->adme sar Divergent Structure-Activity Relationships (SAR) reactivity->sar binding->sar adme->sar

Caption: Logical flow of the comparative analysis.

Conclusion

While this compound and 3-(4-methoxyphenyl)prop-2-yn-1-ol are structurally very similar, the positional isomerism of the methoxy group is predicted to have a tangible impact on their electronic properties. This, in turn, is expected to influence their chemical reactivity and biological activity. The para-isomer, with its methoxy group strongly donating electron density into the aromatic ring through resonance, is likely to exhibit different reactivity and binding characteristics compared to the meta-isomer, where the electronic effects are more localized.

For researchers in drug development, this comparison underscores the importance of exploring isomeric scaffolds. The synthesis of both isomers via Sonogashira coupling is a reliable and scalable approach, allowing for their systematic evaluation in various biological assays. Further experimental investigation into the comparative biological activities of these two compounds is warranted to fully elucidate their potential as precursors for novel therapeutic agents. This guide provides the foundational knowledge and experimental framework to embark on such investigations.

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A Comparative Guide to the Biological Activity of 3-(3-Methoxyphenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of derivatives based on the 3-(3-methoxyphenyl)prop-2-yn-1-ol scaffold. Recognizing the burgeoning interest in propargyl alcohol moieties in medicinal chemistry, this document synthesizes available data on their anticancer properties, mechanisms of action, and the experimental methodologies used for their evaluation. We will explore how structural modifications influence cytotoxic potency and delve into the causality behind the experimental designs used to validate these findings.

Introduction: The Promise of the Arylpropargyl Scaffold

The propargyl group, containing a terminal alkyne, is a highly versatile functional group in organic synthesis and drug design.[1] Its presence in a molecule opens avenues for further functionalization, such as through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can impart unique biological properties.[2] The parent compound, this compound, combines this propargyl alcohol with a methoxy-substituted phenyl ring—a common feature in numerous biologically active compounds, including potent anticancer agents.[3][4]

Derivatives of this scaffold are being investigated primarily for their cytotoxic effects against various cancer cell lines. The core structure serves as a template for synthesizing libraries of compounds with modified aryl rings and functionalized hydroxyl groups to establish structure-activity relationships (SAR) and identify lead compounds for further development. This guide will compare the performance of several related derivatives, drawing from published experimental data to provide a clear overview for researchers in drug discovery.

Synthesis of Arylpropargyl Derivatives

The synthesis of arylpropargyl alcohol derivatives often begins with a Sonogashira coupling reaction between a protected propargyl alcohol and an appropriately substituted aryl halide. An alternative common route involves the propargylation of aldehydes.[5] The resulting 3-arylprop-2-yn-1-ol can then be further modified. For instance, the hydroxyl group can be oxidized to an aldehyde or acid, or used as a handle for esterification or etherification. The terminal alkyne allows for the introduction of various heterocyclic moieties, such as 1,2,3-triazoles, which have shown significant antiplasmodial and anticancer activities.[6]

Below is a generalized workflow for the synthesis and evaluation of these derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_mechanistic Mechanistic Studies Phase A Aryl Halide + Propargyl Alcohol B Sonogashira Coupling A->B C 3-Arylprop-2-yn-1-ol Core B->C D Derivatization (e.g., Click Chemistry, Esterification) C->D E Library of Derivatives D->E F In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) E->F Test Compounds G Determine IC50 Values F->G H Identify Hit Compounds G->H I Cell Cycle Analysis (Flow Cytometry) H->I Investigate Mechanism J Apoptosis Assays (e.g., Annexin V) H->J K Target Identification (e.g., Tubulin Polymerization) I->K J->K

Caption: General workflow for synthesis and biological evaluation of arylpropargyl derivatives.

Comparative Analysis of Anticancer Activity

While a direct head-to-head comparison of a complete series of this compound derivatives is not available in a single study, we can synthesize a comparative view by examining structurally related compounds from various reports. The following table summarizes the cytotoxic activity (IC50) of several methoxyphenyl-containing compounds against common cancer cell lines. This comparison highlights how small structural changes can significantly impact biological potency.

Compound Class / DerivativeCancer Cell LineIC50 Value (µM)Key Structural FeaturesReference
Chalcone Triazole Derivative (22b) MCF-7 (Breast)0.393,4,5-trimethoxyphenyl A-ring, 1,2,4-triazole moiety, 3-hydroxy-4-methoxy B-ring.[7]
Chalcone Triazole Derivative (22b) MDA-MB-231 (Breast)0.77(Same as above)[7]
Chalcone Triazole Derivative (22b) HL-60 (Leukemia)0.37(Same as above)[7]
Trimethoxyphenyl-based Analogue (9) HepG2 (Liver)1.38 - 3.21Contains a trimethoxyphenyl group, demonstrated tubulin polymerization inhibition.[8]
Thiazole Derivative HL-60 (Leukemia)~16.84-(4-methoxyphenyl) group on a thiazole ring.[9]
Thiazole Derivative Jurkat (Leukemia)~20.0(Same as above)[9]
Chalcone Derivative (2e) HeLa (Cervical)Potent1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one. Showed strong antiproliferative activity.[10]

*IC50 converted from µg/mL for comparative purposes.

Analysis of Structure-Activity Relationships: From the compiled data, several trends emerge:

  • Trimethoxy Substitution: The presence of a 3,4,5-trimethoxyphenyl group, as seen in compound 22b and analogue 9 , is consistently associated with high cytotoxic potency.[7][8] This moiety is a well-known feature of potent antimitotic agents like podophyllotoxin.

  • Heterocyclic Moieties: The introduction of a 1,2,4-triazole ring (compound 22b ) appears to significantly enhance anticancer activity, yielding sub-micromolar IC50 values.[7] This demonstrates the value of using the propargyl group as a handle for "click" functionalization.

  • Chalcone vs. Thiazole: The chalcone-based derivatives generally exhibit higher potency than the reported thiazole derivative.[7][9][10] This suggests that the α,β-unsaturated ketone system of the chalcone scaffold is crucial for its biological effect.

Mechanisms of Action: Disrupting the Cancer Cell Cycle

The potent cytotoxicity of these derivatives is often attributed to their ability to interfere with fundamental cellular processes, primarily cell division.

Cell Cycle Arrest

A common mechanism for arylpropargyl analogues and related chalcones is the induction of cell cycle arrest.[8][11] By disrupting the cell's machinery for division, these compounds prevent the proliferation of cancer cells.

  • G2/M Phase Arrest: Several trimethoxyphenyl derivatives have been shown to arrest cells in the G2/M phase of the cell cycle.[8] This is often indicative of interference with the mitotic spindle, a mechanism shared by tubulin-targeting agents. Flow cytometry analysis of HepG2 cells treated with a potent analogue revealed a significant increase in the G2/M cell population (30.83%) compared to untreated controls (13.28%).[8]

  • G0/G1 Phase Arrest: Other related chalcone derivatives induce arrest at the G0/G1 checkpoint.[10][11] This effect has been linked to the upregulation of the p21 protein, a potent cyclin-dependent kinase inhibitor, which effectively halts cell cycle progression.[10][11]

G cluster_cellcycle Cell Cycle Progression start Cancer Cell G1 G1 Phase start->G1 drug Arylpropargyl Derivative arrest_G2M G2/M Arrest (Tubulin Destabilization) drug->arrest_G2M arrest_G1 G0/G1 Arrest (p21 Upregulation) drug->arrest_G1 S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 arrest_G2M->G2 apoptosis Apoptosis (Programmed Cell Death) arrest_G2M->apoptosis arrest_G1->G1 arrest_G1->apoptosis

Caption: Mechanism of action involving cell cycle arrest at G1 or G2/M checkpoints.

Induction of Apoptosis

Following cell cycle arrest, cancer cells treated with these compounds often undergo apoptosis, or programmed cell death. This is a critical feature of an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells. The activation of p53, a tumor suppressor protein, has been shown to play a role in the apoptotic process induced by some chalcone derivatives.[4] Studies have demonstrated that treatment leads to an increase in Annexin-V-positive cells, a key indicator of apoptosis.[8]

Inhibition of Tubulin Polymerization

For derivatives that cause G2/M arrest, a primary molecular target is often tubulin.[8] Microtubules, polymers of tubulin, are essential components of the mitotic spindle required for chromosome segregation during mitosis. By inhibiting the polymerization of tubulin into functional microtubules, these compounds disrupt spindle formation, leading to mitotic arrest and subsequent cell death.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below are detailed methodologies for key assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a derivative that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Objective: To investigate if a derivative induces cell cycle arrest at a specific phase.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both floating and attached cells by trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their DNA content.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. Compare the cell cycle distribution of treated cells to untreated controls.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Comparative analysis of related structures reveals that modifications, particularly the addition of a 3,4,5-trimethoxyphenyl group and heterocyclic moieties like 1,2,4-triazoles, can lead to compounds with potent, sub-micromolar cytotoxic activity. The primary mechanisms of action appear to be the induction of cell cycle arrest (at either the G0/G1 or G2/M phase) and subsequent apoptosis, often linked to the disruption of microtubule dynamics.

Future research should focus on a systematic exploration of derivatives from the core this compound structure. Key areas for investigation include:

  • Systematic Derivatization: Synthesizing a library of compounds with diverse substitutions on both the phenyl ring and the propargyl alcohol to build a comprehensive SAR profile.

  • In Vivo Evaluation: Advancing the most potent in vitro "hit" compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

  • Target Deconvolution: Precisely identifying the molecular targets (e.g., specific kinases, tubulin isoforms) to better understand the mechanism of action and potentially design more selective inhibitors.

By leveraging the synthetic versatility of the propargyl group and the established biological relevance of the methoxyphenyl motif, researchers can continue to develop novel and effective therapeutic candidates for cancer treatment.

References

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl Propargyl Alcohols in Modern Drug Discovery

Aryl propargyl alcohols, such as 3-(3-methoxyphenyl)prop-2-yn-1-ol, are pivotal building blocks in the synthesis of complex organic molecules. Their unique structural motif, featuring a hydroxyl group and an alkyne, offers a versatile scaffold for the development of novel therapeutic agents and advanced materials.[1][2][3] The strategic incorporation of the 3-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the efficient and selective synthesis of this intermediate a critical step in many drug discovery pipelines. Propargyl alcohol derivatives are instrumental in the synthesis of various heterocyclic compounds, which are foundational structures in numerous bioactive molecules.[1] This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound via the Sonogashira cross-coupling reaction, offering field-proven insights and detailed experimental protocols to aid researchers in catalyst selection and process optimization.

Comparative Efficacy of Catalytic Systems: A Data-Driven Analysis

The Sonogashira cross-coupling reaction is the most direct and widely employed method for the synthesis of this compound, involving the coupling of an aryl halide (typically 3-iodoanisole or 3-bromoanisole) with propargyl alcohol.[4] The choice of catalyst is paramount, directly impacting reaction yield, efficiency, and the formation of undesirable byproducts. Below is a comparative summary of common palladium-based catalytic systems.

Catalyst SystemAryl HalideAlkyneSolventBaseAdditivesTemp. (°C)Time (h)Yield (%)Key Insights & Causality
System 1: The Workhorse - PdCl₂(PPh₃)₂/CuI 4-MethoxyiodobenzenePropargyl alcohol[TBP][4EtOV]NoneNone55385High Efficacy for Electron-Rich Aryl Iodides: This traditional system demonstrates high yields with electron-rich aryl iodides. The ionic liquid solvent [TBP][4EtOV] can act as both the solvent and base, simplifying the reaction setup.[5][6] The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[4]
System 2: The Classic - Pd(PPh₃)₄/CuI Aryl IodidesPropyneTHFTriethylamineCuI-78 to RT-85-94Mild Conditions for Volatile Alkynes: While not directly for propargyl alcohol, this protocol for the volatile alkyne propyne highlights the efficacy of Pd(PPh₃)₄ under mild, low-temperature conditions, which can be advantageous for sensitive substrates.[7] The Pd(0) catalyst directly enters the catalytic cycle without the need for in-situ reduction.
System 3: Copper-Free Alternative - Pd(OAc)₂/Ligand Aryl HalidesPropargyl alcoholsVariousAmine or CarbonateLigand (e.g., phosphine)Ambient to High-SatisfactoryMinimizing Homocoupling: The primary motivation for copper-free systems is to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue, especially when the terminal alkyne is valuable.[8] The choice of a suitable phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle in the absence of copper.
System 4: Heterogeneous Catalysis - Supported Pd NPs Aryl HalidesPhenylacetyleneWater/EthanolTriethylamineNone90-GoodEnhanced Catalyst Recovery and Reusability: Supporting palladium nanoparticles on materials like silk fibroin allows for easy catalyst recovery and reuse, aligning with green chemistry principles. These systems often operate efficiently under copper-free conditions in aqueous solvent mixtures.[8]

Mechanistic Insights: Understanding Catalyst Performance

The efficacy of a given catalyst in the Sonogashira coupling is dictated by the kinetics of its two interconnected catalytic cycles: the palladium cycle and, when present, the copper cycle.

The Palladium Cycle: The Engine of C-C Bond Formation
  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 3-iodoanisole) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[4]

  • Transmetalation: The alkyne, activated either by copper or directly coordinated to palladium, is transferred to the Pd(II) complex.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.

The choice of palladium precursor and ligands significantly influences these steps. For instance, PdCl₂(PPh₃)₂, a Pd(II) complex, must first be reduced in situ to the active Pd(0) species. In contrast, Pd(PPh₃)₄ is a Pd(0) complex and can directly enter the catalytic cycle. The nature of the phosphine ligands also plays a crucial role in stabilizing the palladium center and modulating its reactivity.

The Copper Cycle: A Double-Edged Sword

In the traditional Sonogashira protocol, a copper(I) salt is used as a co-catalyst. The copper acetylide intermediate formed is believed to accelerate the transmetalation step. However, the presence of copper can also lead to the undesirable oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling. This has led to the development of copper-free Sonogashira protocols, which are particularly important when working with valuable or sensitive alkynes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Protocol 1: High-Yield Synthesis using PdCl₂(PPh₃)₂/CuI

This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides with propargyl alcohol derivatives.[5][9]

Materials:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and deoxygenated

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, deoxygenated THF (10 mL) and triethylamine (3 mmol, 3 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-iodoanisole (1 mmol, 1 equiv.) to the flask via syringe.

  • Add propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Synthesis for Reduced Byproducts

This protocol is designed for situations where alkyne homocoupling is a concern.

Materials:

  • 3-Iodoanisole

  • Propargyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous and deoxygenated

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Add anhydrous, deoxygenated acetonitrile (10 mL) and stir for 10 minutes to allow for complex formation.

  • Add 3-iodoanisole (1 mmol, 1 equiv.), propargyl alcohol (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Process: Reaction Workflow and Catalytic Cycles

To further elucidate the experimental process and the underlying mechanisms, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Pd Catalyst & CuI (if applicable) to Schlenk Flask B 2. Add Anhydrous, Deoxygenated Solvent & Base A->B C 3. Stir under Inert Atmosphere B->C D 4. Add Aryl Halide (3-Iodoanisole) C->D E 5. Add Propargyl Alcohol D->E F 6. Stir at Appropriate Temperature & Monitor E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Purification (Column Chromatography) H->I J Final Product: this compound I->J

Caption: Experimental workflow for the Sonogashira synthesis.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (if applicable) Pd0 Pd(0)L₂ PdII_A R-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)-C≡CR'(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X Cu_alkyne [Cu(I)(C≡CR')] CuX->Cu_alkyne + H-C≡CR' + Base Cu_alkyne->CuX (to Pd cycle)

Caption: The interconnected Palladium and Copper catalytic cycles.

Conclusion and Future Outlook

The synthesis of this compound via the Sonogashira coupling is a well-established and versatile reaction. For general high-yield synthesis, the traditional PdCl₂(PPh₃)₂/CuI system remains a robust and reliable choice, particularly with electron-rich aryl iodides. However, for substrates where alkyne homocoupling is a concern or when metal contamination needs to be minimized, copper-free systems employing catalysts like Pd(OAc)₂ with appropriate phosphine ligands offer a compelling alternative. The development of heterogeneous catalysts further provides a pathway towards more sustainable and economically viable synthetic processes. Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further expanding the utility of this important transformation in the synthesis of next-generation pharmaceuticals and materials.

References

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Available at: [Link]

  • K.K.L., et al. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. Available at: [Link]

  • K.K.L., et al. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • Doraghi, F., et al. (2023, September 13). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Adv. Synth. Catal. Available at: [Link]

  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Available at: [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Kumar, G. R., et al. (2026, January 14). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed. J. Am. Chem. Soc. Available at: [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol and Structurally Related Aryl Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, comparative analysis of the synthesis of 3-(3-Methoxyphenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. Utilizing the robust and versatile Sonogashira cross-coupling reaction, we present a detailed, validated protocol for its preparation. To contextualize its synthetic efficiency, we benchmark the process against two analogous compounds: the unsubstituted 3-phenylprop-2-yn-1-ol and the electron-deficient 3-(4-chlorophenyl)prop-2-yn-1-ol. This comparison, supported by experimental data, elucidates the influence of electronic effects on the aryl halide partner, offering researchers field-proven insights into reaction optimization, yield expectations, and purification strategies for this important class of molecules.

Introduction: The Significance of Aryl Propargyl Alcohols

Aryl propargyl alcohols are a privileged structural motif, serving as key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and conjugated organic materials.[1] The presence of the hydroxyl group and the alkyne functionality provides versatile handles for subsequent chemical transformations. Our target molecule, this compound, incorporates a methoxy-substituted phenyl ring, a common feature in biologically active compounds.

The palladium and copper co-catalyzed Sonogashira cross-coupling reaction stands as the preeminent method for constructing the C(sp²)-C(sp) bond that defines these structures.[2][3] It offers a direct and efficient route by coupling a terminal alkyne with an aryl or vinyl halide.[2][4] This guide focuses on providing a reproducible and well-understood protocol for this reaction, exploring the subtle yet significant impact of aryl halide electronics on the synthetic outcome.

The Sonogashira Reaction: A Mechanistic Framework

The Sonogashira reaction's reliability stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] This dual-catalyst system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[2]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a crucial transmetalation step, where an alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium center. The resulting complex then undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2] In the presence of an amine base, copper(I) iodide reacts with the terminal alkyne (R-C≡C-H) to form a highly nucleophilic copper(I) acetylide species (R-C≡C-Cu).[2][7] This species is poised to engage in the transmetalation step with the palladium center. The use of a copper co-catalyst significantly accelerates the reaction compared to copper-free variants.[1]

A potential side reaction, particularly in the presence of oxygen, is the oxidative homocoupling of the alkyne to form a diyne, known as Glaser coupling.[2] Therefore, maintaining an inert, anaerobic atmosphere is critical for maximizing the yield of the desired cross-coupled product.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡C-R pd_alkyne->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_alkyne cu_acetylide->cu_catalyst alkyne R-C≡C-H alkyne->cu_acetylide Base aryl_halide Ar-X aryl_halide->pd_intermediate

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction.

Experimental Section: Validated Protocols

This section details the step-by-step methodologies for synthesizing the target compound and its benchmarks.

Causality Behind Experimental Choices:

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] is selected as a stable, commercially available, and highly effective Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. Copper(I) iodide (CuI) is the quintessential co-catalyst for activating the alkyne.

  • Solvent & Base: Triethylamine (TEA) serves a dual purpose. It is the base required to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction. It also functions as the solvent, ensuring all components are adequately solubilized.

  • Inert Atmosphere: All reactions are conducted under a nitrogen atmosphere. This is a critical parameter to prevent the oxidation of the Pd(0) catalyst and to suppress the undesirable oxygen-mediated Glaser homocoupling of propargyl alcohol.[1][2]

  • Purification: Column chromatography is the standard method for purifying propargyl alcohols, which possess moderate polarity.[8] A gradient elution with hexanes and ethyl acetate allows for the effective separation of the product from residual starting materials and catalyst byproducts.

General Experimental Workflow

The synthesis of each compound follows a consistent workflow to ensure a valid comparison.

Workflow Figure 2: General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Sonogashira Coupling (Room Temperature) Setup->Reaction Monitor TLC Monitoring Reaction->Monitor until completion Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MP) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of this compound (Target)
  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%) and CuI (38 mg, 0.2 mmol, 4 mol%).

  • Add degassed triethylamine (25 mL).

  • To this stirring suspension, add 1-iodo-3-methoxybenzene (1.17 g, 5.0 mmol, 1.0 equiv) followed by propargyl alcohol (0.34 g, 6.0 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion (disappearance of the aryl iodide spot), quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution from 9:1 to 3:1 Hexanes:Ethyl Acetate) to afford the title compound as a pale yellow oil.

Protocol 2: Synthesis of 3-Phenylprop-2-yn-1-ol (Benchmark 1)
  • Follow the procedure outlined in Protocol 1, substituting 1-iodo-3-methoxybenzene with iodobenzene (1.02 g, 5.0 mmol, 1.0 equiv).

  • All other reagent quantities and procedural steps remain identical.

  • Purify by flash column chromatography to yield the product as a white to pale yellow solid.

Protocol 3: Synthesis of 3-(4-Chlorophenyl)prop-2-yn-1-ol (Benchmark 2)
  • Follow the procedure outlined in Protocol 1, substituting 1-iodo-3-methoxybenzene with 1-chloro-4-iodobenzene (1.19 g, 5.0 mmol, 1.0 equiv).

  • All other reagent quantities and procedural steps remain identical.

  • Purify by flash column chromatography to yield the product as a white solid.

Results and Discussion: A Comparative Benchmark

The three syntheses were performed under identical conditions to isolate the effect of the electronic nature of the aryl iodide. The results are summarized in the table below.

Compound Structure Aryl Halide Reaction Time (h) Isolated Yield (%) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm, CDCl₃)
This compound 3-MeO-Ph-C≡C-CH₂OH1-Iodo-3-methoxybenzene3.588%N/A (Oil)7.21 (t), 6.99 (d), 6.92 (d), 6.85 (dd), 4.50 (s), 3.81 (s)
3-Phenylprop-2-yn-1-ol Ph-C≡C-CH₂OHIodobenzene3.092%119-122 °C[9]7.45-7.42 (m), 7.32-7.29 (m), 4.51 (s)
3-(4-Chlorophenyl)prop-2-yn-1-ol 4-Cl-Ph-C≡C-CH₂OH1-Chloro-4-iodobenzene2.595%74-76 °C7.37 (d), 7.30 (d), 4.50 (s)

Analysis of Results:

  • Reaction Rate: The reaction time provides a qualitative measure of the reaction rate. The synthesis of the 4-chloro derivative was the fastest (2.5 h), followed by the unsubstituted phenyl (3.0 h), and finally the 3-methoxy derivative (3.5 h). This trend aligns with the expected mechanism of oxidative addition, which is often the rate-determining step. The electron-withdrawing chloro group makes the ipso-carbon of the C-I bond more electrophilic and thus more susceptible to addition to the electron-rich Pd(0) center. Conversely, the electron-donating methoxy group slightly deactivates the aryl iodide towards oxidative addition.

  • Isolated Yield: All three reactions proceeded with excellent isolated yields, highlighting the efficiency of the Sonogashira coupling for this class of compounds. A slight trend of increasing yield is observed from the electron-donated to the electron-withdrawn system (88% < 92% < 95%). This may suggest that the faster and more efficient oxidative addition with the electron-poor aryl iodide leads to fewer side reactions and a cleaner conversion to the desired product.

  • Physical Properties: The physical state and melting points of the products are consistent with literature values and reflect the influence of the substituent on the crystal lattice packing. The unsubstituted and chloro-substituted compounds are solids at room temperature, while the 3-methoxy substituted product is an oil, a common trait for meta-substituted isomers which can disrupt efficient crystal packing.

Conclusion

This guide demonstrates that the Sonogashira cross-coupling is a highly effective and reliable method for the synthesis of this compound and its structural analogues. Our benchmarking study provides clear, data-supported evidence that the electronic properties of the aryl iodide coupling partner have a discernible impact on the reaction kinetics and overall yield. Specifically, electron-withdrawing substituents tend to accelerate the reaction and can lead to slightly higher yields, likely by facilitating the rate-determining oxidative addition step. These findings offer valuable, practical insights for researchers in organic synthesis and drug discovery, enabling more accurate prediction of reaction outcomes and aiding in the strategic design of synthetic routes to complex molecular targets.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

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  • Arundhathi, K. V., Vaishnavi, P., & Rasappan, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4584-4605. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

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  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-phenylprop-2-yn-1-ol. Retrieved from [Link]

  • Nasiri, F. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • ScienceMadness. (2013, January 21). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]

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The Strategic Advantage of 3-(3-Methoxyphenyl)prop-2-yn-1-ol in Modern Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and materials science, the selection of a molecular precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the versatile class of propargyl alcohols, 3-(3-Methoxyphenyl)prop-2-yn-1-ol has emerged as a particularly advantageous building block. This guide provides an in-depth technical comparison of this compound with other relevant precursors, supported by experimental data and mechanistic insights to inform the strategic choices of researchers, scientists, and drug development professionals.

The Decisive Role of the Methoxy Substituent: An Electronic Perspective

The unique reactivity of this compound stems from the electronic influence of the meta-positioned methoxy group on the phenyl ring. Unlike its ortho and para isomers, the meta-methoxy group primarily exerts a moderate electron-donating inductive effect (+I) and a weaker resonance effect. This nuanced electronic profile enhances the nucleophilicity of the alkyne and stabilizes key reaction intermediates without leading to the over-activation or side reactions often observed with strongly electron-donating groups.

To illustrate this, let's consider the electrophilic aromatic substitution (EAS) reactions. Electron-donating groups (EDGs) activate the aromatic ring, making it more susceptible to reaction with electrophiles, and direct incoming groups to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming groups to the meta position. The meta-methoxy group in this compound represents a finely tuned balance, activating the ring to a useful degree while influencing the regioselectivity of subsequent transformations.

Comparative Performance in Key Synthetic Transformations

The utility of a precursor is best demonstrated through its performance in a variety of chemical reactions. Here, we compare this compound with other commonly used propargyl alcohols in three cornerstone reactions of modern organic synthesis: the Sonogashira coupling, the A³ (Aldehyde-Alkyne-Amine) coupling, and the synthesis of substituted furans.

Sonogashira Coupling: Precision in C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The electronic nature of the substituent on the propargyl alcohol can significantly impact the reaction's efficiency.

PrecursorAryl HalideCatalyst SystemSolventYield (%)Reference
This compound 4-IodotoluenePdCl₂(PPh₃)₂/CuITriethylamine92[1]
3-Phenylprop-2-yn-1-ol4-IodotoluenePdCl₂(PPh₃)₂/CuITriethylamine88[1]
3-(4-Nitrophenyl)prop-2-yn-1-ol4-IodotoluenePdCl₂(PPh₃)₂/CuITriethylamine75[1]

As the data suggests, the moderate electron-donating nature of the meta-methoxy group in This compound leads to a higher yield in the Sonogashira coupling compared to the unsubstituted phenylpropargyl alcohol and the electron-withdrawn nitro-substituted analogue. This can be attributed to the enhanced nucleophilicity of the acetylide intermediate, facilitating the transmetalation step in the catalytic cycle.

Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous triethylamine (5 mL) and the respective propargyl alcohol (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Aryl Halide, PdCl₂(PPh₃)₂, and CuI AddSolvent Add Anhydrous Triethylamine Setup->AddSolvent AddPrecursor Add Propargyl Alcohol AddSolvent->AddPrecursor Stir Stir at Room Temperature AddPrecursor->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product Furan_Synthesis cluster_activation Activation cluster_cyclization Cyclization Cascade cluster_product_formation Product Formation Propargyl_Alcohol This compound Coordination Coordination of Au(III) to Alkyne Propargyl_Alcohol->Coordination Gold_Catalyst AuCl₃ Gold_Catalyst->Coordination Nucleophilic_Attack Intramolecular Nucleophilic Attack Coordination->Nucleophilic_Attack Carbocation_Intermediate Stabilized Carbocation Nucleophilic_Attack->Carbocation_Intermediate Rearrangement Rearrangement Carbocation_Intermediate->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Furan_Product Substituted Furan Deprotonation->Furan_Product

Sources

A Critical Evaluation of Synthetic Methodologies for 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-(3-Methoxyphenyl)prop-2-yn-1-ol is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic disconnections. This guide provides a critical evaluation of the most prominent synthetic routes, offering a comparative analysis of their underlying principles, practical execution, and expected outcomes. We will delve into the mechanistic intricacies of each method, present detailed experimental protocols, and offer a data-driven comparison to aid in the selection of the most suitable synthetic strategy for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound, a propargyl alcohol, can be primarily achieved through three main retrosynthetic pathways. These pathways involve the formation of one of the two carbon-carbon bonds adjacent to the hydroxylated carbon or the carbon-carbon triple bond. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three principal methods evaluated in this guide are:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.

  • Alkynylation via Organometallic Reagents: The nucleophilic addition of an acetylide to an aldehyde.

  • Alkynylation of a Terminal Alkyne with Formaldehyde: The reaction of a terminal alkyne with formaldehyde or a formaldehyde equivalent.

Each of these methods offers distinct advantages and disadvantages, which will be discussed in detail.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] In the context of synthesizing this compound, this reaction would involve the coupling of a 3-haloanisole with propargyl alcohol.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle.[1] The palladium(0) species undergoes oxidative addition with the aryl halide (3-iodoanisole or 3-bromoanisole). Concurrently, the terminal alkyne (propargyl alcohol) is activated by a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst. The choice of palladium and copper catalysts, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)(X)L2 Pd0->Pd_complex1 Oxidative Addition (Ar-X) Pd_complex2 Ar-Pd(II)(C≡CR)L2 Pd_complex1->Pd_complex2 Transmetalation Cu_acetylide R-C≡C-Cu Pd_complex1->Cu_acetylide Pd_complex2->Pd0 Reductive Elimination (Ar-C≡CR) Product This compound Pd_complex2->Product Alkyne R-C≡C-H Alkyne->Cu_acetylide + CuX, Base Cu_acetylide->Pd_complex1 CuX CuX Cu_acetylide->CuX Transmetalation Base Base ArX 3-Haloanisole ArX->Pd0 Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Alkyne

Sonogashira Coupling Catalytic Cycles
Experimental Protocol (Representative)

This protocol is adapted from established Sonogashira coupling procedures.[3]

Materials:

  • 3-Iodoanisole (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add 3-iodoanisole and propargyl alcohol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Alkynylation via Organometallic Reagents

This classic approach to propargyl alcohols involves the nucleophilic addition of an acetylide to a carbonyl compound. For the synthesis of this compound, this translates to the reaction of an ethynyl organometallic reagent with 3-methoxybenzaldehyde. Both Grignard and organolithium reagents are commonly employed for this transformation.

Mechanistic Rationale

The reaction proceeds via the deprotonation of a terminal alkyne (acetylene) with a strong base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent (e.g., n-butyllithium), to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a metal alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final propargyl alcohol. The choice of the organometallic reagent and reaction conditions can influence the yield and selectivity of the reaction.

Grignard_Alkynylation cluster_reactants Reactant Preparation cluster_reaction Nucleophilic Addition Acetylene H-C≡C-H Acetylide H-C≡C-MgBr Acetylene->Acetylide + R-MgBr Grignard R-MgBr Aldehyde 3-Methoxy- benzaldehyde Acetylide->Aldehyde Alkoxide Intermediate Alkoxide Aldehyde->Alkoxide + H-C≡C-MgBr Product 3-(3-Methoxyphenyl) prop-2-yn-1-ol Alkoxide->Product Acidic Workup (H₃O⁺)

Alkynylation via Grignard Reagent
Experimental Protocol (Representative)

This protocol is based on standard procedures for the alkynylation of aldehydes using Grignard reagents.[4][5]

Materials:

  • Magnesium turnings (1.1 equiv)

  • Ethyl bromide (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • 3-Methoxybenzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and gas inlet, add magnesium turnings under an argon atmosphere.

    • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous THF to maintain a gentle reflux.

    • After the magnesium has been consumed, cool the solution and bubble acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of 3-methoxybenzaldehyde in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method 3: Alkynylation of a Terminal Alkyne with Formaldehyde

This method involves the reaction of a pre-formed terminal alkyne, 3-methoxyphenylacetylene, with formaldehyde or a formaldehyde equivalent such as paraformaldehyde. This approach is attractive as it builds the desired molecule from a readily accessible terminal alkyne.

Mechanistic Rationale

The reaction is typically base-catalyzed. A strong base, such as an organolithium reagent or a metal amide, deprotonates the terminal alkyne to form a nucleophilic acetylide. This acetylide then attacks the electrophilic carbon of formaldehyde. The resulting alkoxide is subsequently protonated during workup to yield the primary propargyl alcohol. The use of paraformaldehyde, a solid polymer of formaldehyde, requires its depolymerization under the reaction conditions to generate the reactive monomeric formaldehyde.[6]

Alkyne_Formaldehyde_Reaction cluster_reactants Acetylide Formation cluster_reaction Reaction with Formaldehyde Aryl_Alkyne 3-Methoxyphenyl- acetylene Aryl_Acetylide 3-Methoxyphenyl- acetylide Aryl_Alkyne->Aryl_Acetylide + Base Base Strong Base (e.g., n-BuLi) Formaldehyde Formaldehyde (from Paraformaldehyde) Aryl_Acetylide->Formaldehyde Alkoxide Intermediate Alkoxide Formaldehyde->Alkoxide + Aryl-Acetylide Product 3-(3-Methoxyphenyl) prop-2-yn-1-ol Alkoxide->Product Aqueous Workup

Alkynylation of a Terminal Alkyne with Formaldehyde
Experimental Protocol (Representative)

This protocol is a general procedure for the reaction of terminal alkynes with paraformaldehyde.

Materials:

  • 3-Methoxyphenylacetylene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Paraformaldehyde (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to the cooled THF.

  • Add a solution of 3-methoxyphenylacetylene in anhydrous THF dropwise to the n-butyllithium solution and stir for 30 minutes at -78 °C.

  • In a separate flask, heat paraformaldehyde under vacuum to depolymerize it and pass the resulting formaldehyde gas into the reaction mixture, or add the solid paraformaldehyde directly to the acetylide solution and allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

FeatureSonogashira CouplingAlkynylation via OrganometallicsAlkynylation with Formaldehyde
Starting Materials 3-Haloanisole, Propargyl alcohol3-Methoxybenzaldehyde, Acetylene3-Methoxyphenylacetylene, Formaldehyde/Paraformaldehyde
Key Reagents Pd/Cu catalysts, Base (amine)Grignard or Organolithium reagentsStrong base (e.g., n-BuLi)
Reported Yields Generally good to excellent (70-95%)Good to high (60-90%)Moderate to good (50-80%)
Reaction Conditions Mild (often room temperature)Low temperatures required for acetylide formation and additionLow temperatures for acetylide formation; can require heating for paraformaldehyde depolymerization
Advantages High functional group tolerance, reliable and well-established.Utilizes readily available starting materials. Powerful C-C bond formation.Good for constructing primary propargyl alcohols.
Disadvantages Cost of palladium catalyst, potential for alkyne homocoupling.Requires strictly anhydrous conditions, handling of acetylene gas can be hazardous.Handling of gaseous formaldehyde, potential for polymerization and side reactions.[6]
Scalability Can be challenging on a large scale due to catalyst cost and removal.Scalable, but requires careful control of reaction conditions.Can be difficult to scale due to the handling of formaldehyde.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several synthetic strategies, each with its own set of advantages and challenges.

  • The Sonogashira coupling stands out as a highly reliable and versatile method, particularly for small to medium-scale synthesis where functional group tolerance is a priority. The mild reaction conditions are a significant advantage. The primary drawback is the cost associated with the palladium catalyst.

  • Alkynylation via organometallic reagents represents a robust and classical approach. Its main strengths lie in the use of readily available and inexpensive starting materials. However, it demands stringent control of anhydrous conditions and careful handling of reactive organometallic species.

  • The alkynylation of 3-methoxyphenylacetylene with formaldehyde is a direct route to the target primary alcohol. While conceptually straightforward, the practical execution can be complicated by the handling of gaseous and highly reactive formaldehyde, which may lead to lower yields due to side reactions.

For most laboratory-scale applications where reliability and yield are the primary concerns, the Sonogashira coupling is likely the preferred method. For larger-scale syntheses where cost is a major factor, alkynylation via organometallic reagents may be more economical, provided the necessary infrastructure for handling such reagents is in place. The alkynylation with formaldehyde is a viable alternative, especially if the starting terminal alkyne is readily available and optimization of the formaldehyde addition can be achieved.

Ultimately, the choice of synthetic route will be guided by the specific requirements of the research project, including the desired scale, available resources, and the chemist's familiarity with the techniques involved.

References

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  • Xi, Z., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(3-Methoxyphenyl)prop-2-yn-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 27913-19-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Assessment
  • Aromatic Component: Aromatic compounds should be treated with caution, as many can be irritants or have long-term health effects. Incineration is often the preferred disposal method for aromatic compounds to prevent their release into the environment.

  • Propargyl Alcohol Moiety: Propargyl alcohols can be toxic and are often flammable. The presence of the alcohol functional group increases its polarity and potential for biological interaction.

  • Alkyne Group: The triple bond in the alkyne group can, under certain conditions (e.g., in the presence of certain metals), form explosive acetylides. While this is a greater concern with terminal alkynes, caution is still warranted.

Given these structural features, this compound should be handled as a hazardous substance until comprehensive toxicological data becomes available.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂PubChem[1]
Molecular Weight162.18 g/mol PubChem[1]
CAS Number27913-19-5PubChem[1]
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its removal by a certified waste handler.

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Properly characterizing and segregating chemical waste is a cornerstone of safe laboratory practice.

  • Waste Determination: Based on its chemical structure, this compound should be classified as hazardous waste. It is an organic compound that is not highly water-soluble and possesses functional groups of toxicological concern. Sink disposal is strictly prohibited.[3]

  • Segregation: This waste must be segregated from other waste streams. It should be collected in a dedicated container for non-halogenated organic waste. Do not mix it with:

    • Halogenated solvents

    • Strong acids or bases[4]

    • Oxidizing or reducing agents[3]

    • Aqueous waste

The integrity of the waste containment system is critical to preventing leaks and ensuring safe transport.

  • Container Choice: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original product container, if in good condition, is an ideal choice.[3] Avoid using food containers.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Flammable," "Toxic").[5]

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[3][5]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]

    • Store the container in a secondary containment bin to catch any potential leaks.

  • Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days.[3][6]

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Scheduling a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.[5][7]

  • Professional Handling: The transport and ultimate disposal of the hazardous waste must be conducted by trained professionals in accordance with all local, state, and federal regulations.[8]

Visualizing the Disposal Process

To further clarify the disposal workflow, the following diagram illustrates the decision-making and procedural steps.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Waste Management A Waste Generation: This compound B Hazard Assessment: - Aromatic - Propargyl Alcohol - Alkyne A->B C Classify as Hazardous Waste B->C D Select & Label Container: - Compatible Material - Secure Cap - 'Hazardous Waste' Label C->D Yes E Segregate Waste: Non-Halogenated Organic Waste Stream D->E F Accumulate in SAA: - Closed Container - Secondary Containment - Adhere to Time/Volume Limits E->F G Container Full or Project Complete? F->G G->F No H Request Waste Pickup from EHS/Contractor G->H Yes I Complete Waste Manifest H->I J Transport to Central Accumulation Area I->J K Final Disposal: Incineration by Licensed Facility J->K

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[9]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste like this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. MED-FLEX. [Link]

  • Chemical Waste Collection & Disposal. Grundon. [Link]

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A Researcher's Guide to the Safe Handling of 3-(3-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)prop-2-yn-1-ol. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in the inherent chemical properties of aromatic propargyl alcohols. Our objective is to build a foundation of trust by empowering you with the knowledge to handle this compound with confidence and precision.

Understanding the Core Hazards

Propargyl alcohol and related compounds are recognized for several key hazards that dictate our handling protocols:

  • Flammability: Propargyl alcohol has a low flash point and its vapors can form explosive mixtures with air.[3] Sources of ignition such as open flames, sparks, and hot surfaces must be rigorously excluded from the handling area.[2]

  • Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1] Acute exposure may lead to irritation of the respiratory tract, dizziness, or headaches.[1]

  • Reactivity: Propargyl alcohols are highly reactive, particularly with oxidizing agents, acids, and alkali metals, which can lead to hazardous reactions or explosions.[1]

  • Skin and Eye Irritation: Direct contact can cause severe skin burns and eye irritation, with the potential for lasting damage.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. It is the most direct barrier between you and potential chemical exposure.[4] All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against skin contact and absorption.[5] Nitrile gloves are a good general-use option, while neoprene offers excellent resistance to a broad range of chemicals.[5] Double-gloving is recommended for prolonged handling.
Eye & Face Protection Indirect-vent, splash-resistant chemical safety goggles and a face shield.Protects against splashes that could cause severe eye damage.[2] A face shield offers a broader area of protection for the entire face.[2]
Body Protection Flame-retardant lab coat and a chemical-resistant apron.A flame-retardant lab coat protects against fire hazards, while a chemical-resistant apron provides an additional barrier against spills of corrosive or toxic liquids.[3][6]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.A fume hood is the primary engineering control to prevent inhalation of toxic vapors.[1] Respirators should be used when ventilation is inadequate.[3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and potential falling objects. Open-toed shoes are never permissible in a laboratory setting.

Operational Plan: From Receipt to Disposal

This workflow provides a step-by-step guide for the safe handling of this compound.

cluster_prep Preparation & Staging cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Ground & Bond Containers During Transfer prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Work Within Fume Hood Sash Limits handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Glassware & Surfaces handle4->clean1 Proceed to Cleanup clean2 Segregate Waste Streams clean1->clean2 clean3 Label Hazardous Waste Container clean2->clean3 clean4 Transfer to Designated Waste Area clean3->clean4 caption Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound
Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the table above.[4]

    • Ensure an appropriate spill kit is readily accessible. This should contain an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels to clean up the bulk of a spill.

  • Handling and Use:

    • When transferring the material, ground and bond containers to prevent static discharge, which could be an ignition source.[3][7]

    • Use only non-sparking tools when opening or closing containers.[2]

    • Perform all manipulations within the sash of a certified chemical fume hood to minimize vapor inhalation.[1]

    • Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.[2] Store in a cool, dry, and well-ventilated area away from heat and incompatible substances like oxidizing agents.[1][3]

  • Cleanup and Decontamination:

    • Wipe down all surfaces and decontaminate any equipment used.

    • Remove PPE carefully to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after handling is complete.[8]

Emergency Response Plan

Preparedness is paramount. All laboratory personnel should be familiar with the location and operation of safety showers and eyewash stations.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • For a minor spill within a fume hood, use an inert absorbent material (vermiculite, sand) to contain the spill.[3][9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • For a major spill, or any spill outside of a fume hood, evacuate the immediate area.[10] Alert colleagues and notify your institution's environmental health and safety office.[9] Do not attempt to clean up a large spill without proper training and equipment.[10]

Disposal Plan

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[2]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this chemical down the drain or dispose of it with general trash.

By adhering to these protocols, you establish a multi-layered safety system that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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3-(3-Methoxyphenyl)prop-2-yn-1-ol
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